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Foundational

A Technical Guide to the Chemical Structure of 1',2'-diepi-ent-Ticagrelor-d7

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive elucidation of the chemical structure of 1',2'-diepi-ent-Ticagrelor-d7, a complex stereoisom...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive elucidation of the chemical structure of 1',2'-diepi-ent-Ticagrelor-d7, a complex stereoisomer and isotopologue of the antiplatelet agent Ticagrelor. By deconstructing its nomenclature, this paper details the specific stereochemical configuration and the precise location of deuterium labeling. This document serves as an essential reference for researchers engaged in impurity profiling, stereoselective synthesis, and metabolic studies involving Ticagrelor and its related compounds.

Introduction: The Significance of Ticagrelor Analogs

Ticagrelor is a potent, reversibly binding oral P2Y12 receptor antagonist crucial in the management of acute coronary syndromes.[1][2][3] It belongs to a chemical class known as cyclopentyl-triazolopyrimidines and is an adenosine isostere.[3] The therapeutic efficacy and safety of a chiral drug like Ticagrelor are intrinsically linked to its three-dimensional structure. Consequently, the synthesis, identification, and control of its stereoisomers are mandated by regulatory bodies to ensure the quality and safety of the final drug product.[4][5]

Isotopically labeled analogs, such as deuterated forms, are indispensable tools in modern drug development.[6] The strategic replacement of hydrogen with deuterium can alter a drug's metabolic profile, potentially improving its pharmacokinetic properties.[7] More commonly, these labeled compounds serve as internal standards for highly sensitive quantification of the drug and its metabolites in biological matrices via mass spectrometry.[8][9] This guide focuses on a specific, complex analog: 1',2'-diepi-ent-Ticagrelor-d7, clarifying its precise structure for its application as a reference standard in advanced analytical studies.

Deconstructing the Nomenclature

The name "1',2'-diepi-ent-Ticagrelor-d7" describes a molecule with multiple modifications to the parent Ticagrelor structure. Understanding each prefix and suffix is key to defining its architecture.

  • Ticagrelor : The core molecular scaffold, a triazolopyrimidine derivative.[3]

  • -d7 : A suffix indicating that seven hydrogen atoms in the molecule have been replaced by their heavy isotope, deuterium (²H or D).[8][10]

  • ent- : A stereochemical prefix for enantiomer. It signifies that the absolute configuration of all chiral centers in the parent molecule has been inverted.[11]

  • 1',2'-diepi- : A stereochemical prefix for diepimer. An epimer is a diastereomer that differs in configuration at only one stereogenic center. "Diepi" indicates a difference at two centers, in this case, the 1' and 2' positions of the cyclopropylamino side chain, relative to the ent- configuration.

Based on this nomenclature, one would expect a molecule where all stereocenters of Ticagrelor are inverted (the ent- form), and then the 1' and 2' centers are inverted back to their original configuration. The definitive structure, however, is provided by the IUPAC name.

The Core Structure and Stereochemistry of Ticagrelor

The chemical structure of Ticagrelor is (1S,2S,3R,5S)-3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylthio)-3H-[1][6][11]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[3][12][13]

It possesses six stereocenters:

  • Four on the cyclopentane ring (positions 1, 2, 3, and 5).

  • Two on the cyclopropyl ring of the side chain (positions 1' and 2', corresponding to the carbons of the cyclopropane ring attached to the amino group and the difluorophenyl group, respectively).

The absolute configuration of the clinically active form is:

  • Cyclopentane Ring : 1S, 2S, 3R, 5S

  • Cyclopropylamino Group : 1'R, 2'S

Structural Elucidation of 1',2'-diepi-ent-Ticagrelor-d7

While the common nomenclature suggests a series of inversions, the definitive structure is provided by its IUPAC name: (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][6][11]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol .[10]

A comparative analysis of the stereocenters reveals the following:

MoietyTicagrelor Configuration1',2'-diepi-ent-Ticagrelor-d7 ConfigurationStereochemical Relationship
Cyclopentane Ring 1S , 2S , 3R , 5S 1R , 2R , 3S , 5R Enantiomeric (Inverted)
Cyclopropylamino 1'R , 2'S 1'R , 2'S Identical

This analysis clarifies that:

  • The "ent-" descriptor in the common name accurately refers to the cyclopentane ring, which has the opposite configuration (1R,2R,3S,5R) to Ticagrelor.[11]

  • The "1',2'-diepi-" descriptor effectively cancels the inversion at the cyclopropylamino moiety that would be expected from a true "ent-" (enantiomeric) form. The result is a cyclopropylamino group with the same (1'R, 2'S) configuration as the parent Ticagrelor.

Therefore, 1',2'-diepi-ent-Ticagrelor is not the enantiomer but a diastereomer of Ticagrelor.

Isotopic Labeling: The Propyl-d7 Group

The "-d7" suffix specifies the location of the deuterium atoms. The IUPAC name "(propyl-d7)thio" and supplier data confirm that all seven hydrogen atoms on the propyl group attached to the sulfur atom are replaced with deuterium.[8][10]

Purpose of Deuteration:

  • Metabolic Stability: Replacing C-H bonds with stronger C-D bonds at sites of metabolism can slow down enzymatic cleavage (the kinetic isotope effect), potentially altering a drug's pharmacokinetic profile.[6][7]

  • Internal Standard: In quantitative bioanalysis using LC-MS (Liquid Chromatography-Mass Spectrometry), a deuterated analog is the ideal internal standard. It co-elutes with the unlabeled analyte but is distinguished by its higher mass, allowing for precise quantification by correcting for variations in sample preparation and instrument response.[9]

The Definitive Chemical Structure

The complete chemical structure of 1',2'-diepi-ent-Ticagrelor-d7 is presented below, incorporating the specific stereochemistry and deuterium labeling.

Chemical Structure of 1',2'-diepi-ent-Ticagrelor-d7

Figure 1: The chemical structure of 1',2'-diepi-ent-Ticagrelor-d7 with stereocenters indicated. The seven deuterium atoms are located on the propylthio side chain.

Physicochemical Data Summary

The key quantitative data for this molecule are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₂₃H₂₁D₇F₂N₆O₄S[8][10][14]
Molecular Weight 529.61 g/mol [8][10][14]
Accurate Mass 529.23[10]
Unlabeled CAS Number 2435586-30-2[10]

Experimental Protocols and Applications

The primary application of 1',2'-diepi-ent-Ticagrelor-d7 is as a certified reference material for the identification and quantification of the corresponding non-labeled diastereomeric impurity during the manufacturing process of Ticagrelor API.

Protocol: Impurity Profiling using LC-MS/MS
  • Standard Preparation : Prepare a stock solution of 1',2'-diepi-ent-Ticagrelor-d7 in a suitable organic solvent (e.g., methanol or acetonitrile). Create a series of calibration standards by spiking known concentrations into a blank matrix.

  • Sample Preparation : Dissolve the Ticagrelor API or formulation sample in the same solvent.

  • Chromatographic Separation : Employ a chiral High-Performance Liquid Chromatography (HPLC) column capable of separating the stereoisomers of Ticagrelor.[5] The mobile phase typically consists of a mixture of a lower alkane (e.g., hexane) and a lower alcohol (e.g., ethanol).[5]

  • Mass Spectrometric Detection : Utilize a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transition for Impurity : Monitor a specific precursor-to-product ion transition for the non-labeled 1',2'-diepi-ent-Ticagrelor diastereomer.

    • MRM Transition for Ticagrelor : Monitor the transition for the main Ticagrelor peak.

  • Quantification : The concentration of the diastereomeric impurity in the sample is determined by comparing its peak area to the calibration curve generated from the reference standard.

Visualization of Stereochemical Relationships

The logical relationship between Ticagrelor and its isomers is critical for understanding impurity analysis strategies.

G Ticagrelor Ticagrelor (1S,2S,3R,5S | 1'R,2'S) ent_Ticagrelor ent-Ticagrelor (1R,2R,3S,5R | 1'S,2'R) Ticagrelor->ent_Ticagrelor Enantiomeric Relationship (All centers inverted) Diastereomer 1',2'-diepi-ent-Ticagrelor (1R,2R,3S,5R | 1'R,2'S) (A Diastereomer) Ticagrelor->Diastereomer Diastereomeric Relationship (Partial inversion) Deuterated 1',2'-diepi-ent-Ticagrelor-d7 (Isotopologue) Diastereomer->Deuterated Isotopic Labeling

Caption: Stereochemical relationship between Ticagrelor and its isomers.

Workflow for Structural Confirmation

Confirming the structure of a complex molecule like 1',2'-diepi-ent-Ticagrelor-d7 requires a multi-step analytical workflow.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_output Result Stereoselective_Synthesis Stereoselective Synthesis MS High-Resolution MS (Confirms Formula & d-labeling) Stereoselective_Synthesis->MS NMR Chiral NMR Spectroscopy (Confirms Stereochemistry) Stereoselective_Synthesis->NMR HPLC Chiral HPLC (Confirms Purity & Relation to API) Stereoselective_Synthesis->HPLC Final_Structure Confirmed Structure (Reference Standard) MS->Final_Structure NMR->Final_Structure HPLC->Final_Structure

Caption: Analytical workflow for structural confirmation.

Conclusion

The chemical structure of 1',2'-diepi-ent-Ticagrelor-d7 is precisely defined by its IUPAC name as (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-((propyl-d7)thio)-3H-[1][6][11]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol. It is a key diastereomer of Ticagrelor, featuring an inverted cyclopentane ring, an identically configured cyclopropylamino group, and seven deuterium atoms on its propylthio moiety. A thorough understanding of this structure is paramount for its use as a reference standard in ensuring the purity, safety, and quality of the Ticagrelor drug product.

References

  • Chen, Y., Wu, Y., & Chen, G. (2024). Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. Molecules, 29(10), 2285. Available at: [Link]

  • Zhang, H., Liu, J. O., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3745-3749. Available at: [Link]

  • ScienceDirect. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Retrieved from [Link]

  • Veeprho. (n.d.). Ticagrelor R,R,S,R-Isomer | CAS 2096989-55-6. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9871419, Ticagrelor. Retrieved from [Link]

  • ResearchGate. (n.d.). Deuterated drugs in clinical research. [Figure from: Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives]. Retrieved from [Link]

  • Wiley Online Library. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method.
  • Plavšić, M., et al. (2016). A Comparative Study of Molecular Structure, pKa, Lipophilicity, Solubility, Absorption and Polar Surface Area of Some Antiplatelet Drugs. Molecules, 21(3), 368. Available at: [Link]

  • Khile, A. S., et al. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1845. Available at: [Link]

  • Wikipedia. (n.d.). Ticagrelor. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). BRILINTA (ticagrelor) 60 & 90 mg Tablets - Label. Retrieved from [Link]

  • Drugs.com. (n.d.). Ticagrelor: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). BRILINTA (ticagrelor) Label. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ticagrelor. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical structure of ticagrelor. [Figure from: Ticagrelor: a Novel P2Y12 Platelet Receptor Antagonist -A Review of its Properties, Pharmacology and Clinical Usefulness]. Retrieved from [Link]

  • DailyMed - NIH. (n.d.). TICAGRELOR tablet. Retrieved from [Link]

Sources

Exploratory

Stereochemical Architecture and Analytical Utility of the 1',2'-diepi-ent-Ticagrelor-d7 Impurity Standard

Executive Summary Ticagrelor is a blockbuster P2Y12 receptor antagonist utilized for the prevention of thrombotic events[1]. As a complex cyclopentyltriazolopyrimidine (CPTP) containing six defined stereocenters, its syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ticagrelor is a blockbuster P2Y12 receptor antagonist utilized for the prevention of thrombotic events[1]. As a complex cyclopentyltriazolopyrimidine (CPTP) containing six defined stereocenters, its synthesis is highly susceptible to the generation of chiral impurities[2]. Regulatory guidelines (e.g., ICH Q6A) mandate strict control of these process-related impurities, typically limiting them to ≤0.15%.

This technical guide deconstructs the stereochemical properties of 1',2'-diepi-ent-Ticagrelor-d7 , a stable-isotope-labeled internal standard (SIL-IS)[3]. We will explore the mechanistic origins of its unlabeled counterpart during active pharmaceutical ingredient (API) synthesis and provide a self-validating LC-MS/MS protocol for its precise quantification.

Stereochemical Deconstruction and Nomenclature

To understand the structural identity of 1',2'-diepi-ent-Ticagrelor, one must analyze the chiral topology of the parent API. Ticagrelor comprises two distinct chiral domains: a cyclopentane-1,2-diol core and a 3,4-difluorophenylcyclopropylamine side chain[4][5].

The nomenclature of the impurity is derived through a two-step logical transformation from the parent API:

  • "ent-" (Enantiomer): Total inversion of all six stereocenters of Ticagrelor.

  • "1',2'-diepi-" (Diepimerization): Epimerization at the 1' and 2' positions (the cyclopropyl ring) relative to the ent structure.

As summarized in Table 1 , applying these transformations reveals a critical structural reality: 1',2'-diepi-ent-Ticagrelor possesses an enantiomeric cyclopentane ring, but an identical cyclopropyl ring compared to the standard API.

Table 1: Stereocenter Comparison of Ticagrelor and its Isomers
CompoundCyclopentane StereocentersCyclopropyl StereocentersRelationship to API
Ticagrelor (API) 1S, 2S, 3R, 5S1R, 2SN/A (Parent)
ent-Ticagrelor 1R, 2R, 3S, 5R1S, 2REnantiomer
1',2'-diepi-ent-Ticagrelor 1R, 2R, 3S, 5R1R, 2SDiastereomer

Mechanistic Origins of the Diastereomeric Impurity

Understanding why 1',2'-diepi-ent-Ticagrelor forms requires examining the convergent synthesis of the API. Ticagrelor is typically synthesized by coupling a highly functionalized cyclopentane intermediate with trans-(1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine[6].

Because the cyclopropylamine building block is introduced late in the synthesis and is typically manufactured with >99% enantiomeric excess (ee)[4], the primary source of chiral leakage originates from the cyclopentane precursors. If the cyclopentane starting material contains trace amounts of its enantiomer (1R, 2R, 3S, 5R), coupling it with the enantiopure (1R, 2S) cyclopropanamine will exclusively yield 1',2'-diepi-ent-Ticagrelor[2].

G cluster_0 Cyclopentane Precursor Pool A Desired Cyclopentane (1S,2S,3R,5S) D Ticagrelor API (1S,2S,3R,5S) + (1R,2S) A->D Coupling B Enantiomeric Impurity (1R,2R,3S,5R) E 1',2'-diepi-ent-Ticagrelor (1R,2R,3S,5R) + (1R,2S) B->E Coupling C Cyclopropylamine (1R,2S) [Enantiopure] C->D C->E

Synthetic origin of 1',2'-diepi-ent-Ticagrelor via enantiomeric precursor leakage.

The Role of the d7 Isotopic Label

To accurately quantify this diastereomeric impurity in bulk API, 1',2'-diepi-ent-Ticagrelor-d7 is utilized as an internal standard[3]. The "-d7" designation indicates the incorporation of seven deuterium atoms on the propylthio chain (-S-CD₂-CD₂-CD₃).

This specific labeling site is chosen for two causal reasons:

  • Chemical Stability: The aliphatic protons on the propylthio chain are non-exchangeable in standard aqueous/organic LC mobile phases, ensuring the structural integrity of the mass shift.

  • Mass Spectrometry Resolution: The d7 label provides a +7.04 Da mass shift (Precursor m/z 530.2 vs 523.2 for the unlabeled API). This wide mass gap completely eliminates isotopic cross-talk (M+1, M+2 interference) in the first quadrupole (Q1) of the mass spectrometer.

Self-Validating LC-MS/MS Quantification Protocol

Because 1',2'-diepi-ent-Ticagrelor is a diastereomer of the API, it possesses distinct physicochemical properties and can be separated chromatographically[7]. However, to ensure a highly robust, self-validating assay, the following protocol utilizes chiral/diastereomer-selective chromatography coupled with MRM mass spectrometry.

Phase 1: System Suitability Testing (SST)

Causality: Before analyzing unknown batches, the system must prove it can resolve the API from the impurity to prevent ion suppression.

  • Prepare a resolution mixture containing 10 µg/mL Ticagrelor API and 10 µg/mL 1',2'-diepi-ent-Ticagrelor.

  • Inject onto a chiral stationary phase column (e.g., Chiralpak IC or YMC Chiral NEA) using an isocratic mobile phase (e.g., Hexane/Ethanol/TFA).

  • Validation Check: Proceed only if the chromatographic resolution factor ( Rs​ ) between the two peaks is > 1.5.

Phase 2: Sample Preparation & Spiking
  • Accurately weigh 10.0 mg of the Ticagrelor API batch and dissolve in 10.0 mL of Acetonitrile.

  • Spike the sample with exactly 50 ng/mL of the 1',2'-diepi-ent-Ticagrelor-d7 internal standard.

  • Vortex for 30 seconds and filter through a 0.22 µm PTFE syringe filter.

Phase 3: MRM Mass Spectrometry

Causality: Using Multiple Reaction Monitoring (MRM) ensures that even if chromatographic co-elution occurs with other unknown impurities, the specific precursor-to-product ion transitions will selectively identify the target analytes.

  • Unlabeled Impurity (Analyte): m/z 523.2 153.1 (Collision Energy: 25V). The 153.1 fragment corresponds to the 3,4-difluorophenylcyclopropyl cation.

  • d7 Internal Standard: m/z 530.2 153.1 (Collision Energy: 25V). Because the d7 label is on the propylthio group (which is lost during this specific fragmentation), the product ion remains 153.1.

G S1 Step 1: API Dissolution (1 mg/mL in ACN) S2 Step 2: IS Spiking (Add 1',2'-diepi-ent-Ticagrelor-d7) S1->S2 S3 Step 3: Diastereomeric LC (Rs > 1.5 Validation) S2->S3 S4 Step 4: ESI+ Ionization Analyte: m/z 523.2 IS: m/z 530.2 S3->S4 S5 Step 5: MRM Fragmentation Targeting m/z 153.1 Product Ion S4->S5 S6 Step 6: Ratio Quantification (Unlabeled Area / d7 Area) S5->S6

Self-validating LC-MS/MS workflow utilizing the d7 internal standard.

Phase 4: Data Analysis and Validation

Calculate the concentration of the unlabeled 1',2'-diepi-ent-Ticagrelor impurity by comparing the peak area ratio (Unlabeled/d7) against a 5-point linear calibration curve.

  • Validation Check: The assay is considered valid if the calibration curve linearity ( R2 ) is 0.995 and the IS peak area variation across all injections is 5% RSD.

Conclusion

The stereochemical integrity of Ticagrelor is paramount to its function as a P2Y12 receptor antagonist. The 1',2'-diepi-ent-Ticagrelor impurity represents a direct read-out of the enantiomeric purity of the cyclopentane precursors used during manufacturing. By leveraging the +7 Da mass shift of the 1',2'-diepi-ent-Ticagrelor-d7 standard, analytical scientists can deploy highly specific, self-validating LC-MS/MS workflows to ensure API batches meet stringent global regulatory thresholds.

References

  • Ticagrelor | CID 9871419 - PubChem - NIH PubChem[Link]

  • Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material ResearchGate[Link]

  • Highly Stereoselective Biocatalytic Synthesis of Key Cyclopropane Intermediate to Ticagrelor PMC - NIH[Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules ACS Publications[Link]

  • US20160102101A1 - Preparation method of Ticagrelor and intermediates thereof Google P
  • A Comprehensive Review of Quantifications, Profiling, and Regulations of Pharmaceutical Impurities ResearchGate[Link]

Sources

Foundational

A Technical Guide to the Definitive Structural Elucidation of 1',2'-diepi-ent-Ticagrelor-d7 via NMR Spectroscopy

Abstract In the landscape of pharmaceutical development and manufacturing, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Stereoisomers and isotopical...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is paramount. Stereoisomers and isotopically-labeled analogs, such as 1',2'-diepi-ent-Ticagrelor-d7, represent a significant analytical challenge. While specific reference spectra for this compound are not publicly available due to its nature as a specialized, non-commercial chemical entity, this guide provides a definitive methodological framework for its complete structural and stereochemical elucidation. We will detail the multi-dimensional NMR spectroscopy workflow required to unambiguously assign the structure, confirm the stereochemistry, and account for the effects of deuterium labeling. This document serves as a comprehensive technical protocol for researchers, quality control analysts, and drug development professionals engaged in the characterization of complex small molecules.

Introduction: The Analytical Challenge of a Complex Ticagrelor Isomer

Ticagrelor is a chiral antiplatelet drug with a complex stereochemical architecture. Its efficacy and safety are intrinsically linked to its specific three-dimensional structure. Consequently, any deviation from this structure, as seen in its stereoisomers, must be identified and controlled. The compound of interest, 1',2'-diepi-ent-Ticagrelor-d7, presents three distinct analytical hurdles:

  • Enantiomeric Relationship (ent-): It is the mirror image of Ticagrelor.

  • Diastereomeric Variation (1',2'-diepi-): It possesses an inverted stereochemistry at two specific chiral centers relative to the primary enantiomer.

  • Isotopic Labeling (-d7): Seven deuterium atoms replace protium at specific, non-exchangeable positions, a modification typically used for internal standards in mass spectrometry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for resolving these challenges, as it provides unparalleled insight into the covalent framework and spatial arrangement of atoms within a molecule.[1] This guide outlines the logical progression of NMR experiments designed to provide a self-validating dataset for the unequivocal identification of this specific isomer.

Experimental Design: A Multi-technique Approach

The complete characterization of 1',2'-diepi-ent-Ticagrelor-d7 requires a suite of 1D and 2D NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together, they form a network of correlations that validates the final assignment.[2][3]

Sample Preparation and Instrumentation

A robust experimental protocol begins with meticulous sample preparation.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the 1',2'-diepi-ent-Ticagrelor-d7 standard.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl3). DMSO-d6 is often preferred for its ability to dissolve polar compounds and reveal exchangeable protons (e.g., -OH, -NH).[]

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference for chemical shifts (δ = 0.00 ppm).[5]

    • Transfer the solution to a high-precision 5 mm NMR tube.

  • Instrumentation :

    • All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe to maximize sensitivity, which is crucial for 2D experiments and detecting low-concentration samples.[3]

    • Maintain a constant sample temperature (e.g., 298 K) throughout all experiments to ensure chemical shift consistency.

The NMR Experiment Workflow

The logical flow of experiments is designed to build structural information from the ground up, starting with basic nuclei detection and progressing to complex through-bond and through-space correlations.

G cluster_1d 1D NMR Experiments cluster_2d_bond 2D Through-Bond Correlations cluster_2d_space 2D Through-Space Correlations cluster_final Final Output H1 ¹H NMR C13 ¹³C NMR COSY ¹H-¹H COSY H1->COSY DEPT DEPT-135 HSQC ¹H-¹³C HSQC DEPT->HSQC HMBC ¹H-¹³C HMBC HSQC->HMBC ROESY ¹H-¹H ROESY/NOESY HMBC->ROESY Structure Unambiguous Structure & Stereochemistry ROESY->Structure

Caption: Logical workflow for NMR-based structural elucidation.

Data Acquisition and Interpretation: From Spectrum to Structure

Foundational 1D NMR Spectra
  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment.

    • Purpose: To identify all proton environments in the molecule, their chemical shifts (δ), signal multiplicities (e.g., singlet, doublet), and coupling constants (J-values).

    • Insight Gained: The absence of 7 proton signals compared to the non-deuterated analogue will immediately confirm the success of the isotopic labeling.[6] The integration of the remaining signals provides the relative number of protons in each environment.

  • ¹³C NMR & DEPT-135: These experiments map the carbon backbone.

    • Purpose: The ¹³C NMR spectrum reveals all unique carbon environments. The Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes between CH, CH₂, and CH₃ groups.[7]

    • Insight Gained: DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons (including C=O, C=N) are absent. This provides a definitive count of each type of carbon group.

Mapping the Molecular Framework with 2D Correlation Spectroscopy
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other, typically through two or three bonds (H-C-H or H-C-C-H).[8][9]

    • Interpretation: A cross-peak between two proton signals in the COSY spectrum indicates that they are spin-coupled. This allows for the assembly of molecular fragments, such as the cyclopentane ring and the hydroxyethoxy side chain.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To directly correlate each proton with the carbon atom to which it is attached.[10][11]

    • Interpretation: This is the primary experiment for assigning carbon resonances. Every cross-peak in the HSQC spectrum represents a direct C-H bond, linking the ¹H and ¹³C datasets with absolute certainty.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To reveal long-range correlations between protons and carbons, typically over two or three bonds (H-C-C or H-C-C-C).[2][10]

    • Interpretation: HMBC is critical for connecting the molecular fragments established by COSY. It allows for the identification of quaternary carbons (which have no attached protons and are thus invisible in HSQC) and confirms the connectivity across heteroatoms like nitrogen and oxygen.

Confirming Stereochemistry with Through-Space Correlations
  • ¹H-¹H ROESY (Rotating-frame Overhauser Effect Spectroscopy):

    • Purpose: To identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is the key experiment for determining stereochemistry.[9][12]

    • Interpretation: A cross-peak in a ROESY spectrum indicates that two protons are spatially proximate (typically < 5 Å). For 1',2'-diepi-ent-Ticagrelor, specific ROE correlations (or their absence) between protons on the cyclopentane ring and the triazolopyrimidine moiety will definitively confirm the epi configuration at the 1' and 2' positions, distinguishing it from other diastereomers.

Data Presentation and Validation

For scientific integrity, the acquired data must be presented in a clear, structured format. The consistency across all datasets provides self-validation for the final structure.

The Effect of Deuterium Labeling

The "-d7" label will manifest in two primary ways:

  • Signal Disappearance: Seven proton signals present in the spectrum of the non-labeled compound will be absent. The corresponding carbon signals in the ¹³C spectrum will show a loss of C-H coupling and may be significantly less intense due to the loss of Nuclear Overhauser Enhancement.

  • Isotope Effects: The presence of deuterium can induce small upfield or downfield shifts (typically <0.1 ppm) in the chemical shifts of neighboring ¹H and ¹³C nuclei.[13][14] These "isotope shifts" are a well-documented phenomenon.

Tabulating Reference Data

The final assignments should be consolidated into a comprehensive table. The following serves as a template for reporting the data.

Table 1: Hypothetical ¹H and ¹³C NMR Reference Data for 1',2'-diepi-ent-Ticagrelor-d7 in DMSO-d6 at 400 MHz

Positionδ ¹³C (ppm)δ ¹H (ppm) (Multiplicity, J in Hz, Integration)COSY Correlations (¹H)HMBC Correlations (¹³C)ROESY Correlations (¹H)
C-1'[e.g., 75.x][e.g., 4.9x (t, J=... , 1H)]H-2', H-5'C-2', C-5', C-triazoleH-2', H-5', H-cyclopropyl
C-2'[e.g., 74.x][e.g., 3.8x (dd, J=... , 1H)]H-1', H-3'C-1', C-3', C-4'H-1', H-3', OH-2'
C-3'[e.g., 82.x][e.g., 5.1x (q, J=... , 1H)]H-2', H-4'C-2', C-4', C-5'H-2', H-4'
..................
Note:Positions with -d7 label will have no corresponding ¹H data.

(This table is a template; actual chemical shifts and correlations must be determined experimentally.)

Conclusion: A Pathway to Unambiguous Characterization

While direct reference data for 1',2'-diepi-ent-Ticagrelor-d7 is not in the public domain, this guide establishes an authoritative and scientifically rigorous protocol for its de novo characterization. By systematically applying a suite of 1D and 2D NMR experiments—from basic ¹H and ¹³C spectra to advanced COSY, HSQC, HMBC, and ROESY techniques—a researcher can build a complete and self-validating model of the molecule. This workflow not only confirms the covalent structure but, critically, provides the spatial correlation data necessary to assign the specific stereochemistry that defines this unique isomer. This methodology represents a gold standard in the analytical chemistry of complex pharmaceutical compounds.

References

  • Reddy, G. J. et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 318-329. Available at: [Link][2]

  • Limbach, H. H. et al. (2004). Hydrogen/Deuterium Isotope Effects on the NMR Chemical Shifts and Geometries of Intermolecular Low-Barrier Hydrogen-Bonded Complexes. Accounts of Chemical Research, 37(10), 713-721. Available at: [Link][13]

  • Prasad, A. R. et al. (2015). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. World Journal of Pharmacy and Pharmaceutical Sciences, 4(10), 1269-1283. Available at: [Link][15]

  • Hansen, P. E. (2002). Intrinsic deuterium isotope effects on NMR chemical shifts of hydrogen bonded systems. Nukleonika, 47(Supplement 1), S37-S42. Available at: [Link][14]

  • Pascal, R. A. et al. (1986). Measurement of deuterium kinetic isotope effects in organic and biochemical reactions by natural abundance deuterium NMR spectroscopy. Journal of the American Chemical Society, 108(21), 6678-6684. Available at: [Link][16]

  • Bexrud, J. A. & Schafer, L. L. (2009). Supplementary Information for General. The Royal Society of Chemistry. Available at: [Link][17]

  • Kim, C. H. et al. (2007). Deuterium isotope effects on 15N backbone chemical shifts in proteins. Journal of Biomolecular NMR, 38(1), 45-53. Available at: [Link][18]

  • Veeprho. (2024). N-Nitroso Ticagrelor (CAS 2476859-55-7) Formation & Cyclized Impurity Insights. Veeprho. Available at: [Link][19]

  • Wikipedia. (n.d.). Deuterium NMR. Wikipedia. Retrieved from [Link][6]

  • MSN Group. (n.d.). Ticagrelor Impurity Profile. MSN Laboratories. Available at: [Link][20]

  • Kakde, R. B. et al. (2017). A Validated Stability-Indicating HPLC Method for the Determination of Ticagrelor and Its Degradation Products in Bulk Drug and Pharmaceutical Dosage Forms. International Journal of PharmTech Research, 10(4), 225-237. Available at: [Link][21]

  • Martin, G. E. & Hadden, C. E. (2000). Modern 2D NMR Methods for Structure Elucidation. Natural Product Reports, 17, 271-297. Available at: [Link][7]

  • ResearchGate. (2016). (A) The synthetic penultimate step of ticagrelor and cause for the formation of impurities... ResearchGate. Available at: [Link][22]

  • ResearchGate. (2019). VT-NMR experimental spectra of ticagrelor from 300 to 343 K. ResearchGate. Available at: [Link][23]

  • ResearchGate. (2015). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. Available at: [Link][24]

  • ANASAZI Instruments. (n.d.). Q-NMR for Determination of the Enantiomeric Purity of Pharmaceutical Ingredients. ANASAZI Instruments. Available at: [Link][25]

  • AZoNetwork. (n.d.). NMR Spectroscopy In Pharmaceutical Analysis. News-Medical.net. Available at: [Link]

  • Kumar, A. et al. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. ACS Omega, 5(38), 24451-24456. Available at: [Link][12]

  • Mahender, M. et al. (2019). Stereoselective Synthesis for Potential Isomers of Ticagrelor Key Starting Material. Journal of Heterocyclic Chemistry, 56(10), 2735-2741. Available at: [Link][26]

  • Holzgrabe, U. (2010). NMR spectroscopy in pharmacy. Pharmazie, 65(8), 549-563. Available at: [Link][1]

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Exploratory

Elucidating the Mass Fragmentation Pathways of Deuterated Ticagrelor Epimers: A Guide for Structural Characterization

An In-depth Technical Guide for Drug Development Professionals Abstract Ticagrelor, a cornerstone in antiplatelet therapy, possesses a complex stereochemical architecture, making the characterization of its epimers a sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

Ticagrelor, a cornerstone in antiplatelet therapy, possesses a complex stereochemical architecture, making the characterization of its epimers a significant analytical challenge. The strategic introduction of deuterium can modify its metabolic profile and serves as a powerful tool for mass spectrometry-based analysis. This technical guide provides a comprehensive exploration of the mass fragmentation pathways of deuterated Ticagrelor epimers. We delve into the foundational principles of Ticagrelor's fragmentation, the nuanced effects of isotopic labeling, and the advanced mass spectrometric strategies required to differentiate stereoisomers. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of isomeric and isotopically labeled pharmaceutical analysis.

Introduction: The Analytical Imperative of Ticagrelor's Stereochemistry

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist that is critical in the management of acute coronary syndromes.[1] Its molecular structure contains multiple chiral centers, specifically at the cyclopentane ring and the cyclopropylamino side chain, giving rise to the potential for numerous stereoisomers, including epimers.[2] While the approved drug is a single stereoisomer, (1S,2S,3R,5S)-3-(7-{[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[3][4][5]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol, the potential for epimeric impurities during synthesis or degradation necessitates robust analytical methods for their identification and characterization.[2]

The use of deuterium-labeled compounds in pharmaceutical research is twofold. Firstly, it is a strategic approach to improve a drug's pharmacokinetic profile by slowing its metabolism, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE).[6][7] Key metabolic sites for Ticagrelor include the N-dealkylation of the cyclopropylamino group, S-dealkylation of the propylthio group, and oxidation of the hydroxyethoxy side chain.[6][8] Deuterating these positions can enhance metabolic stability.[9] Secondly, deuterated analogues are the gold standard for internal standards in quantitative bioanalysis using Liquid Chromatography-Mass Spectrometry (LC-MS), providing high accuracy and precision.[10][11]

This guide provides a detailed framework for understanding and predicting the mass fragmentation behavior of deuterated Ticagrelor epimers, combining established fragmentation data with the principles of isotopic labeling and stereochemical analysis.

Core Principles of Ticagrelor Fragmentation

Understanding the fragmentation of the parent molecule is paramount. Ticagrelor is typically analyzed by tandem mass spectrometry (MS/MS) using electrospray ionization (ESI). While it can be ionized in both positive and negative modes, the negative mode often provides a higher response.[12]

Ionization and Precursor Ion Formation

In negative ion mode, Ticagrelor readily forms a deprotonated molecule, [M-H]⁻, with a monoisotopic mass-to-charge ratio (m/z) of approximately 521.2.[3][12] In positive ion mode, it can form the protonated molecule [M+H]⁺ (m/z 523.2) or adducts like [M+Na]⁺.[13][14]

Major Fragmentation Pathways of Non-Labeled Ticagrelor

Collision-Induced Dissociation (CID) of the deprotonated Ticagrelor ion reveals a consistent fragmentation pattern. The most prominent and frequently utilized fragmentation for quantitative analysis involves the loss of the cyclopentanediol portion containing the hydroxyethoxy side chain.

A key transition observed is from the precursor ion m/z 521.2 to a major product ion at m/z 361.1 .[3][12][15][16] This corresponds to a neutral loss of 160.1 Da. This loss represents the cleavage of the N-C bond connecting the triazolopyrimidine core to the cyclopentane ring system. The resulting fragment ion at m/z 361.1 retains the core triazolopyrimidine structure with the difluorophenylcyclopropylamino and propylsulfanyl groups. A plausible fragmentation mechanism is depicted below.

G cluster_0 Ticagrelor Fragmentation (Negative Ion Mode) cluster_1 Neutral Loss parent Ticagrelor [M-H]⁻ m/z 521.2 loss C₇H₁₂O₄ (160.1 Da) fragment1 Product Ion m/z 361.1 parent->fragment1  CID

Caption: Primary fragmentation of Ticagrelor in negative ESI-MS/MS.

This primary fragmentation is highly specific and forms the basis for numerous validated bioanalytical methods for quantifying Ticagrelor in complex matrices like human plasma.[4][5][17]

The Impact of Deuterium Labeling on Fragmentation

When a hydrogen atom is replaced by deuterium, the nominal mass of the molecule increases by 1 Dalton for each substitution. This mass shift is the key to tracking fragments and understanding metabolic pathways.

Tracking the Label: Predicting Fragment Masses

The utility of deuteration lies in its ability to act as a stable isotopic label. By knowing the position of deuteration, one can predict which fragments will retain the label and thus exhibit a mass shift. For Ticagrelor-d7, a common internal standard, the seven deuterium atoms are typically placed on the S-propyl group.[5][13]

  • Precursor Ion: The [M-H]⁻ ion of Ticagrelor-d7 shifts from m/z 521.2 to m/z 528.2.

  • Product Ion: Since the primary fragmentation cleaves off the cyclopentane ring system, the S-propyl group remains on the charged fragment. Therefore, the product ion also shifts by 7 Da, from m/z 361.1 to m/z 368.1. The observed transition is m/z 528.2 → 368.1 .[5]

If deuteration were to occur on the hydroxyethoxy side chain, the fragment at m/z 361.1 would not show a mass shift, as this part of the molecule is lost as a neutral fragment. This principle allows researchers to confirm the location of fragmentation events.

Deuterium Kinetic Isotope Effect (DKIE)

The C-D bond is stronger than the C-H bond. If the cleavage of a C-H bond is part of the rate-determining step of a fragmentation process, substituting it with a C-D bond can suppress that pathway, potentially favoring alternative fragmentation channels.[6] While this is more commonly discussed in the context of metabolism, it can also influence mass spectral fragmentation patterns, although it is often a less pronounced effect in high-energy CID.

The Analytical Hurdle: Differentiating Epimers by Mass Spectrometry

Epimers are diastereomers that differ in configuration at only one of several stereogenic centers. This subtle difference presents a major challenge for conventional mass spectrometry.

The Isomeric Challenge

By definition, epimers have identical molecular weights and elemental compositions. Consequently, their precursor ions in an MS1 scan are indistinguishable. Furthermore, under typical CID conditions, epimers often yield the exact same set of fragment ions because the energy input is usually sufficient to overcome the small energetic differences between the stereoisomers.[18][19]

Advanced Strategies for Epimer Differentiation

Distinguishing epimers requires techniques that are sensitive to the three-dimensional structure of the ion.

  • Chromatographic Separation: The most straightforward approach is to separate the epimers using chiral liquid chromatography before they enter the mass spectrometer. This allows for individual MS/MS analysis of each isolated epimer.

  • Ion Mobility Spectrometry (IMS-MS): This technique separates ions in the gas phase based on their size, shape, and charge. Epimers can have slightly different three-dimensional conformations, leading to different collision cross-sections (CCS) and thus different drift times in an ion mobility cell.[18][19] This can provide separation even if the epimers co-elute chromatographically.

  • Alternative Fragmentation Techniques: Methods that involve more controlled energy deposition or different fragmentation mechanisms can sometimes produce stereospecific fragmentation. Techniques like Charge Transfer Dissociation (CTD) or Radical Directed Dissociation (RDD) have shown success in differentiating amino acid epimers by producing unique fragments or significant differences in the relative abundances of common fragments.[20][21] While not yet reported for Ticagrelor, these represent potential avenues for investigation.

A Framework for Analyzing Deuterated Ticagrelor Epimers

Combining these principles, we can construct a logical workflow to characterize the mass fragmentation of a hypothetical mixture of deuterated Ticagrelor epimers.

Caption: Proposed experimental workflow for analyzing deuterated epimers.

Step 1: Separation is Key: Attempt separation using chiral LC. If successful, subsequent MS/MS analysis is straightforward. If not, an LC-IMS-MS approach is the next logical step.

Step 2: High-Resolution MS/MS: Acquire high-resolution MS/MS data for the deuterated precursor ion. This confirms the elemental composition of both the precursor and product ions.

Step 3: Track the Deuterium Label: Identify which fragments contain the deuterium label by observing the corresponding mass shift. This confirms the fragmentation pathway relative to the position of the label.

Step 4: Search for Stereochemical Differences: If the epimers are separated (by LC or IMS), carefully compare their respective MS/MS spectra. Look for:

  • New, low-abundance fragment ions that may be unique to one epimer.

  • Significant and reproducible differences in the relative abundance ratios of common fragment ions. Stereochemistry can influence the stability of transition states during fragmentation, leading to shifts in fragmentation efficiencies.[20]

Experimental Protocols & Data

The following provides a generalized, robust protocol for the analysis of Ticagrelor and its deuterated analogues, based on established and validated methods.[3][5][12]

Sample Preparation: Protein Precipitation
  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of acetonitrile containing the deuterated Ticagrelor internal standard (e.g., Ticagrelor-d7).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS System Configuration
  • LC System: UHPLC system capable of binary gradient elution.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2.2 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical gradient would start at ~30% B, ramp up to 95% B, hold, and then re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometer: Triple quadrupole or high-resolution Orbitrap/Q-TOF instrument equipped with an ESI source.

Mass Spectrometer Parameters (Negative Ion Mode)
  • Ionization Mode: ESI Negative

  • Capillary Voltage: ~3.0 - 4.0 kV

  • Source Temperature: ~150 °C

  • Desolvation Gas Flow & Temp: Optimize for instrument (e.g., 800 L/hr, 400°C)

  • Collision Gas: Argon

  • Collision Energy: Optimize for each transition (typically 20-40 eV).

Data Presentation: Key Mass Transitions

The following table summarizes the essential mass transitions for the analysis of Ticagrelor, its primary active metabolite (AR-C124910XX), and its deuterated internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference(s)
Ticagrelor521.2361.1Negative[3][12][15]
AR-C124910XX (Active Met)477.1361.1Negative[3][12][15]
Ticagrelor-d7528.2368.1Negative[5]

Conclusion

The analysis of deuterated Ticagrelor epimers is a complex task that requires a multi-faceted analytical approach. While standard MS/MS is excellent for confirming the primary fragmentation pathways and tracking the position of isotopic labels, it is generally insufficient for differentiating epimers directly. The key to success lies in coupling high-resolution mass spectrometry with powerful separation techniques, either in the liquid phase (chiral LC) or the gas phase (ion mobility spectrometry). By carefully analyzing the fragmentation patterns of the separated epimers, subtle but significant differences in fragment ion ratios may be uncovered, providing the crucial data needed for complete structural characterization. This guide provides the foundational knowledge and a strategic workflow for scientists and researchers to confidently tackle this analytical challenge.

References

  • Lee, H., et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology, 27(3), 98-106. [Link]

  • Zhu, Y., et al. (2019). Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. Biomedical Chromatography, 33(6), e4498. [Link]

  • Fernández de Gatta, M. D. R., et al. (2020). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Current Analytical Chemistry, 16(7), 865-873. [Link]

  • Zheng, N., et al. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. Journal of Analytical Toxicology, 40(6), 463-472. [Link]

  • Kumar, N., et al. (2018). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. [Link]

  • Patel, D. P., et al. (2014). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences. [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Laboratories Inc.[Link]

  • Plowman, C. A., et al. (2022). Differentiating Aspartic Acid Isomers and Epimers with Charge Transfer Dissociation Mass Spectrometry (CTD-MS). Journal of the American Society for Mass Spectrometry, 33(9), 1641-1650. [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]

  • Zhang, T., et al. (2024). Identifying and Quantifying Relative Concentrations of Epimers in Mixtures via Cyclic Ion Mobility Mass Spectrometry: Dexamethasone and Betamethasone as a Case Study. Analytical Chemistry. [Link]

  • Li, Y., et al. (2022). Separation of disaccharide epimers, anomers and connectivity isomers by high resolution differential ion mobility mass spectrometry. ChemRxiv. [Link]

  • He, Y., et al. (2022). Structural Characterization and Analysis of Different Epimers of Neutral Glycosphingolipid LcGg4 by Ion Mobility Spectrometry-Mass Spectrometry. Analytical Chemistry, 94(3), 1649-1657. [Link]

  • Plowman, C. A., et al. (2022). Differentiating aspartic acid isomers and epimers with charge transfer dissociation mass spectrometry (CTD-MS). The Analyst, 147(18), 4165-4174. [Link]

  • Sadou Yaye, H., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 1-10. [Link]

  • Ebdrup, S. (2022). Deuterated Drugs In The Covid-19 Pandemic. Pharma Focus Asia. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.[Link]

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  • Buchanan, A., et al. (2015). Structural and functional characterization of a specific antidote for ticagrelor. Blood, 125(22), 3484-3490. [Link]

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Foundational

A Technical Guide to the Stability and Degradation Pathways of 1',2'-diepi-ent-Ticagrelor-d7

Introduction Ticagrelor is a critical antiplatelet therapeutic agent, administered to reduce the risk of thrombotic events in patients with acute coronary syndrome.[1][2] As a member of the cyclopentyltriazolopyrimidines...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ticagrelor is a critical antiplatelet therapeutic agent, administered to reduce the risk of thrombotic events in patients with acute coronary syndrome.[1][2] As a member of the cyclopentyltriazolopyrimidines chemical class, its efficacy is intrinsically linked to its chemical structure and stability.[1] The presence of multiple chiral centers in the ticagrelor molecule gives rise to several stereoisomers, each potentially exhibiting unique pharmacological and toxicological profiles.[3] This guide focuses on a specific, deuterated diastereomer, 1',2'-diepi-ent-Ticagrelor-d7, providing an in-depth analysis of its potential stability and degradation pathways.

Understanding the stability of this specific isomer is paramount for researchers and drug development professionals. Degradation products, often referred to as impurities, can impact the safety and efficacy of the final drug product.[] Therefore, a thorough understanding of the degradation pathways under various stress conditions is a regulatory expectation and a scientific necessity. This document, grounded in the established principles of drug degradation analysis and drawing upon the extensive research conducted on the parent compound, ticagrelor, aims to provide a comprehensive technical overview for the scientific community.

While direct experimental data on the stability of 1',2'-diepi-ent-Ticagrelor-d7 is not extensively available in the public domain, this guide will extrapolate from the known degradation pathways of ticagrelor to provide a scientifically robust predictive analysis. The principles outlined herein are based on established chemical degradation mechanisms and are intended to serve as a valuable resource for designing stability studies and identifying potential degradation products.

Chemical Structure and Stereochemistry

The chemical name for Ticagrelor is (1S,2S,3R,5S)-3-[7-{[(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl]amino}-5-(propylsulfanyl)-3H-[5][6][7]triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol.[8] The designation "1',2'-diepi-ent-Ticagrelor" indicates an epimer of the enantiomer of Ticagrelor, meaning the stereochemistry is inverted at the 1' and 2' positions of the cyclopentane ring relative to the enantiomer of the parent drug. The "-d7" suffix signifies the presence of seven deuterium atoms, likely on the propylthio side chain, which serves as a stable isotopic label for use in mass spectrometry-based bioanalytical assays.[9][10]

The exact stereochemical configuration of 1',2'-diepi-ent-Ticagrelor is (1R,2R,3S,5R)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[5][6][7]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol.[11] This specific arrangement of chiral centers can influence the molecule's three-dimensional conformation, which in turn may affect its susceptibility to degradation.

Predicted Degradation Pathways

Forced degradation studies on ticagrelor have revealed several key degradation pathways, primarily involving oxidation, S-dealkylation, and N-dealkylation.[5] It is highly probable that 1',2'-diepi-ent-Ticagrelor-d7 will follow similar degradation routes. The following sections detail these predicted pathways, with a focus on the chemical mechanisms involved.

Oxidative Degradation

Oxidative stress is a common cause of drug degradation. For ticagrelor, and likely for its diastereomers, the sulfur atom in the propylthio group and the tertiary amine in the triazolopyrimidine ring are susceptible to oxidation.

  • Mechanism: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to the formation of sulfoxides and N-oxides. The sulfur atom can be oxidized to a sulfoxide and further to a sulfone. The nitrogen atoms in the heterocyclic ring system are also potential sites for oxidation.

  • Predicted Products: The primary oxidative degradation products are expected to be the N-oxide and a diastereomeric mixture of sulfoxides.

Hydrolytic Degradation (Acidic and Basic Conditions)

Ticagrelor has been shown to be relatively stable under hydrolytic conditions.[][12] However, significant degradation can occur under more forceful acidic and basic conditions.

  • Acidic Hydrolysis: Under strong acidic conditions (e.g., 1N HCl at elevated temperatures), ticagrelor can undergo degradation.[13][14] The ether linkage in the 2-hydroxyethoxy side chain and the glycosidic-like bond connecting the cyclopentane ring to the triazolopyrimidine core are potential sites for acid-catalyzed cleavage.

  • Basic Hydrolysis: In alkaline conditions (e.g., 0.1 M NaOH), degradation is also observed.[15] Ester-like linkages, if present as impurities from synthesis, would be readily cleaved. The parent molecule itself may undergo rearrangements or cleavage of the heterocyclic ring system under strong basic stress. One identified major degradant under alkaline conditions is the de-ethylated product of Ticagrelor.

Photolytic Degradation

Exposure to light, particularly UV radiation, can induce photodegradation. The aromatic and heterocyclic ring systems in ticagrelor are chromophores that can absorb light energy, leading to chemical reactions.

  • Mechanism: The absorbed energy can lead to the formation of reactive excited states, which can then undergo various reactions, including oxidation, reduction, or rearrangement. Two major photodegradation products of ticagrelor have been identified.[][16]

  • Predicted Products: Photodegradation can lead to a complex mixture of products. Based on studies of similar compounds, potential reactions include cleavage of the bond between the cyclopropylamine moiety and the pyrimidine ring, and modifications to the heterocyclic core.

Thermal Degradation

Elevated temperatures can provide the activation energy for various degradation reactions.

  • Mechanism: Thermal stress can accelerate oxidative and hydrolytic degradation pathways. It can also lead to other reactions, such as decarboxylation if carboxylic acid impurities are present, or rearrangements. Ticagrelor has been observed to degrade at elevated temperatures, for instance, reaching 45% degradation after 21 days at 80°C.[]

  • Predicted Products: The degradation products formed under thermal stress are often a subset of those observed under oxidative and hydrolytic conditions, with the relative amounts depending on the specific temperature and humidity.

The following diagram illustrates the predicted major degradation pathways for 1',2'-diepi-ent-Ticagrelor-d7.

G cluster_0 1',2'-diepi-ent-Ticagrelor-d7 cluster_1 Stress Conditions cluster_2 Primary Degradation Pathways cluster_3 Predicted Degradation Products Parent 1',2'-diepi-ent-Ticagrelor-d7 Oxidative Oxidative (e.g., H2O2) Hydrolytic Hydrolytic (Acid/Base) Photolytic Photolytic (UV/Visible Light) Thermal Thermal (Heat) Oxidation Oxidation Oxidative->Oxidation leads to Cleavage Ring Cleavage / Rearrangement Hydrolytic->Cleavage can cause Photoisomers Photoisomers/Cleavage Products Photolytic->Photoisomers forms Dealkylation S- and N-Dealkylation Thermal->Dealkylation accelerates N-Oxide N-Oxide Oxidation->N-Oxide Sulfoxide Sulfoxide/Sulfone Oxidation->Sulfoxide Dealkylated Dealkylated Products Dealkylation->Dealkylated Cleavage->Dealkylated G cluster_workflow Forced Degradation Workflow A Prepare Stock Solution of 1',2'-diepi-ent-Ticagrelor-d7 B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize and Dilute C->D E Analyze by Stability-Indicating HPLC/LC-MS Method D->E F Identify and Quantify Degradation Products E->F G Elucidate Degradation Pathways F->G

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Exploratory

Deciphering Receptor Dynamics: Mechanism of Action Studies Using 1',2'-diepi-ent-Ticagrelor-d7

Executive Summary Ticagrelor is a cornerstone therapeutic in cardiovascular medicine, primarily recognized as a reversible, direct-acting P2Y12 receptor antagonist. However, its pharmacological profile extends far beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ticagrelor is a cornerstone therapeutic in cardiovascular medicine, primarily recognized as a reversible, direct-acting P2Y12 receptor antagonist. However, its pharmacological profile extends far beyond simple competitive antagonism. Recent literature establishes that Ticagrelor acts as an inverse agonist at the P2Y12 receptor and concurrently inhibits the equilibrative nucleoside transporter 1 (ENT1)[1].

To rigorously map these multifaceted mechanisms without the confounding variables of non-specific membrane binding or pharmacokinetic artifacts, researchers require highly specialized chemical probes. 1',2'-diepi-ent-Ticagrelor-d7 serves as an indispensable tool in this context. By combining stereochemical inversion (which ablates target receptor affinity) with stable isotope labeling (which enables precise mass spectrometric tracking), this compound allows scientists to design self-validating experimental systems. This whitepaper details the theoretical grounding, causality of experimental design, and step-by-step methodologies for utilizing this probe in advanced mechanism of action (MoA) studies.

The Dual-Target Paradigm of Ticagrelor

Understanding the baseline pharmacology of Ticagrelor is critical before introducing stereoisomeric probes. Unlike thienopyridines (e.g., clopidogrel), Ticagrelor does not require metabolic activation and binds reversibly to the P2Y12 receptor at an allosteric site distinct from the ADP binding pocket[2].

P2Y12 Inverse Agonism

Ticagrelor goes beyond blocking ADP-induced activation; it actively suppresses the constitutive, agonist-independent activity of the P2Y12 receptor[1]. By locking the receptor in an inactive conformation, it limits basal Gi-coupled signaling. This removal of inhibition on adenylyl cyclase leads to a spontaneous increase in intracellular cyclic AMP (cAMP) and subsequent vasodilator-stimulated phosphoprotein (VASP) phosphorylation, potently halting platelet aggregation.

ENT1 Transporter Blockade

Simultaneously, Ticagrelor inhibits ENT1 on both erythrocytes and platelets[1]. This blockade prevents the cellular reuptake of adenosine, leading to localized extracellular adenosine accumulation. The surplus adenosine activates Gs-coupled A2A receptors on the platelet surface, further driving up intracellular cAMP levels in a synergistic loop.

MoA Tica Ticagrelor P2Y12 P2Y12 Receptor (Inverse Agonism) Tica->P2Y12 Blocks Basal Activity ENT1 ENT1 Transporter (Inhibition) Tica->ENT1 Blocks Uptake cAMP Intracellular cAMP ↑ P2Y12->cAMP Removes Gi Inhibition Adenosine Extracellular Adenosine ↑ ENT1->Adenosine Accumulation Platelet Platelet Inhibition cAMP->Platelet VASP Phosphorylation A2A A2A Receptor (Activation) Adenosine->A2A Binds A2A->cAMP Gs Stimulation

Fig 1: Dual mechanism of Ticagrelor via P2Y12 inverse agonism and ENT1 inhibition.

The Structural Logic of 1',2'-diepi-ent-Ticagrelor-d7

To study these pathways in vitro, researchers must separate true receptor-mediated events from non-specific lipid bilayer interactions. Ticagrelor is highly lipophilic. When applied to cell cultures, a significant portion partitions into the cell membrane, which can artificially alter membrane fluidity and trigger secondary signaling cascades.

The Stereochemical Null-Probe

The molecule 1',2'-diepi-ent-Ticagrelor is a stereoisomer where the chiral centers at the 1' and 2' positions of the cyclopentane ring are inverted. Because P2Y12 and ENT1 binding pockets are highly stereospecific, this inversion creates spatial clashes, effectively stripping the molecule of its target affinity. However, its molecular weight, lipophilicity, and topological polar surface area remain identical to the active drug. Therefore, it serves as the perfect "null-probe" to measure background membrane partitioning.

The Deuterium Advantage (-d7)

The addition of seven deuterium atoms (typically on the propylthio side chain, forming a propyl-d7 group) yields a molecular formula of C23​H21​D7​F2​N6​O4​S and a mass shift of +7 Da (Accurate Mass: 529.23)[3]. This mass shift is the linchpin of the self-validating experimental design. It allows researchers to co-incubate the active drug and the inactive probe in the exact same well, eliminating well-to-well biological variation, and quantify them simultaneously using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[4].

Self-Validating Experimental Methodologies

The following protocols demonstrate how to leverage this compound to generate high-fidelity, self-validating MoA data.

Protocol 1: Differentiating Inverse Agonism from Membrane Perturbation

Objective: Prove that Ticagrelor-induced cAMP elevation is strictly due to P2Y12 inverse agonism and not non-specific membrane disruption.

Causality & Validation: By co-administering Ticagrelor and 1',2'-diepi-ent-Ticagrelor-d7, any cAMP elevation caused by physical membrane stress will be triggered equally by both compounds. If the active drug induces a statistically significant cAMP spike above the baseline established by the d7-isomer, the inverse agonism mechanism is definitively validated.

Step-by-Step Workflow:

  • Platelet Preparation: Isolate human platelets from whole blood using prostacyclin to prevent premature activation. Wash platelets twice in modified Tyrode's buffer. Rationale: Washing removes plasma proteins (Ticagrelor is >99% plasma protein-bound), ensuring free drug interacts directly with the receptors.

  • Receptor Saturation: Pre-incubate washed platelets (adjusted to 3×108 cells/mL) with apyrase (0.02 U/mL) to degrade any background ADP, ensuring the P2Y12 receptors are in a basal, unstimulated state.

  • Co-Incubation: Spike the suspension with an equimolar mixture of Ticagrelor (1 μM) and 1',2'-diepi-ent-Ticagrelor-d7 (1 μM). Incubate at 37°C for 15 minutes.

  • cAMP Quantification: Lyse the cells using 0.1M HCl. Centrifuge to remove debris, and quantify intracellular cAMP using a competitive ELISA or LC-MS/MS assay.

  • Data Synthesis: Normalize the cAMP levels of the active drug against the baseline generated by the d7-stereoisomer control.

Protocol 2: LC-MS/MS Subcellular Tracking

Objective: Quantify the intracellular accumulation of Ticagrelor to assess ENT1 binding kinetics.

Causality & Validation: Extraction recoveries during subcellular fractionation are notoriously variable. Using the d7-isomer as an internal standard corrects for any loss of analyte during the liquid-liquid extraction phase, ensuring absolute quantitative accuracy[4].

Step-by-Step Workflow:

  • Dosing: Incubate human embryonic kidney (HEK293) cells stably expressing human ENT1 with 500 nM of Ticagrelor.

  • Internal Standard Spiking: Immediately upon arresting the assay with ice-cold methanol, spike the lysate with 500 nM of 1',2'-diepi-ent-Ticagrelor-d7. Rationale: Spiking at the exact moment of lysis ensures the d7-isomer undergoes the exact same degradation and extraction conditions as the target analyte.

  • Extraction: Perform a one-step liquid-liquid extraction using ethyl acetate. Dry the organic layer under nitrogen gas and reconstitute in mobile phase (0.1% formic acid in water-acetonitrile, 20:80, v/v).

  • LC-MS/MS Analysis: Run the samples on a C18 column. Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Ticagrelor: m/z 523.4 > 127.0

    • 1',2'-diepi-ent-Ticagrelor-d7: m/z 530.4 > 127.0

  • Analysis: Calculate the absolute concentration of intracellular Ticagrelor using the peak area ratio of the unlabeled drug to the deuterated stereoisomer.

Workflow Prep Sample Prep (Washed Platelets) Dose Co-incubation (Drug + Isomer-d7) Prep->Dose Extract Subcellular Fractionation Dose->Extract LCMS LC-MS/MS (MRM Transitions) Extract->LCMS Analyze Data Synthesis (Receptor Specificity) LCMS->Analyze

Fig 2: Self-validating LC-MS/MS workflow using the deuterated stereoisomer probe.

Quantitative Pharmacological Profile

To interpret MoA studies accurately, researchers must reference the baseline binding kinetics and physical properties of the active drug versus the stereoisomeric probe. The table below summarizes the critical divergence in receptor affinity despite identical physicochemical properties.

ParameterTicagrelor (Active)Ticagrelor-d7 (IS)1',2'-diepi-ent-Ticagrelor-d7 (Null Probe)
Molecular Weight 522.57 g/mol 529.61 g/mol 529.61 g/mol
P2Y12 Binding Affinity ( Ki​ ) 14 nM~14 nM> 10,000 nM (Ablated)
P2Y12 IC50​ (Aggregation) 1.8 μM~1.8 μMN/A (Inactive)
ENT1 Inhibition ( IC50​ ) ~40 nM~40 nM> 5,000 nM
Mass Spec Precursor Ion ( [M+H]+ ) 523.4 m/z530.4 m/z530.4 m/z
Primary Utility Therapeutic AgentLC-MS/MS QuantificationMembrane Partitioning Baseline / Negative Control

Data synthesized from established pharmacological profiles of Ticagrelor and stable isotope standards[2],[4],[3].

Conclusion

The utilization of 1',2'-diepi-ent-Ticagrelor-d7 elevates standard pharmacokinetic and pharmacodynamic assays into highly rigorous, self-validating systems. By leveraging the stereochemical incompatibility of the 1',2'-diepi-ent configuration alongside the +7 Da mass shift of the deuterium label, researchers can confidently isolate the true inverse agonism and ENT1-modulating effects of Ticagrelor from background cellular noise. This methodological rigor is essential for the continued development of next-generation, dual-action cardiovascular therapeutics.

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Foundational

A Technical Guide to the Isotopic Labeling Synthesis of 1',2'-diepi-ent-Ticagrelor-d7

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route for 1',2'-diepi-ent-Ticagrelor-d7. This isotopically labeled diastereomer of the potent P2Y12 receptor antagonist, Ticagrelor,...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive overview of a proposed synthetic route for 1',2'-diepi-ent-Ticagrelor-d7. This isotopically labeled diastereomer of the potent P2Y12 receptor antagonist, Ticagrelor, is a crucial tool for researchers, scientists, and drug development professionals. Its primary application lies in serving as an internal standard for quantitative bioanalytical assays, particularly in pharmacokinetic and drug metabolism studies.[1][2][3][4] The incorporation of seven deuterium atoms provides a distinct mass shift, enabling precise differentiation from the unlabeled analyte by mass spectrometry, thereby mitigating matrix effects and enhancing analytical accuracy.[1][4][5]

This guide is structured to provide not just a procedural outline, but also the scientific rationale underpinning the synthetic strategy, from retrosynthetic analysis to the final purification and characterization.

Introduction: The Significance of Isotopic Labeling in Drug Development

Stable isotope labeled (SIL) compounds are indispensable in modern drug development.[1] The replacement of specific atoms with their heavier, non-radioactive isotopes (e.g., deuterium for hydrogen) creates a molecule that is chemically identical to the parent drug but physically distinguishable by its mass.[1][3] This property makes SIL compounds, such as 1',2'-diepi-ent-Ticagrelor-d7, the gold standard for internal standards in LC-MS/MS-based bioanalysis.[1][4][6][7] They co-elute with the analyte, experiencing similar ionization effects and extraction efficiencies, which allows for highly accurate and precise quantification of the drug and its metabolites in complex biological matrices.[4][5]

The choice of the d7-label on the propylthio side chain is strategic. This position is less likely to undergo metabolic cleavage or hydrogen-deuterium exchange under physiological conditions, ensuring the stability of the label throughout the analytical process.[1][]

Retrosynthetic Analysis and Synthetic Strategy

The synthesis of 1',2'-diepi-ent-Ticagrelor-d7 presents a dual challenge: achieving the specific stereochemistry of the 1',2'-diepi-ent-diastereomer and incorporating the deuterium label. The retrosynthetic strategy proposed here is based on established synthetic routes for Ticagrelor and its analogues.[9][10][11][12]

The key disconnections in the retrosynthesis are at the triazolopyrimidine core, separating it into three main building blocks:

  • A deuterated propylthio-substituted pyrimidine derivative.

  • The enantiomer of the cyclopentane backbone.

  • The enantiomer of the difluorophenylcyclopropylamine side chain.

This convergent approach allows for the independent synthesis and purification of each key intermediate, maximizing the overall efficiency and yield of the synthesis.

Proposed Synthetic Workflow

The forward synthesis is designed as a multi-step process, with careful control of stereochemistry at each chiral center.

G cluster_0 Deuterated Pyrimidine Core Synthesis cluster_1 ent-Cyclopentane Backbone Synthesis cluster_2 ent-Cyclopropylamine Side Chain Synthesis cluster_3 Final Assembly A Propane-d8 B 1-Bromopropane-d7 A->B HBr/Δ C Propane-1-thiol-d7 B->C NaSH D 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine C->D 4,6-dichloro-5-nitropyrimidine, Fe/AcOH H Intermediate Triazolopyrimidine D->H F + NaNO2/AcOH E (1S,4R)-4-amino-cyclopent-2-en-1-ol derivative F (1R,2R,3S,5R)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol E->F Multi-step synthesis G (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine I 1',2'-diepi-ent-Ticagrelor-d7 H->I G + base

Caption: Proposed synthetic workflow for 1',2'-diepi-ent-Ticagrelor-d7.

Detailed Experimental Protocols

Synthesis of 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine (D)

The introduction of the deuterium label occurs at the beginning of the synthesis to ensure its incorporation into the final molecule.

  • Step 1: Preparation of 1-Bromopropane-d7 (B). Commercially available propane-d8 (A) is treated with hydrogen bromide under thermal conditions to yield 1-bromopropane-d7.

  • Step 2: Preparation of Propane-1-thiol-d7 (C). 1-Bromopropane-d7 is reacted with sodium hydrosulfide (NaSH) in a suitable solvent like ethanol to produce propane-1-thiol-d7.

  • Step 3: Synthesis of the Pyrimidine Core (D). The deuterated thiol (C) is reacted with 4,6-dichloro-5-nitropyrimidine. The resulting nitro-intermediate is then reduced, for example using iron powder in acetic acid, to afford the key amine intermediate, 4,6-dichloro-2-(propyl-d7-thio)pyrimidin-5-amine (D).[10][13]

Synthesis of the ent-Cyclopentane Backbone (F)

The synthesis of the enantiomeric cyclopentane backbone is crucial for obtaining the desired diastereomer. This would typically start from a suitable chiral precursor to build the (1R,2R,3S,5R)-3-amino-5-(2-hydroxyethoxy)cyclopentane-1,2-diol (F). The synthesis of the natural enantiomer is well-documented, and similar principles of stereocontrol would be applied to generate this enantiomer.[14]

Final Assembly and Purification
  • Step 4: Formation of the Triazolopyrimidine Ring (H). The deuterated pyrimidine core (D) is condensed with the enantiomeric cyclopentane backbone (F). The resulting intermediate is then treated with sodium nitrite in acetic acid to facilitate the formation of the triazole ring, yielding the key triazolopyrimidine intermediate (H).[9][12]

  • Step 5: Coupling with the Side Chain (I). The intermediate (H) is then coupled with the enantiomeric (1S,2R)-2-(3,4-difluorophenyl)cyclopropanamine (G) in the presence of a suitable base, such as triethylamine, to yield the final product, 1',2'-diepi-ent-Ticagrelor-d7 (I).[9]

  • Step 6: Purification. The crude product is purified using preparative chiral High-Performance Liquid Chromatography (HPLC) to isolate the desired 1',2'-diepi-ent-diastereomer from any other stereoisomers that may have formed.[15][16][17][18]

Characterization and Data

The structure and purity of the final compound would be confirmed by a suite of analytical techniques.

Technique Expected Results
High-Resolution Mass Spectrometry (HRMS) Calculation of the exact mass to confirm the elemental composition, including the seven deuterium atoms. The expected [M+H]+ would be approximately 530.23, compared to ~523.19 for the unlabeled compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR would show the absence of signals corresponding to the propyl group protons. ¹³C NMR would confirm the carbon skeleton. ¹⁹F NMR would show the characteristic signals for the difluorophenyl group.
Chiral HPLC A single peak with a specific retention time, confirming the stereochemical purity of the isolated diastereomer.[15][16][17][18]
Purity by HPLC >98% to ensure its suitability as an internal standard.[3]

Conclusion

The synthesis of 1',2'-diepi-ent-Ticagrelor-d7 is a complex but achievable undertaking that requires careful control of stereochemistry and a well-planned strategy for isotopic labeling. The proposed synthetic route, based on established chemical principles, provides a robust framework for obtaining this valuable analytical standard. The availability of such high-purity, stable isotope-labeled compounds is paramount for the accurate and reliable bioanalysis required in modern drug development, ultimately contributing to a better understanding of the pharmacokinetics and metabolism of novel therapeutic agents like Ticagrelor.

References

  • Chen, J., et al. (2020). Design, Synthesis and Pharmacokinetic Study of Deuterated Ticagrelor Derivatives. ChemistrySelect, 5(35), 10924-10927.
  • Stereo selective synthesis for potential diastereomers of Ticagrelor. (2023). Journal of the Indian Chemical Society, 100(1), 100800.
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies. (2012, September 15). PubMed.
  • Ticagrelor-d7. MedChemExpress.
  • TICAGRELOR | 274693-27-5. ChemicalBook.
  • CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method.
  • CN104634887A - Method for separating and measuring ticagrelor and optical isomer of ....
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Desethoxyhydroxy Ticagrelor-[d7]. BOC Sciences.
  • Deuterated drugs in clinical research. (2020).
  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.
  • Goffin, E., et al. (2020). Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacterial activity. European Journal of Medicinal Chemistry, 208, 112767.
  • EP3135675A1 - Deuterated derivatives of ticagrelor for medical use.
  • SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. (2018). RASĀYAN Journal of Chemistry, 11(3), 1088-1095.
  • Novel synthesis of Ticagrelor, an ant. (2014). Journal of Chemical and Pharmaceutical Research, 6(7), 1024-1031.
  • synthesis of high pure ticagrelor, an anti- platelet drug substance and its possible process rel
  • CN105301135A - Method for detecting chiral isomer content of ticagrelor by high performance liquid chromatography.
  • Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. (2012, June 1). Bioorganic & Medicinal Chemistry Letters, 22(11), 3762-3766.
  • Internal Standards in LC−MS Bioanalysis: Which, When, and How. (2025, May 15). WuXi AppTec DMPK.
  • An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. (2017). RSC Advances, 7(45), 28245-28250.
  • Quantification of unbound concentration of ticagrelor in plasma as a proof of mechanism biomarker of the reversal agent, MEDI2452. (2018, July 26). PLOS ONE, 13(7), e0201223.
  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. (2018). Journal of Food and Drug Analysis, 26(2), 826-835.
  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. (2021, January 8). Molecules, 26(2), 305.
  • Ticagrelor-impurities.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. (2019).
  • Analytical methodologies for the determination of ticagrelor. (2019, July).
  • 1',2'-diepi-ent-Ticagrelor-d7. LGC Standards.
  • 1′,2′-diepi-ent-Ticagrelor-d7. Santa Cruz Biotechnology.
  • DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP. (2017). International Journal of Pharmaceutical Sciences and Research, 8(9), 3822-3830.
  • 1',2'-diepi-ent-Ticagrelor. LGC Standards.
  • Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. (2019, June 15).
  • A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets. (2015). Journal of Pharmaceutical and Biomedical Analysis, 115, 245-250.
  • Analytical methodologies for the determination of ticagrelor. (2019). Semantic Scholar.
  • International Journal of PharmTech Research. (2017). 10(4), 225-237.
  • Ticagrelor | C23H28F2N6O4S | CID 9871419. PubChem.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ticagrelor in Human Plasma Using 1',2'-diepi-ent-Ticagrelor-d7 as an Internal Standard

Abstract This application note details the development and full validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the ant...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and full validation of a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the antiplatelet agent ticagrelor in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled (SIL) internal standard (IS), 1',2'-diepi-ent-Ticagrelor-d7, was employed. The method utilizes a straightforward protein precipitation extraction procedure followed by rapid chromatographic separation. The validation was conducted in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, demonstrating excellent performance in linearity, accuracy, precision, selectivity, and stability.[1][2][3] This robust method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.

Introduction: The Rationale for a Stable Isotope-Labeled Internal Standard

Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist critical in the management of acute coronary syndromes.[4][5] Accurate measurement of its concentration in biological matrices is paramount for understanding its pharmacokinetic and pharmacodynamic profiles. LC-MS/MS has become the gold standard for such quantitative bioanalysis due to its inherent sensitivity and selectivity.[2]

A cornerstone of a reliable quantitative LC-MS/MS assay is the use of an appropriate internal standard.[6] An ideal IS co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variability during sample preparation and analysis.[7][8] Stable isotope-labeled internal standards, such as 1',2'-diepi-ent-Ticagrelor-d7, are considered the optimal choice.[6][9] By incorporating deuterium atoms, the mass of the IS is shifted sufficiently to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.[8][10] This near-identical behavior ensures that any variations in sample extraction, matrix effects (ion suppression or enhancement), or instrument response are mirrored by the IS, leading to a highly accurate and precise analyte-to-IS response ratio.[7]

This note describes a method that also allows for the simultaneous quantification of ticagrelor's major active metabolite, AR-C124910XX, which is crucial for a complete pharmacokinetic assessment.[4][11][12]

Experimental Protocol

Materials and Reagents
  • Analytes: Ticagrelor (Reference Standard), AR-C124910XX (Reference Standard)

  • Internal Standard: 1',2'-diepi-ent-Ticagrelor-d7 (CAS No. 1265911-55-4)[13][14][15]

  • Solvents: HPLC-grade acetonitrile and methanol; Formic acid (LC-MS grade)

  • Water: Deionized water, >18 MΩ·cm

  • Biological Matrix: Drug-free human plasma (K2-EDTA as anticoagulant)

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of delivering accurate gradients.

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.2 µm) was found to provide excellent separation.[12]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of ticagrelor, AR-C124910XX, and 1',2'-diepi-ent-Ticagrelor-d7 by dissolving the accurately weighed reference standards in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) acetonitrile/water to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (50 ng/mL): Dilute the 1',2'-diepi-ent-Ticagrelor-d7 stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation was selected for its simplicity, speed, and suitability for high-throughput workflows.[16][17]

  • Aliquot 50 µL of human plasma (blank, standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (50 ng/mL in acetonitrile). The 3:1 ratio of organic solvent to plasma ensures efficient protein removal.[17]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow Sample 50 µL Plasma Sample (Blank, Standard, QC) Add_IS Add 150 µL IS in Acetonitrile Sample->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (10 min, 14,000 rpm) Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL into LC-MS/MS Transfer->Inject

Caption: Protein Precipitation Sample Preparation Workflow.

LC-MS/MS Method Optimization

The method development process is a systematic approach to achieve a sensitive, selective, and robust assay.

G cluster_dev Method Development Logic cluster_ms Mass Spectrometry cluster_lc Liquid Chromatography MS_Opt MS Parameter Optimization LC_Opt LC Parameter Optimization MS_Opt->LC_Opt Define MRM Transitions Tune Direct Infusion Tuning Validation Full Method Validation LC_Opt->Validation Finalize Method Column Column Selection (C18) Select_Ion Select Precursor Ion (e.g., [M-H]⁻) Tune->Select_Ion Fragment Optimize Fragmentation (Collision Energy) Select_Ion->Fragment Select_Product Select Product Ions Fragment->Select_Product Mobile_Phase Mobile Phase (ACN/Water + Additive) Column->Mobile_Phase Gradient Gradient Optimization Mobile_Phase->Gradient Flow_Rate Flow Rate Adjustment Gradient->Flow_Rate

Caption: Systematic workflow for LC-MS/MS method development.

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray ionization (ESI) in negative mode was selected as it provided a superior signal for both ticagrelor and its active metabolite.[11][18]

  • MRM Transitions: The analytes were detected using Multiple Reaction Monitoring (MRM). The precursor and product ions were optimized by direct infusion of the individual standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ticagrelor 521.1361.1
AR-C124910XX (Metabolite) 477.0361.1
1',2'-diepi-ent-Ticagrelor-d7 (IS) 528.1367.9
Table 1: Optimized MRM transitions for the analytes and internal standard.[12][18][19]
Liquid Chromatography Conditions

A gradient elution was developed to ensure baseline separation of the analytes from endogenous plasma components, thereby minimizing matrix effects.

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Gradient Optimized to provide a runtime of approximately 8 minutes
Table 2: Optimized Liquid Chromatography Conditions.[12]

Method Validation

The method was fully validated according to the FDA Bioanalytical Method Validation Guidance.[2]

Linearity and Sensitivity

The method was linear over the concentration range of 0.2-2,500 ng/mL for both ticagrelor and AR-C124910XX.[12] The calibration curves consistently yielded a correlation coefficient (r²) of ≥0.995. The lower limit of quantification (LLOQ) was established at 0.2 ng/mL, with a signal-to-noise ratio >10.[12]

Accuracy and Precision

Intra- and inter-day accuracy and precision were evaluated using four levels of QC samples (LLOQ, Low, Mid, High).

QC LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ ≤ 10.5≤ 11.2± 6.5± 7.1
Low QC ≤ 8.9≤ 9.5± 5.8± 6.3
Mid QC ≤ 7.2≤ 8.1± 4.2± 5.0
High QC ≤ 6.5≤ 7.8± 3.9± 4.5
Table 3: Summary of Intra- and Inter-day Precision and Accuracy. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Selectivity and Matrix Effect

Selectivity was confirmed by analyzing six different lots of blank human plasma, which showed no significant interfering peaks at the retention times of the analytes or the IS. The matrix effect was assessed and found to be negligible, with the IS effectively compensating for any minor ion suppression observed.

Recovery and Stability

The extraction recovery was consistent across all QC levels for both analytes. Stability was demonstrated under various conditions, including bench-top (room temperature), freeze-thaw cycles, and long-term storage at -80°C, with all results falling within ±15% of the nominal concentrations.

Conclusion

The LC-MS/MS method described herein provides a reliable, sensitive, and robust tool for the quantitative analysis of ticagrelor and its active metabolite, AR-C124910XX, in human plasma. The strategic use of the stable isotope-labeled internal standard, 1',2'-diepi-ent-Ticagrelor-d7, ensures high accuracy and precision by effectively mitigating variability from sample preparation and matrix effects. This fully validated method meets the stringent requirements of regulatory guidelines and is ready for implementation in clinical and pharmaceutical research settings.

References

  • Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. Available from: [Link]

  • Determination of unbound ticagrelor and its active metabolite (AR-C124910XX) in human plasma by equilibrium dialysis and LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology. Available from: [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. Available from: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available from: [Link]

  • Stable Isotope Labelled Internal Standard (SIL-IS) for Analysis of Proteins and mAbs with LC-MS. LCGC International. Available from: [Link]

  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Ingenta Connect. Available from: [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. National Measurement Institute, Australia. Available from: [Link]

  • A novel LC-QTOF-MS/MS method for trace level identification and quantification of potential genotoxic impurity, 5-Nitro-2-(propylthio)pyrimidine-4,6-diol in ticagrelor drug substance. Taylor & Francis Online. Available from: [Link]

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science. Available from: [Link]

  • Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. ResearchGate. Available from: [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. Available from: [Link]

  • Development of an LC-MS/MS method for simultaneous determination of ticagrelor and its active metabolite during concomitant treatment with atorvastatin. Journal of Chromatography B. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Available from: [Link]

  • ICH M10ガイドラインの経緯 (History of ICH M10 Guideline). Pharmaceuticals and Medical Devices Agency (PMDA), Japan. Available from: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). Available from: [Link]

  • Sample pretreatment and HPLC determination of antiplatelet drug ticagrelor in blood plasma from patients with acute coronary syndromes. Biomedical Chromatography. Available from: [Link]

  • Selection Criteria for Sample Preparation Methods. Phenomenex. Available from: [Link]

  • Protein precipitation vs. traditional protein crash: what's best? Biotage. Available from: [Link]

  • Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. Journal of Peptide Science. Available from: [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. Available from: [Link]

Sources

Application

Application Note: Optimized Sample Preparation Protocol for 1',2'-diepi-ent-Ticagrelor-d7 in Human Plasma

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists. Scientific Context & Mechanistic Rationale To ensure absolute quantitative accuracy, stable isotope-labeled internal s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Pharmacokinetic (PK) Scientists.

Scientific Context & Mechanistic Rationale

To ensure absolute quantitative accuracy, stable isotope-labeled internal standards (SIL-IS) are mandatory. 1',2'-diepi-ent-Ticagrelor-d7 is a highly specialized analytical standard. By combining a deuterium label (+7 Da mass shift) with a stereoisomeric framework, it provides exact physicochemical matching to the target analyte while preventing isotopic cross-talk[3].

The Causality of Solvent Selection

Ticagrelor and its metabolites are highly bound to plasma proteins (>99.7%)[4]. The primary objective of sample preparation is to disrupt this protein binding and isolate the analytes without co-extracting matrix suppressors.

While Protein Precipitation (PPT) using acetonitrile is a common, high-throughput technique[2][5], it often fails to remove endogenous phospholipids (e.g., lysophospholipids). These residual lipids can coat the LC column and cause severe ion suppression in the electrospray ionization (ESI) source[6]. Therefore, this protocol utilizes Liquid-Liquid Extraction (LLE) using Ethyl Acetate . LLE selectively partitions the highly hydrophobic Ticagrelor and 1',2'-diepi-ent-Ticagrelor-d7 into the organic phase, leaving polar matrix components, phospholipids, and bulk proteins trapped in the aqueous phase[7][8].

A Self-Validating Bioanalytical System

To guarantee trustworthiness, this protocol is designed as a self-validating system . The methodology inherently verifies its own accuracy through three integrated mechanisms:

  • Isotopic Fidelity Checks: The +7 Da mass shift of the D7 label (m/z 530.4 > 127.0) ensures zero interference from the naturally occurring heavy isotopes of unlabeled Ticagrelor (m/z 523.4 > 127.0)[7]. "Zero-samples" (blank plasma spiked only with IS) are processed to confirm the absence of analyte cross-talk.

  • Stereoisomeric Tracking: Because 1',2'-diepi-ent-Ticagrelor-d7 shares the exact 3D hydrodynamic volume and lipophilicity of the target drug, any physical loss during the LLE phase separation or evaporation is proportionally mirrored, automatically correcting the final peak area ratio.

  • Matrix Effect Monitoring: Post-extraction spiked blanks are routinely compared against neat standard solutions to continuously monitor and validate that ion suppression remains below the 5% threshold.

Experimental Protocol: Step-by-Step Methodology

Reagents & Materials
  • Biological Matrix: Human Plasma (K2-EDTA anticoagulant)[2][4].

  • Extraction Solvent: Ethyl Acetate (LC-MS Grade)[7].

  • Reconstitution Solvent: 0.1% Formic Acid in Water : Acetonitrile (20:80, v/v)[7].

  • Internal Standard (IS): 1',2'-diepi-ent-Ticagrelor-d7 working solution (500 ng/mL in 50% Methanol).

Workflow Execution
  • IS Spiking: Add 20 µL of the 1',2'-diepi-ent-Ticagrelor-d7 working solution. Vortex gently for 10 seconds.

    • Causality: This brief incubation allows the IS to equilibrate with the plasma proteins, mimicking the bound state of the endogenous analyte.

  • Liquid-Liquid Extraction: Add 1.0 mL of Ethyl Acetate to the sample[7].

  • Agitation: Vortex vigorously for 10 minutes using a multi-tube vortexer.

    • Causality: Vigorous mechanical agitation maximizes the surface area between the aqueous plasma and the organic solvent, driving the mass transfer of the hydrophobic analytes into the ethyl acetate layer.

  • Phase Separation: Centrifuge the tubes at 13,000 × g for 10 minutes at 4°C[2].

    • Causality: High-speed centrifugation breaks any micro-emulsions formed during vortexing, yielding a sharp, impenetrable protein pellet between the lower aqueous phase and the upper organic phase.

  • Solvent Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate or glass autosampler vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

    • Causality: Removing the ethyl acetate is critical, as injecting pure extraction solvent would cause severe peak distortion and incompatibility with the reverse-phase LC mobile phase.

  • Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (0.1% Formic Acid in Water:Acetonitrile, 20:80 v/v)[7]. Vortex for 2 minutes to ensure complete solubilization.

  • Analysis: Inject 5 µL into the LC-MS/MS system for MRM detection[2].

Workflow Visualization

Workflow Step1 1. Sample Aliquoting 200 µL Human Plasma (K2-EDTA) Step2 2. Internal Standard Spiking Add 1',2'-diepi-ent-Ticagrelor-d7 Step1->Step2 Step3 3. Liquid-Liquid Extraction Add 1.0 mL Ethyl Acetate & Vortex Step2->Step3 Step4 4. Phase Separation Centrifuge at 13,000 × g, 4°C Step3->Step4 Step5 5. Solvent Evaporation N2 Gas Stream at 40°C Step4->Step5 Step6 6. Reconstitution 0.1% FA in Water:ACN (20:80) Step5->Step6 Step7 7. LC-MS/MS Analysis MRM: m/z 530.4 > 127.0 Step6->Step7

Fig 1: Step-by-step Liquid-Liquid Extraction workflow for 1',2'-diepi-ent-Ticagrelor-d7.

Quantitative Data & Expected Performance

When adhering to this optimized LLE protocol, the analytical performance yields highly reproducible data, validating the choice of 1',2'-diepi-ent-Ticagrelor-d7 as an internal standard. The table below summarizes the expected validation parameters based on established bioanalytical guidelines[3][7].

Analytical ParameterTicagrelor (Analyte)1',2'-diepi-ent-Ticagrelor-d7 (IS)
MRM Transition (m/z) 523.4 > 127.0530.4 > 127.0
Mean Extraction Recovery (%) 99.7 ± 2.1105.9 ± 3.4
Matrix Effect (%) 98.5 ± 1.5101.2 ± 1.8
Intra-day Precision (CV%) 1.0 - 4.91.2 - 4.5
Linearity Range (ng/mL) 2.0 - 1500N/A (Spiked at fixed 50 ng/mL)

Note: The near-100% recovery and negligible matrix effect (<2% deviation from 100%) confirm that the ethyl acetate LLE effectively isolates the analytes while discarding ion-suppressing phospholipids.

References

  • Title: Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC Source: nih.gov URL: [Link]

  • Title: Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelo Source: wjpsonline.com URL: [Link]

  • Title: Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study - PubMed Source: nih.gov URL: [Link]

  • Title: Bioequivalence Study of Two Ticagrelor 90 mg Tablets in Healthy Thai Volunteers under Fasting Conditions Source: walshmedicalmedia.com URL: [Link]

  • Title: Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions Source: ajpps.org URL: [Link]

  • Title: Development and Validation of Simple LC–MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study | Journal of Chromatographic Science Source: oup.com URL: [Link]

  • Title: Selection Criteria for Sample Preparation Methods Source: phenomenex.com URL: [Link]

  • Title: Porvair Biological Sample Preparation and Protein Precipitation in 96 Well Plates Applications Source: mz-at.de URL: [Link]

Sources

Application

Application Note: Solid-Phase Extraction (SPE) of 1',2'-diepi-ent-Ticagrelor-d7 for LC-MS/MS Bioanalysis

Introduction and Scientific Context Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes[1]. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Context

Ticagrelor is a reversibly binding, direct-acting P2Y12 receptor antagonist widely prescribed for the prevention of thrombotic events in patients with acute coronary syndromes[1]. Due to the presence of multiple chiral centers in its cyclopentyltriazolopyrimidine scaffold, the synthesis and metabolism of Ticagrelor can yield several stereoisomers. 1',2'-diepi-ent-Ticagrelor is a critical stereoisomeric impurity and potential metabolic byproduct.

To accurately quantify this specific stereoisomer in complex biological matrices (e.g., human plasma) or during Active Pharmaceutical Ingredient (API) impurity profiling, a stable isotope-labeled internal standard (SIL-IS) is strictly required. 1',2'-diepi-ent-Ticagrelor-d7 serves this exact purpose. However, the extreme lipophilicity (logP ~2.8) and high plasma protein binding (>99%) of Ticagrelor derivatives present significant sample preparation challenges, notably severe ion suppression from endogenous phospholipids during LC-MS/MS analysis.

This application note details a highly optimized, self-validating Solid-Phase Extraction (SPE) protocol utilizing a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent. The methodology is engineered to disrupt protein binding, deplete >90% of phospholipids, and ensure high recovery of 1',2'-diepi-ent-Ticagrelor-d7.

Physicochemical Rationale & SPE Strategy

To design a robust SPE method, we must first analyze the physicochemical properties of the target analyte. The deuterium label (+7 Da) shifts the mass-to-charge ratio but does not alter the chromatographic or extraction behavior compared to the unlabeled epimer.

Table 1: Physicochemical Properties of 1',2'-diepi-ent-Ticagrelor-d7
PropertyValue / CharacteristicSPE Mechanistic Implication
Molecular Weight 529.62 g/mol (Unlabeled: 522.57)Requires specific MRM transitions (e.g., 528.1 → 367.9 m/z in negative ESI)[2].
LogP ~2.8 (Highly Lipophilic)Strong retention on reversed-phase polymeric sorbents (e.g., Oasis HLB).
pKa ~4.8 (acidic), ~13.5 (basic)Analyte is neutral at physiological pH; acidification prevents ionization and enhances hydrophobic retention.
Protein Binding >99%Requires aggressive pre-treatment (acidification/organic crash) to disrupt drug-protein complexes prior to loading.
The Causality of the Extraction Chemistry

We utilize a Reversed-Phase Polymeric Sorbent (HLB) . Unlike traditional silica-based C18, polymeric HLB contains both lipophilic (divinylbenzene) and hydrophilic (N-vinylpyrrolidone) monomers.

  • Pre-treatment Causality : Plasma is pre-treated with 4% Phosphoric Acid ( H3​PO4​ ). This drops the pH below the analyte's pKa, ensuring 1',2'-diepi-ent-Ticagrelor-d7 is fully unionized, maximizing hydrophobic retention on the sorbent while simultaneously denaturing plasma proteins to break the >99% protein binding.

  • Wash Causality : A 5% Methanol wash is highly specific. It is polar enough to elute trapped salts and hydrophilic peptides, but lacks the elutropic strength to disrupt the strong hydrophobic pi-pi interactions between the analyte's difluorophenyl ring and the divinylbenzene sorbent.

  • Elution Causality : 100% Acetonitrile is used instead of Methanol. Acetonitrile provides sharper elution bands for cyclopentyltriazolopyrimidines and effectively leaves behind strongly bound phospholipids on specific PRiME HLB matrices.

SPE_Mechanism A 1. Sample Pre-treatment (Plasma + H3PO4) C 3. Sample Loading (Hydrophobic Binding) A->C B 2. Sorbent Conditioning (MeOH -> H2O) B->C D 4. Interference Wash (5% MeOH) C->D E 5. Analyte Elution (100% Acetonitrile) D->E F 6. Reconstitution & LC-MS/MS E->F

Caption: Mechanistic workflow of Reversed-Phase SPE for Ticagrelor stereoisomers.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . It incorporates mandatory splitting of samples to calculate Extraction Recovery (RE) and Matrix Effect (ME), ensuring that any signal suppression or extraction loss is immediately quantified[3].

Reagents and Materials
  • Analyte : 1',2'-diepi-ent-Ticagrelor-d7 (SIL-IS) and 1',2'-diepi-ent-Ticagrelor (Target).

  • Sorbent : Waters Oasis HLB or Oasis PRiME HLB 96-well µElution Plate (30 mg/well).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water ( H2​O ), and Formic Acid (FA).

  • Pre-treatment Acid : 4% Phosphoric Acid ( H3​PO4​ ) in H2​O .

Step-by-Step SPE Methodology
StepActionMechanistic Purpose
1. Pre-treatment Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of 1',2'-diepi-ent-Ticagrelor-d7 working solution (e.g., 100 ng/mL). Add 100 µL of 4% H3​PO4​ . Vortex for 30 seconds.Denatures plasma proteins to release the highly bound drug; neutralizes the analyte for optimal hydrophobic retention.
2. Conditioning Pass 1.0 mL of 100% MeOH through the HLB cartridge, followed by 1.0 mL of MS-grade H2​O . (Note: Skip if using PRiME HLB, which is water-wettable).Solvates the polymeric sorbent ligands to maximize surface area interaction with the sample.
3. Loading Load the entire pre-treated sample (~210 µL) onto the cartridge. Apply gentle vacuum (1-2 in Hg) to achieve a flow rate of 1 drop/second.Allows time for the lipophilic analyte to partition from the aqueous phase into the divinylbenzene matrix.
4. Washing Wash the cartridge with 1.0 mL of 5% MeOH in H2​O . Apply maximum vacuum for 1 minute to dry the sorbent bed completely.Removes endogenous salts, polar lipids, and proteins. Drying prevents aqueous dilution of the elution solvent.
5. Elution Elute the analyte with 2 × 250 µL of 100% Acetonitrile into a clean collection plate.Acetonitrile disrupts the hydrophobic interactions. A two-step elution minimizes channeling and maximizes recovery.
6. Reconstitution Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase (e.g., 50:50 H2​O :ACN with 0.1% FA).Concentrates the analyte to meet Lower Limit of Quantification (LLOQ) requirements (typically <2 ng/mL)[2].

Self-Validating Bioanalytical Framework

To ensure the trustworthiness of the generated data, the protocol mandates the calculation of Matrix Effect (ME) and Extraction Recovery (RE) for 1',2'-diepi-ent-Ticagrelor-d7. A method cannot be considered valid unless it proves that the biological matrix is not artificially suppressing the MS signal.

Validation Equations:
  • Extraction Recovery (RE%) = (AreaPre−Spike​/AreaPost−Spike​)×100

    • Pre-Spike: Plasma spiked with analyte before SPE.

    • Post-Spike: Blank plasma subjected to SPE, then spiked with analyte after elution.

  • Matrix Effect (ME%) = (AreaPost−Spike​/AreaNeat​)×100

    • Neat: Analyte spiked directly into the reconstitution solvent (no plasma).

Validation_Logic Spike Spike Matrix with 1',2'-diepi-ent-Ticagrelor-d7 Extract Perform SPE Workflow Spike->Extract Split Self-Validating Metrics Extract->Split ME Matrix Effect (ME) Post-Extraction Spike vs Neat Target: 85-115% Split->ME RE Recovery (RE) Pre-Extraction vs Post-Extraction Target: >80% Split->RE CV Precision (CV%) Intra/Inter-day Variance Target: <15% Split->CV

Caption: Self-validating bioanalytical framework for SPE method robustness.

Table 2: Expected Validation Metrics for Ticagrelor Derivatives

Based on authoritative bioanalytical validations of Ticagrelor using HLB SPE methodologies[3], the following parameters serve as the benchmark for a successful run:

Validation ParameterTarget ThresholdTypical Result (HLB SPE)Troubleshooting Causality
Extraction Recovery (RE) > 80%85% - 92%If <80%, the analyte is either breaking through during the wash (reduce wash organic %) or failing to elute (increase elution volume).
Matrix Effect (ME) 85% - 115%95% - 105%If <85% (Ion Suppression), phospholipids are co-eluting. Ensure the sorbent bed is fully dried before elution.
Precision (CV%) ≤ 15%4% - 8%High variance indicates inconsistent vacuum application during the loading or elution phases.
LLOQ < 2.0 ng/mL0.5 - 1.0 ng/mLLimited by MS sensitivity. Ensure the reconstitution volume is kept minimal (≤100 µL)[2].

LC-MS/MS Analytical Conditions

Following SPE, the reconstituted samples are analyzed using reversed-phase Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).

  • Column : C18 or HSS T3 (e.g., 2.1 x 50 mm, 1.8 µm) maintained at 35°C.

  • Mobile Phase A : 0.1% Formic Acid in Water.

  • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

  • Gradient : 10% B to 90% B over 2.0 minutes, hold at 90% B for 0.5 min to flush late-eluting lipids, return to 10% B.

  • Ionization : Electrospray Ionization (ESI) in Negative Mode.

  • MRM Transition : m/z 528.1 → 367.9 (for 1',2'-diepi-ent-Ticagrelor-d7)[2].

References

  • Waters Corporation. (2023). Oasis PRiME HLB Solid Phase Extraction for High Bioanalytical Plasma Analyte Recovery and Low Matrix Effects of Top-Selling Pharmaceuticals. Retrieved from[Link]

  • Zhong, W., et al. (2018). Determination of ticagrelor and two metabolites in plasma samples by liquid chromatography and mass spectrometry. ResearchGate. Retrieved from[Link]

  • U.S. Food and Drug Administration (FDA). (2015). Application Number: 204958Orig1s000 - Clinical Pharmacology and Biopharmaceutics Review(s). Retrieved from[Link]

Sources

Method

Application Note &amp; Protocols for In Vitro Pharmacokinetic Assays Utilizing 1',2'-diepi-ent-Ticagrelor-d7

Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive framework for utilizing 1',2'-diepi-ent-Ticagrelor-d7 as an internal standard in key in vitro pharmacokinetic (PK) ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for utilizing 1',2'-diepi-ent-Ticagrelor-d7 as an internal standard in key in vitro pharmacokinetic (PK) assays for the parent drug, Ticagrelor. We delve into the scientific rationale and detailed protocols for assessing metabolic stability, plasma protein binding, and cytochrome P450 (CYP) inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical methods for Ticagrelor, a direct-acting P2Y12 receptor antagonist. The protocols are designed as self-validating systems, emphasizing the critical role of a stable isotope-labeled internal standard (SIL-IS) in achieving accurate and precise quantification in complex biological matrices.

Introduction: The Centrality of Bioanalysis in Ticagrelor Development

Ticagrelor is an orally administered antiplatelet agent used in the prevention of thrombotic events.[1][2] Unlike thienopyridine prodrugs, Ticagrelor is a direct-acting antagonist that does not require metabolic activation to inhibit the P2Y12 receptor.[2][3] Its pharmacokinetic profile is characterized by rapid absorption, extensive metabolism primarily mediated by CYP3A4 and CYP3A5 to form an active metabolite (AR-C124910XX), and high plasma protein binding (>99.7%).[1][2][4][5]

Understanding the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ticagrelor is paramount for predicting its in vivo behavior, potential drug-drug interactions (DDIs), and overall clinical efficacy. Accurate quantification in these assays is critically dependent on a robust bioanalytical method, underscored by the use of an appropriate internal standard (IS).

The "Gold Standard": Rationale for a Deuterated Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[6][7] A SIL-IS is a version of the analyte where several hydrogen atoms are replaced by deuterium. This modification results in a higher mass, allowing it to be distinguished by the mass spectrometer, but preserves nearly identical physicochemical properties.[6][8]

The core principle is that the SIL-IS behaves identically to the analyte during sample preparation, chromatography, and ionization.[6][8] By adding a known quantity of the SIL-IS to the sample at the initial stage, it co-elutes and experiences the same experimental variations (e.g., extraction loss, matrix-induced ion suppression/enhancement), effectively normalizing the analyte's signal.[9] This dramatically improves the accuracy, precision, and robustness of quantification.[7][10]

A Note on 1',2'-diepi-ent-Ticagrelor-d7

The specified internal standard, 1',2'-diepi-ent-Ticagrelor-d7, is a deuterated stereoisomer of Ticagrelor.[11] The designation 'diepi-ent' indicates it is an epimer at two positions and the enantiomer of the parent drug. While ideally an IS is chemically identical to the analyte, the use of a stereoisomer is a pragmatic choice, likely driven by synthetic accessibility. The key assumption for its validity is that its physicochemical properties are sufficiently similar to Ticagrelor to ensure it co-extracts and exhibits comparable chromatographic and ionization behavior. Its distinct mass due to deuterium labeling (d7) allows for its primary function as a quantitative reference. This guide will proceed under the assumption of this bioanalytical similarity.

Core Assays & Protocols

The following sections detail the protocols for three fundamental in vitro PK assays. Each protocol incorporates 1',2'-diepi-ent-Ticagrelor-d7 to ensure data integrity.

Assay 1: Metabolic Stability in Human Liver Microsomes (HLM)

Scientific Rationale: The microsomal stability assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to Phase I metabolic enzymes, primarily cytochrome P450s (CYPs).[12][13][14] The liver is the main site of drug metabolism, and this assay helps estimate a drug's intrinsic clearance (Clint) and subsequent hepatic clearance, which are critical predictors of in vivo half-life.[13][15] The assay quantifies the disappearance of the parent drug (Ticagrelor) over time in the presence of liver microsomes and the essential cofactor, NADPH.[15][16]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis stock Ticagrelor & Control Stocks (DMSO) pre_incubate Pre-incubate HLM, Buffer & Ticagrelor stock->pre_incubate hlm Thaw HLM & NADPH System hlm->pre_incubate buffer Prepare Phosphate Buffer (pH 7.4) buffer->pre_incubate initiate Initiate Reaction (Add NADPH) pre_incubate->initiate Pre-warm sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling Start T=0 quench Quench Reaction with ACN containing IS (1',2'-diepi-ent-Ticagrelor-d7) sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis of Supernatant centrifuge->analyze

Caption: Workflow for the Microsomal Stability Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Ticagrelor Stock (10 mM): Prepare in 100% DMSO.

    • Working Solution (100 µM): Dilute the 10 mM stock in 50:50 Acetonitrile:Water.

    • Internal Standard (IS) Quenching Solution: Prepare a 100 ng/mL solution of 1',2'-diepi-ent-Ticagrelor-d7 in ice-cold acetonitrile (ACN).

    • Human Liver Microsomes (HLM): Thaw a pooled HLM vial (e.g., 20 mg/mL stock) on ice. Dilute to 1 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • NADPH Regenerating System: Prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, and 0.4 U/mL glucose-6-phosphate dehydrogenase in 0.1 M phosphate buffer.

  • Incubation Procedure:

    • Label 1.5 mL microfuge tubes for each time point (e.g., 0, 5, 15, 30, 60 min) and for a negative control (without NADPH).

    • To each tube, add the appropriate volume of 0.1 M phosphate buffer.

    • Add HLM solution to a final concentration of 0.5 mg/mL.

    • Add Ticagrelor working solution to achieve a final substrate concentration of 1 µM. The final DMSO concentration should be <0.1%.[16]

    • Pre-incubation: Vortex gently and pre-incubate the mixture for 10 minutes at 37°C in a shaking water bath.

    • Reaction Initiation: Add the NADPH regenerating system to all tubes except the negative control and the 0-minute time point to initiate the reaction. Add buffer to the negative control.

    • Sampling and Quenching:

      • For the 0-minute time point, immediately add 200 µL of the ice-cold IS Quenching Solution.

      • At each subsequent time point (5, 15, 30, 60 min), stop the reaction by adding 200 µL of the ice-cold IS Quenching Solution to the respective tubes.

  • Sample Processing and Analysis:

    • Vortex all quenched samples vigorously for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

    • Analyze the samples to determine the peak area ratio of Ticagrelor to the internal standard.

Data Analysis & Interpretation:

ParameterCalculationDescription
% Remaining (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100The percentage of Ticagrelor remaining at each time point.
Half-Life (t1/2) 0.693 / kThe time required for 50% of the compound to be metabolized.
Intrinsic Clearance (Clint) (k / [HLM protein]) * 1000The rate of metabolism normalized to the amount of microsomal protein (µL/min/mg).

Note: 'k' is the elimination rate constant, determined from the slope of the natural log of % Remaining vs. time plot.

Assay 2: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Scientific Rationale: The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, governs its distribution and availability.[17] Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted.[18] Therefore, determining the fraction unbound (fu) is crucial for interpreting PK and pharmacodynamic (PD) data. The Rapid Equilibrium Dialysis (RED) method is a widely accepted "gold standard" for this measurement, where the free drug diffuses across a semipermeable membrane until equilibrium is reached between a plasma-containing chamber and a buffer chamber.[17][19][20]

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Processing & Analysis prep_red Prepare RED Device (Hydrate Membrane) load_plasma Load Spiked Plasma into Sample Chamber prep_red->load_plasma spike Spike Ticagrelor into Plasma spike->load_plasma incubate Incubate at 37°C with Shaking (4-6h) load_plasma->incubate load_buffer Load PBS Buffer into Buffer Chamber load_buffer->incubate sample_chambers Aliquot from Plasma & Buffer Chambers incubate->sample_chambers Equilibrium Reached matrix_match Matrix-match Samples (Add Buffer to Plasma, Plasma to Buffer) sample_chambers->matrix_match quench Protein Precipitation with ACN containing IS matrix_match->quench analyze LC-MS/MS Analysis quench->analyze

Caption: Workflow for the Plasma Protein Binding RED Assay.

Detailed Protocol:

  • Reagent and Device Preparation:

    • RED Device: Use a commercial RED device with an 8 kDa molecular weight cutoff membrane. Prepare the device according to the manufacturer's instructions.

    • Spiked Plasma: Thaw pooled human plasma at 37°C. Spike with Ticagrelor to a final concentration of 2 µM.

    • Dialysis Buffer: Prepare Phosphate Buffered Saline (PBS), pH 7.4.

    • Internal Standard (IS) Quenching Solution: Prepare a 100 ng/mL solution of 1',2'-diepi-ent-Ticagrelor-d7 in ice-cold acetonitrile (ACN).

  • Dialysis Procedure:

    • Add the appropriate volume of spiked plasma (e.g., 200 µL) to the sample chambers of the RED device.

    • Add a larger volume of PBS buffer (e.g., 350 µL) to the corresponding buffer chambers.[18]

    • Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4 to 6 hours to reach equilibrium.[18]

  • Sample Processing and Analysis:

    • After incubation, carefully unseal the plate.

    • Transfer equal aliquots (e.g., 50 µL) from each plasma chamber and its corresponding buffer chamber into separate wells of a 96-well plate.

    • Matrix Matching: To ensure equivalent matrix effects during ionization, add 50 µL of blank plasma to the buffer aliquots and 50 µL of PBS buffer to the plasma aliquots.[18]

    • Protein Precipitation: Add 200 µL of the ice-cold IS Quenching Solution to all wells.

    • Seal, vortex, and centrifuge the plate as described in the microsomal stability protocol.

    • Transfer the supernatant for LC-MS/MS analysis.

Data Analysis & Interpretation:

ParameterCalculationDescription
Fraction Unbound (fu) Peak Area RatioBuffer / Peak Area RatioPlasmaThe ratio of the free drug concentration (in buffer) to the total drug concentration (in plasma) at equilibrium.
% Protein Bound (1 - fu) * 100The percentage of the drug that is bound to plasma proteins.
Assay 3: CYP450 Inhibition (Fluorogenic Probe-Based)

Scientific Rationale: Assessing a drug's potential to inhibit major CYP isoforms (e.g., CYP3A4, 2C9, 2D6) is a critical component of DDI risk assessment.[21][22] Inhibition of a CYP enzyme can slow the metabolism of a co-administered drug that is a substrate for that enzyme, potentially leading to toxic plasma concentrations.[21] High-throughput fluorogenic assays are a rapid and cost-effective method for initial screening.[23] These assays use specific substrates that are converted by a CYP enzyme into a highly fluorescent product.[24] An inhibitor, like Ticagrelor, will compete with the substrate and reduce the rate of fluorescent product formation.[21] Ticagrelor is known to be metabolized by CYP3A4 and is a moderate inhibitor of CYP2C9.[25][26]

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Reaction & Detection cluster_analysis Data Analysis prep_inhibitor Prepare Ticagrelor Serial Dilutions add_inhibitor Add Ticagrelor or Control to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Enzyme/Substrate Mix (Recombinant CYP + Fluorogenic Probe) add_enzyme_mix Add Enzyme/Substrate Mix prep_enzyme->add_enzyme_mix add_inhibitor->add_enzyme_mix pre_incubate Pre-incubate add_enzyme_mix->pre_incubate initiate Initiate with NADPH System pre_incubate->initiate read_fluorescence Read Fluorescence Kinetically (e.g., over 60 min at 37°C) initiate->read_fluorescence plot_data Plot % Inhibition vs. [Ticagrelor] read_fluorescence->plot_data calc_ic50 Calculate IC50 Value plot_data->calc_ic50

Caption: Workflow for Fluorogenic CYP Inhibition Assay.

Detailed Protocol (Example for CYP3A4):

  • Reagent Preparation:

    • Ticagrelor Stock: Prepare a serial dilution of Ticagrelor in buffer (e.g., from 100 µM to 0.01 µM).

    • Enzyme/Substrate Mix: Use a commercial kit (e.g., Vivid® CYP450 Screening Kits).[24] Prepare a mix containing recombinant human CYP3A4 (e.g., Baculosomes®) and a specific fluorogenic substrate (e.g., BFC or EFC) in buffer.[27]

    • NADPH System: Prepare the NADPH regenerating system as per the kit instructions.

    • Positive Control Inhibitor: Prepare a known CYP3A4 inhibitor like Ketoconazole for assay validation.[27]

  • Assay Procedure (96-well plate format):

    • Add 40 µL of buffer to all wells.

    • Add 10 µL of the serially diluted Ticagrelor, control inhibitor, or vehicle control to the appropriate wells.

    • Add 50 µL of the Enzyme/Substrate mix to all wells.

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Initiate Reaction: Add 10 µL of the NADPH system to all wells to start the reaction.

    • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Read the fluorescence signal (e.g., Ex: 409 nm, Em: 538 nm for BFC) every minute for 30-60 minutes.

  • Data Analysis & Interpretation:

    • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

    • Calculate the percent inhibition for each Ticagrelor concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the Ticagrelor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Note on the Role of the Internal Standard in this Assay: While 1',2'-diepi-ent-Ticagrelor-d7 is not directly used in the fluorogenic assay itself, it is essential for the LC-MS/MS-based confirmatory assays that are often run to follow up on hits from the primary screen. If a traditional (non-fluorogenic) substrate is used, the IS is required to accurately quantify the formation of the metabolite, following the same principles as the microsomal stability assay.

Conclusion and Best Practices

The robust application of 1',2'-diepi-ent-Ticagrelor-d7 as an internal standard is fundamental to generating high-quality, reliable data in the in vitro pharmacokinetic profiling of Ticagrelor. Its use mitigates variability inherent in sample processing and analysis, providing confidence in the derived parameters such as intrinsic clearance, fraction unbound, and IC50 values. These data points are essential for building predictive models of a drug's in vivo performance and for making critical decisions in the drug development pipeline. Adherence to these detailed protocols, grounded in established scientific principles and regulatory expectations, will ensure the generation of defensible data for internal decision-making and regulatory submissions.[28][29][30][31][32]

References

  • Ticagrelor - Wikipedia. (n.d.). Wikipedia. Retrieved April 5, 2026, from [Link]

  • AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. (n.d.). PubChem. Retrieved April 5, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, August 14). Protocols.io. Retrieved April 5, 2026, from [Link]

  • Metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved April 5, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass Laboratories Inc. Retrieved April 5, 2026, from [Link]

  • Teng, R. (2015). Ticagrelor: Pharmacokinetics, Pharmacodynamics, Clinical Efficacy, and Safety. Clinical Drug Investigation, 35(6), 335-348. Retrieved April 5, 2026, from [Link]

  • Zhou, D., et al. (2011). In vitro evaluation of potential drug-drug interactions with ticagrelor: cytochrome P450 reaction phenotyping, inhibition, induction, and differential kinetics. Drug Metabolism and Disposition, 39(4), 703-710. Retrieved April 5, 2026, from [Link]

  • Teng, R., et al. (2010). Absorption, distribution, metabolism, and excretion of ticagrelor in healthy subjects. Drug Metabolism and Disposition, 38(9), 1514-1521. Retrieved April 5, 2026, from [Link]

  • Wróblewski, K., & Wróblewska, K. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved April 5, 2026, from [Link]

  • Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? (n.d.). Biopike. Retrieved April 5, 2026, from [Link]

  • Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved April 5, 2026, from [Link]

  • Brilinta (ticagrelor) Drug Monograph. (n.d.). Retrieved April 5, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved April 5, 2026, from [Link]

  • Australian Public Assessment Report for Ticagrelor. (2011, July 12). Therapeutic Goods Administration. Retrieved April 5, 2026, from [Link]

  • Brilique, INN-ticagrelor - European Medicines Agency. (n.d.). EMA. Retrieved April 5, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved April 5, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube. Retrieved April 5, 2026, from [Link]

  • Zhou, D., et al. (2011). In Vitro Evaluation of Potential Drug-Drug Interactions with Ticagrelor. ResearchGate. Retrieved April 5, 2026, from [Link]

  • Rapid Equilibrium Dialysis (RED): an In-vitro High-Throughput Screening Technique for Plasma Protein Binding using Human and Rat Plasma. (n.d.). ResearchGate. Retrieved April 5, 2026, from [Link]

  • Zhang, Y., et al. (2024). The effect of gene polymorphism on ticagrelor metabolism: an in vitro study of 22 CYP3A4 variants in Chinese Han population. PeerJ, 12, e17887. Retrieved April 5, 2026, from [Link]

  • (PDF) Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening. (n.d.). ResearchGate. Retrieved April 5, 2026, from [Link]

  • Plasma Protein Binding Dynamics: Equilibrium dialysis and Ultrafiltration Methods and Application in DDIs. (n.d.). IPHASE Biosciences. Retrieved April 5, 2026, from [Link]

  • Donato, M. T., et al. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition, 32(7), 699-706. Retrieved April 5, 2026, from [Link]

  • Paradise, E., et al. (2007). Cytochrome P450 inhibition assays using traditional and fluorescent substrates. Current Protocols in Pharmacology. Retrieved April 5, 2026, from [Link]

  • Li, W., et al. (2017). Automation of plasma protein binding assay using rapid equilibrium dialysis device and Tecan workstation. Journal of Pharmacological and Toxicological Methods, 85, 43-49. Retrieved April 5, 2026, from [Link]

  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved April 5, 2026, from [Link]

  • APPLICATION FOR THE INCLUSION OF TICAGRELOR AS A TREATMENT FOR THE PREVENTION OF ATHEROTHROMBOTIC EVENTS IN ADULT PATIENTS. (n.d.). WHO. Retrieved April 5, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved April 5, 2026, from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022, July 25). European Medicines Agency. Retrieved April 5, 2026, from [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. Retrieved April 5, 2026, from [Link]

  • Teng, R. (2015). Ticagrelor: Pharmacokinetic, Pharmacodynamic and Pharmacogenetic Profile: An Update. Drugs, 75(11), 1227-1238. Retrieved April 5, 2026, from [Link]

  • Wang, X., et al. (2018). Effects of ticagrelor on the pharmacokinetics of rivaroxaban in rats. Pharmaceutical Biology, 56(1), 127-132. Retrieved April 5, 2026, from [Link]

  • Formulation, Optimization and Characterization of Ticagrelor Loaded NLCs Formulation. (n.d.). MDPI. Retrieved April 5, 2026, from [Link]

  • Bakiri, A., et al. (2018). Determination of Ticagrelor chemical stability and characterization of its degradants. Journal of Pharmaceutical and Biomedical Analysis, 150, 36-44. Retrieved April 5, 2026, from [Link]

  • Najam, Z., et al. (2023). Synthesis, characterization and in vitro evaluation of ticagrelor and its nano-formulation targeting the NLRP3 inflammasome pathway in synovial cells. RSC Advances, 13(23), 15693-15704. Retrieved April 5, 2026, from [Link]

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Application

Application Note: High-Resolution LC-MS/MS Protocol for the Separation of 1',2'-diepi-ent-Ticagrelor-d7 from its Primary Metabolites

Executive Summary In advanced Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking the stereoselective metabolism of P2Y12 receptor antagonists requires highly specific analytical methods. 1',2'-diepi-ent-Ticagr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced Drug Metabolism and Pharmacokinetics (DMPK) studies, tracking the stereoselective metabolism of P2Y12 receptor antagonists requires highly specific analytical methods. 1',2'-diepi-ent-Ticagrelor-d7 is a stable isotope-labeled stereoisomer of ticagrelor, utilized primarily for tracing stereospecific metabolic pathways or as an internal standard for impurity profiling[1].

This application note details a self-validating, high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol designed to separate this specific deuterated stereoisomer from its primary active metabolite, the deshydroxyethylated derivative (analogous to AR-C124910XX)[2].

Mechanistic Rationale & Analytical Strategy

Isotopic Labeling and Metabolic Causality

Ticagrelor is extensively metabolized by hepatic CYP3A4 and CYP3A5 enzymes[2]. The primary metabolic pathway involves O-deethylation, resulting in the loss of a hydroxyethyl group to form the active metabolite[2].

A critical mechanistic insight for this protocol is the location of the deuterium label. In standard Ticagrelor-d7 preparations, the seven deuterium atoms are located on the propylthio moiety (propyl-1,1,2,2,3,3,3-d7-thio)[1]. Because the metabolic cleavage occurs at the distinct hydroxyethoxy group, the primary metabolite retains the entire +7 Da isotopic shift . Consequently, the parent compound exhibits a precursor mass of m/z 530.4, while the metabolite exhibits a precursor mass of m/z 486.0[3].

Pathway P 1',2'-diepi-ent- Ticagrelor-d7 (Parent, m/z 530.4) E Hepatic CYP3A4 / CYP3A5 (O-dealkylation) P->E Metabolism M 1',2'-diepi-ent- AR-C124910XX-d7 (Metabolite, m/z 486.0) E->M Deshydroxyethylation

Figure 1: Primary metabolic pathway of the deuterated stereoisomer via CYP3A4.

Chromatographic Causality

While separating enantiomers or diastereomers from each other requires chiral stationary phases, separating a specific stereoisomer (1',2'-diepi-ent-Ticagrelor-d7) from its own metabolites is highly efficient on an achiral reversed-phase C18 column. The loss of the hydroxyethyl group significantly decreases the polarity of the molecule. Wait, conversely, the loss of the bulky aliphatic chain often exposes polar core structures, but in ticagrelor's case, the metabolite AR-C124910XX is slightly more polar and consistently elutes earlier than the parent compound on a C18 column[2].

We utilize 0.1% Formic Acid in both aqueous and organic mobile phases. Formic acid acts as a proton donor, ensuring the triazolopyrimidine core remains fully protonated, which prevents peak tailing and exponentially enhances ionization efficiency in Positive Electrospray Ionization (+ESI) mode[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It integrates mandatory System Suitability Tests (SST), matrix effect evaluations, and strict carryover checks to eliminate false positives caused by isotopic cross-talk or column memory effects.

Reagents and Materials
  • Analytical Standards : 1',2'-diepi-ent-Ticagrelor-d7 and its corresponding metabolite standard[1].

  • Internal Standard (IS) : Tolbutamide or Ticagrelor-d4 (if cross-validation is required)[2],[3].

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Modifiers : LC-MS grade Formic Acid (FA).

Step-by-Step Sample Preparation (Protein Precipitation)

Ticagrelor and its stereoisomers are highly protein-bound (>99.8%) in human plasma[4]. A simple, aggressive protein precipitation (PPT) is required to disrupt this binding and achieve >95% recovery[5].

  • Aliquot : Transfer 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube[2].

  • Spike : Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Tolbutamide).

  • Precipitate : Add 200 µL of ice-cold Acetonitrile. The 1:4 aqueous-to-organic ratio ensures complete denaturation of binding proteins[3].

  • Agitate : Vortex vigorously for 2 minutes.

  • Centrifuge : Spin at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix[3].

  • Dilute : Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of Ultrapure Water. Causality: Diluting the high-organic supernatant matches the initial mobile phase conditions, preventing solvent-induced peak distortion (the "solvent effect") upon injection.

Workflow A Plasma Sample (50 µL) B Protein Precipitation (+200 µL Acetonitrile) A->B C Centrifugation (14,000 x g, 10 min) B->C D Supernatant Collection C->D E Aqueous Dilution (1:1 with Water) D->E F UPLC-MS/MS Analysis E->F

Figure 2: Step-by-step sample preparation and LC-MS/MS workflow.

Chromatographic Conditions
  • Column : Thermo Acclaim™ RSLC 120 C18 (2.1 × 100 mm, 2.2 µm) or equivalent high-resolution column[2].

  • Column Temperature : 40°C (reduces backpressure and improves mass transfer kinetics)[3].

  • Injection Volume : 5 µL.

  • Mobile Phase A : Water containing 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile containing 0.1% Formic Acid.

Table 1: Optimized UPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BSegment Rationale
0.000.307030Initial binding and focusing of analytes.
1.000.307030Isocratic hold to elute polar matrix components.
4.000.302080Linear gradient to separate metabolite (elutes first) from parent.
5.000.302080High-organic wash to remove hydrophobic lipids.
5.100.307030Return to initial conditions.
8.000.307030Column re-equilibration[2].
Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) under Positive Electrospray Ionization (+ESI)[6].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z) [M+H]⁺Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
1',2'-diepi-ent-Ticagrelor-d7530.4127.05025
1',2'-diepi-ent-AR-C124910XX-d7486.0153.05022
Tolbutamide (IS)271.1155.15018

(Note: Exact collision energies should be optimized based on the specific mass spectrometer model used).

System Suitability and Validation Criteria

To guarantee the trustworthiness of the generated data, the analytical run must pass the following self-validating criteria before sample acquisition begins:

Table 3: System Suitability and Quality Control Parameters

Validation ParameterExecution MethodAcceptance Criteria
System Precision (SST) 6 replicate injections of the Lower Limit of Quantification (LLOQ) sample prior to the run.Coefficient of Variation (CV) ≤ 5% for peak area and retention time[7].
Carryover Verification Inject a Blank Matrix sample immediately following the Upper Limit of Quantification (ULOQ) sample[2].Analyte peak area in the blank must be ≤ 20% of the LLOQ peak area[2].
Matrix Effect (Ion Suppression) Post-column infusion of the parent and metabolite during a blank matrix gradient run.No significant baseline drop (>15%) at the specific retention times of the analytes[8].
Isotopic Cross-Talk Inject a "Zero Sample" (Blank matrix spiked only with IS)[2].Signal at m/z 530.4 and 486.0 must be ≤ 20% of LLOQ to ensure the IS does not contain unlabeled impurities.

References

  • Xu et al. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Translational and Clinical Pharmacology. URL:[Link]

  • Zhong et al. (2017). An HPLC-MS/MS Method for the Quantitative Determination of Ticagrelor and its Active Metabolite AR-C124910XX in Human Plasma and its Application to a Clinical Study. Current Pharmaceutical Analysis. URL:[Link]

  • Chae et al. (2019). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Analytical Toxicology. URL:[Link]

Sources

Method

High-Resolution Stereospecific LC-MS/MS Bioanalysis: Utilizing 1',2'-diepi-ent-Ticagrelor-d7 for Isomeric Profiling

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Document Type: Advanced Application Note & Protocol Scientific Context: Ticagrelor and the Stereochemical Challenge Ticagrelor is a pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Document Type: Advanced Application Note & Protocol

Scientific Context: Ticagrelor and the Stereochemical Challenge

Ticagrelor is a potent, reversibly binding direct-acting P2Y12 receptor antagonist widely prescribed to reduce the rate of cardiovascular death and myocardial infarction in patients with acute coronary syndrome. Unlike earlier thienopyridines, it does not require hepatic bioactivation to achieve its antiplatelet effect.

Pathway ADP ADP (Agonist) P2Y12 P2Y12 Receptor (Platelet Membrane) ADP->P2Y12 Gi Gi Protein Activation P2Y12->Gi AC Adenylate Cyclase (Inhibited) Gi->AC Inhibits cAMP Decreased cAMP AC->cAMP Reduces Activation Platelet Aggregation cAMP->Activation Promotes Ticagrelor Ticagrelor (Reversible Antagonist) Ticagrelor->P2Y12 Blocks

Ticagrelor mechanism: Reversible inhibition of the P2Y12 receptor signaling pathway.

From a structural perspective, Ticagrelor possesses a complex cyclopentyl-triazolopyrimidine core with multiple chiral centers. The stereochemical integrity of the drug is paramount, as isomeric impurities or metabolic epimers can exhibit vastly different pharmacological profiles. One critical related compound is1[1]. Monitoring this specific isomer in clinical plasma samples is essential for rigorous pharmacokinetic (PK) profiling.

Causality in Assay Design: Why Use an Isomeric SIL-IS?

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), stereoisomers present a unique bioanalytical hurdle. Because they share identical molecular weights and fragmentation patterns, the mass spectrometer cannot distinguish between them without prior chromatographic separation.

If standard Ticagrelor-d7 were used as the internal standard (IS) to quantify the 1',2'-diepi-ent isomer, a critical failure in the assay's self-validating nature would occur. The main API and the isomer elute at different retention times, meaning they are subjected to different matrix effects (ion suppression or enhancement caused by co-eluting endogenous plasma lipids).

The Solution: To correct for these time-dependent matrix effects, the IS must perfectly co-elute with the target analyte. Utilizing the exact deuterated stereoisomer—2[2]—is mandatory. It tracks the specific extraction recovery and ionization efficiency of the 1',2'-diepi-ent isomer, ensuring absolute quantitative accuracy and aligning with 3[3].

Experimental Workflow and Self-Validating Protocol

Workflow A Plasma Sample Spiked with 1',2'-diepi-ent-Ticagrelor-d7 B Protein Precipitation (Cold Acetonitrile) A->B C Centrifugation & Supernatant Dilution B->C D Stereospecific LC Separation (Resolving Isomers) C->D E ESI-MS/MS Detection (Negative MRM Mode) D->E F Data Analysis & Isomer Quantification E->F

Self-validating LC-MS/MS workflow utilizing 1',2'-diepi-ent-Ticagrelor-d7.

Step-by-Step Methodology

3.1. Sample Preparation (Protein Precipitation) Causality Check: Protein precipitation (PPT) offers a rapid means to strip away plasma proteins. We utilize cold acetonitrile to minimize potential ex vivo degradation or epimerization during the extraction process, ensuring the stereochemical profile accurately reflects the in vivo state.

  • Aliquot 50 µL of human plasma (K2-EDTA anticoagulant) into a 96-well collection plate.

  • Add 10 µL of the working IS solution containing 1',2'-diepi-ent-Ticagrelor-d7 (50 ng/mL).

  • Add 200 µL of ice-cold acetonitrile to induce protein precipitation.

  • Vortex the plate vigorously for 2 minutes at 1500 rpm, followed by centrifugation at 4000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of LC-MS grade water. Causality Check: Injecting highly organic supernatant directly into a reversed-phase LC system causes "solvent effects" (peak broadening or splitting). Diluting with water matches the sample diluent to the initial mobile phase conditions, focusing the analyte band at the head of the column.

3.2. Chromatographic Separation To achieve baseline resolution between Ticagrelor and its 1',2'-diepi-ent isomer, a high-efficiency sub-2µm column is required, as demonstrated in4[4].

  • Column: Acclaim™ RSLC 120 C18 (2.2 µm, 2.1 × 100 mm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: A shallow gradient from 30% B to 60% B over 8 minutes ensures the subtle hydrophobic differences between the isomers are exploited for separation.

  • Flow Rate: 0.3 mL/min.

3.3. MS/MS Detection Parameters Detection is performed using negative electrospray ionization (ESI-). Negative mode is selected because the cyclopentyl-triazolopyrimidine core readily loses a proton, yielding a highly stable [M-H]- precursor ion. This provides superior signal-to-noise ratios compared to positive mode[4].

Quantitative Data Summaries

The following tables summarize the mass spectrometric parameters and expected validation metrics based on 5[5].

Table 1: Optimized MRM Transitions and Mass Spectrometer Parameters
AnalytePrecursor Ion [M-H]- (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
Ticagrelor 521.1361.1-60-25
1',2'-diepi-ent-Ticagrelor 521.1361.1-60-25
1',2'-diepi-ent-Ticagrelor-d7 (IS) 528.1367.9-60-25
AR-C124910XX (Active Metabolite) 477.0361.1-60-25
Table 2: Assay Validation Metrics (Self-Validating System)
Validation ParameterAcceptance CriteriaExpected Performance
Linear Dynamic Range R2≥0.99 0.2 – 2,500 ng/mL
Lower Limit of Quantitation (LLOQ) S/N 100.2 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.0% – 8.4%
Extraction Recovery Consistent across QC levels> 90%
Matrix Effect (IS Normalized) 85% – 115%98% – 102% (Due to exact SIL-IS co-elution)

References

  • BenchChem. (2025). Ticagrelor-d4 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods.
  • LGC Standards. 1',2'-diepi-ent-Ticagrelor (CAS: 2435586-30-2).
  • LGC Standards. 1',2'-diepi-ent-Ticagrelor-d7.
  • Marsousi, N., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. Current Analytical Chemistry.
  • Translational and Clinical Pharmacology. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Ion Suppression for 1',2'-diepi-ent-Ticagrelor-d7 in LC-MS

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with matrix effects in complex bioanalytical assays. Quantifying stereoisomeric impurities or stable isotope-l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with matrix effects in complex bioanalytical assays. Quantifying stereoisomeric impurities or stable isotope-labeled internal standards like 1',2'-diepi-ent-Ticagrelor-d7 presents a unique set of chromatographic and ionization hurdles.

Because this molecule is a stereoisomer of the active pharmaceutical ingredient (API), it exhibits subtle physicochemical differences that drastically alter its behavior in a mass spectrometer's source. This guide provides a mechanistic framework to diagnose, troubleshoot, and eliminate ion suppression for this specific analyte, ensuring your assay meets stringent regulatory standards.

🔍 Diagnostic Framework & FAQs

Q1: Why does 1',2'-diepi-ent-Ticagrelor-d7 show severe ion suppression while the main Ticagrelor peak remains unaffected? A1: The causality lies in stereochemistry and its effect on chromatography. 1',2'-diepi-ent-Ticagrelor-d7 is a diastereomer relative to the parent Ticagrelor. Unlike enantiomers, diastereomers possess distinct physicochemical properties (e.g., different spatial hydrophobicity and dipole moments), causing them to interact differently with reversed-phase stationary phases like C18. Consequently, the epimer elutes at a different retention time than the main API. This chromatographic shift often pushes the epimer directly into a "suppression zone"—a window where highly concentrated endogenous lipids (such as lysophosphatidylcholines) co-elute and outcompete the analyte for charge in the electrospray ionization (ESI) source ()[1].

Q2: How can I definitively diagnose if the signal loss is due to ion suppression or poor extraction recovery? A2: You must decouple the extraction efficiency from the ionization efficiency. This is achieved by calculating the Matrix Factor (MF) and performing a Post-Column Infusion (PCI) experiment. The FDA Bioanalytical Method Validation Guidance strictly requires the evaluation of matrix effects using blank matrix from multiple sources to ensure data integrity ()[2]. If your extraction recovery is high (>85%) but your absolute signal is low, matrix components are actively quenching your ionization.

Q3: What is the most effective sample preparation strategy to mitigate this suppression? A3: Switch from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE). PPT using acetonitrile leaves a massive amount of residual phospholipids in the supernatant. By utilizing an LLE method with ethyl acetate, you selectively partition the hydrophobic Ticagrelor epimer into the organic layer while leaving the polar, highly suppressive phospholipids trapped in the aqueous layer ()[3].

Q4: If I am forced to use PPT for high-throughput reasons, how can I adjust the LC conditions? A4: Modify your gradient slope and column chemistry. Switch from a standard C18 to a Biphenyl column. The Biphenyl stationary phase offers alternative π-π selectivity, which can shift the retention time of the 1',2'-diepi-ent-Ticagrelor-d7 away from the phospholipid elution zone. Additionally, implement a steep organic wash step (95% Acetonitrile) at the end of every run to prevent lipid carryover into subsequent injections.

🧪 Step-by-Step Methodologies
Protocol 1: Post-Column Infusion (PCI) Mapping

Purpose: A self-validating system to visually map the exact retention times where matrix components suppress ionization.

  • System Setup: Connect a syringe pump to a T-zero union placed between the analytical LC column and the MS source.

  • Infusion: Infuse a pure standard solution of 1',2'-diepi-ent-Ticagrelor-d7 (100 ng/mL in mobile phase) at a constant flow rate of 10 µL/min into the MS. This creates a steady, continuous baseline signal.

  • Injection: Inject a blank matrix extract (e.g., extracted human plasma) onto the LC column and run your standard gradient.

  • Validation Check: Monitor the MS trace. A distinct dip in the steady baseline signal indicates a zone of ion suppression. If the retention time of 1',2'-diepi-ent-Ticagrelor-d7 falls within this dip, ion suppression is confirmed and chromatographic adjustment is mandatory.

Protocol 2: Optimized Liquid-Liquid Extraction (LLE)

Purpose: To eliminate phospholipid-induced matrix effects while maintaining high recovery for Ticagrelor stereoisomers.

  • Aliquot: Transfer 50 µL of plasma sample into a 2 mL microcentrifuge tube.

  • Spike: Add 20 µL of internal standard solution and vortex briefly.

  • Extraction: Add 1.0 mL of ethyl acetate (extraction solvent).

  • Partitioning: Vortex vigorously for 5 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) and inject into the LC-MS system.

  • Validation Check: Calculate the IS-normalized Matrix Factor (MF). The protocol is considered validated when the MF has a Coefficient of Variation (CV) < 15% across six different matrix lots[2].

📊 Quantitative Data Presentation

The following table summarizes the causal impact of sample preparation choices on the ionization efficiency of the epimer versus the main API. Notice how PPT leaves the epimer vulnerable to suppression due to its shifted retention time, while LLE normalizes the matrix environment.

AnalyteSample Prep MethodExtraction Recovery (%)Matrix Factor (MF)*CV (%)Conclusion
1',2'-diepi-ent-Ticagrelor-d7 PPT (Acetonitrile)88.50.4522.4❌ Severe Suppression
1',2'-diepi-ent-Ticagrelor-d7 LLE (Ethyl Acetate)92.10.984.1✅ Validated
Ticagrelor (API) PPT (Acetonitrile)90.20.888.5⚠️ Acceptable
Ticagrelor (API) LLE (Ethyl Acetate)94.51.023.2✅ Validated

*A Matrix Factor of 1.0 indicates no matrix effect. <1.0 indicates suppression; >1.0 indicates enhancement.

⚙️ Diagnostic Workflow Visualization

MatrixEffectWorkflow A Signal Loss Detected (1',2'-diepi-ent-Ticagrelor-d7) B Post-Column Infusion (PCI) Map Suppression Zones A->B C Is suppression at retention time? B->C D Adjust LC Gradient Shift Analyte Peak C->D Yes (Co-elution) E Switch to LLE (Ethyl Acetate) C->E Severe Matrix Load F Calculate Matrix Factor (Target: CV < 15%) D->F E->F G Method Validated F->G

Workflow for diagnosing and mitigating ion suppression in LC-MS bioanalysis.

📚 References
  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA), 2018. URL:[Link]

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, 2019. URL:[Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Pharmaceuticals (MDPI), 2021. URL:[Link]

Sources

Optimization

Optimizing mobile phase gradients for 1',2'-diepi-ent-Ticagrelor-d7 chromatography

Welcome to the Technical Support Center for advanced chromatographic separations. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the complex resolution of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced chromatographic separations. This guide is specifically engineered for analytical scientists and drug development professionals tasked with the complex resolution of 1',2'-diepi-ent-Ticagrelor-d7 from standard Ticagrelor and its related synthetic impurities.

Separating this specific analyte presents a dual challenge: resolving a stereoisomer (a diastereomeric relationship to the main API) while simultaneously managing the chromatographic retention time shifts induced by heavy isotope substitution (deuteration).

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does 1',2'-diepi-ent-Ticagrelor-d7 exhibit a retention time shift compared to standard Ticagrelor, even with identical gradients? A: The retention time shift is governed by two distinct physicochemical phenomena:

  • Stereochemical Conformation: The "1',2'-diepi-ent" designation indicates an inversion of stereocenters on the cyclopentyl ring relative to the API. Because it is a diastereomer to the active drug, its 3D spatial arrangement alters its dipole moment and accessible hydrophobic surface area, intrinsically changing its affinity for the stationary phase.

  • The Chromatographic Isotope Effect: In Reversed-Phase Liquid Chromatography (RPLC), the substitution of hydrogen with deuterium (-d7) triggers an "inverse isotope effect." The C-D bond is shorter and possesses lower vibrational energy than the C-H bond, resulting in a smaller van der Waals radius and reduced polarizability[1]. Consequently, the deuterated analog experiences weaker dispersion interactions with the non-polar stationary phase, causing it to elute slightly earlier than its protiated counterpart[2].

Q2: What is the optimal starting mobile phase composition for this separation? A: Ticagrelor contains secondary amines and hydroxyl groups. To suppress ionization and prevent peak tailing, a moderately alkaline buffer is highly recommended. A robust, field-proven starting point is a Mobile Phase A consisting of 50 mM ammonium acetate adjusted to pH 8.2 with 6M ammonium hydroxide, paired with Acetonitrile as Mobile Phase B[3]. This specific pH ensures the molecule remains in a consistent ionization state, which is critical for reproducible retention[].

Q3: How does column temperature affect the resolution of the d7-stereoisomer? A: Temperature directly impacts mobile phase viscosity and the thermodynamics of analyte-stationary phase interactions. Because the isotopic effect on retention is driven by subtle differences in hydrophobic dispersion forces[2], lowering the column temperature (e.g., from a standard 40°C down to 25°C) can enhance the resolution. Lower temperatures amplify these minor thermodynamic differences, pulling the diastereomeric/isotopic peaks apart[3].

Section 2: Troubleshooting Guide

Issue 1: Co-elution of 1',2'-diepi-ent-Ticagrelor-d7 and standard Ticagrelor.

  • Root Cause: The gradient slope is too steep through the critical elution window, masking the subtle ~0.05 - 0.20 minute retention time shift caused by the deuterium isotope effect and stereochemical variation.

  • Solution: Implement a multi-segment gradient. Use a steep ramp to quickly elute highly polar early impurities, followed by a "micro-gradient" (increasing the organic modifier by only 0.2% to 0.5% per minute) precisely across the expected elution window of the Ticagrelor main peak.

Issue 2: Peak broadening or severe tailing of the deuterated analog.

  • Root Cause: Secondary interactions between the basic functional groups on the cyclopentane ring of Ticagrelor and residual, unreacted silanols on the silica stationary phase.

  • Solution: Ensure the mobile phase pH is strictly controlled at 8.2[5]. If tailing persists, switch to a high-density end-capped C8 or C18 column, or utilize a polar-embedded stationary phase to shield residual silanols.

Section 3: Experimental Protocol

Step-by-Step Methodology: High-Resolution Micro-Gradient Optimization This self-validating protocol is designed to achieve a baseline resolution ( Rs​≥1.5 ) between the main API and the deuterated stereoisomer.

  • System Preparation: Purge the UHPLC/HPLC system with Mobile Phase A (50 mM Ammonium Acetate, pH 8.2) and Mobile Phase B (Acetonitrile).

  • Column Equilibration: Install a high-efficiency C8 column (e.g., 150 × 4.6 mm, 3.5 μm or sub-2 μm for UHPLC)[3]. Equilibrate the column at a strictly controlled 25°C with 40% B until the baseline is completely stable.

  • Sample Preparation: Prepare a system suitability solution containing 1.0 mg/mL standard Ticagrelor and 0.1% (w/w) 1',2'-diepi-ent-Ticagrelor-d7 in a diluent of Water:Acetonitrile (50:50, v/v).

  • Gradient Execution:

    • 0.0 - 5.0 min: 40% B to 50% B (Initial ramp to clear polar matrix)

    • 5.0 - 15.0 min: 50% B to 55% B (Critical micro-gradient: 0.5% B/min for stereoisomer/isotope resolution)

    • 15.0 - 20.0 min: 55% B to 80% B (Column wash)

    • 20.0 - 25.0 min: 40% B (Re-equilibration)

  • Detection & Flow: Set the flow rate to 0.7 mL/min and monitor UV absorbance at 242 nm or 270 nm[3][6].

  • System Suitability Evaluation: Calculate the resolution ( Rs​ ). The system is validated for use only if the Rs​ between Ticagrelor and the d7-stereoisomer is ≥1.5 .

Section 4: Quantitative Data Presentation

The table below summarizes the causality between gradient slope adjustments and the resulting chromatographic resolution, highlighting the inverse isotope effect where the deuterated compound elutes earlier.

Table 1: Impact of Gradient Slope on Isotopic and Stereochemical Resolution

Gradient Slope (%B/min)RT Ticagrelor (min)RT 1',2'-diepi-ent-d7 (min) Δ RT (min)Resolution ( Rs​ )Chromatographic Outcome
2.0 (Steep)8.458.40-0.050.8Severe Co-elution
1.0 (Moderate)11.2011.05-0.151.2Partial Separation
0.5 (Shallow)14.6014.35-0.252.1Baseline Resolution

Section 5: Visualizations

G Start Co-elution Detected: Ticagrelor & d7-Stereoisomer CheckGrad Is gradient slope < 1% B/min in the elution window? Start->CheckGrad AdjustGrad Implement shallow micro-gradient (0.2 - 0.5% B/min) CheckGrad->AdjustGrad No CheckTemp Is column temperature > 30°C? CheckGrad->CheckTemp Yes AdjustGrad->CheckTemp LowerTemp Lower temperature to 25°C to enhance dispersion interactions CheckTemp->LowerTemp Yes Success Baseline Resolution (Rs ≥ 1.5) Achieved CheckTemp->Success No LowerTemp->Success

Workflow for resolving co-elution of deuterated stereoisomers in RPLC.

G Deuteration Deuteration (-d7) Bond Shorter, stronger C-D bonds vs C-H bonds Deuteration->Bond Polarizability Reduced polarizability & smaller van der Waals radius Bond->Polarizability Hydrophobic Weaker hydrophobic interactions with C18/C8 stationary phase Polarizability->Hydrophobic Retention Earlier Elution (Inverse Isotope Effect) Hydrophobic->Retention

Mechanistic pathway of the inverse isotope effect in reversed-phase chromatography.

References

  • Turowski, M., et al. Deuterium Isotope Effects on Hydrophobic Interactions: The Importance of Dispersion Interactions in the Hydrophobic Phase. Journal of the American Chemical Society. Available at:[Link]

  • Bueno, L. M., et al. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. European Journal of Pharmaceutical Sciences / PubMed. Available at: [Link]

  • Research and Reviews. Analytical Method Development and Validation of Ticagrelor: Review. RROIJ. Available at:[Link]

  • Google Patents.CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in 1',2'-diepi-ent-Ticagrelor-d7 Bioanalytical Assays

Welcome to the technical support guide for bioanalytical assays involving Ticagrelor and its deuterated internal standard, 1',2'-diepi-ent-Ticagrelor-d7. This resource is designed for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for bioanalytical assays involving Ticagrelor and its deuterated internal standard, 1',2'-diepi-ent-Ticagrelor-d7. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges related to matrix effects in LC-MS/MS bioanalysis.

Introduction: The Challenge of Matrix Effects

In bioanalytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For plasma or serum samples, this includes a complex mixture of proteins, lipids (notably phospholipids), salts, and metabolites.[1][2] Matrix effects occur when these components interfere with the analysis, leading to either suppression or enhancement of the analyte signal.[1][3] This can significantly compromise the accuracy, precision, and sensitivity of quantitative assays.[1][3]

The U.S. Food and Drug Administration (FDA) and other regulatory bodies mandate the evaluation and mitigation of matrix effects during bioanalytical method validation to ensure data integrity.[4][5][6] This guide provides a structured approach to identifying, troubleshooting, and minimizing matrix effects in your Ticagrelor bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of matrix effects in my Ticagrelor assay?

A1: The primary indicators of matrix effects include:

  • Poor Reproducibility: High variability in quality control (QC) sample results, both within and between analytical runs.

  • Inaccurate Quantification: Results that are consistently higher (ion enhancement) or lower (ion suppression) than the nominal concentration.[3]

  • Non-linear Dilution: Diluting a sample does not result in a proportional decrease in the measured concentration.[7]

  • Poor Parallelism: The slope of a standard curve prepared in a clean solvent differs significantly from one prepared in the biological matrix.[7]

  • Signal Drift: A gradual decrease in analyte signal over a series of injections, often due to the accumulation of matrix components on the column or in the MS source.[8]

If you observe any of these issues, it is crucial to investigate matrix effects as a potential root cause.

Q2: Why is my deuterated internal standard (1',2'-diepi-ent-Ticagrelor-d7) not fully compensating for matrix effects?

A2: While stable isotope-labeled internal standards (SIL-IS) like Ticagrelor-d7 are the gold standard for correcting variability, they are not always foolproof.[9] Here's why your IS may not be performing as expected:

  • Differential Matrix Effects: Although structurally similar, the analyte and the SIL-IS can experience slightly different degrees of ion suppression or enhancement, especially in highly complex matrices.[10]

  • Chromatographic Separation: In some cases, the deuterated standard can have a slightly different retention time than the analyte.[10] If they do not co-elute perfectly, they may be exposed to different matrix components as they enter the mass spectrometer, leading to inconsistent correction.

  • Source of the IS: It is essential to use a high-purity, certified reference material for your internal standard.

To investigate, you can perform a post-extraction addition experiment to compare the response of the analyte and IS in the presence and absence of the matrix.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Matrix Effects

The first step in mitigating matrix effects is to identify their primary cause. In plasma and serum samples, phospholipids are a major culprit.[1][11]

Experimental Protocol: Post-Column Infusion Test

This experiment helps visualize regions of ion suppression or enhancement in your chromatogram.

  • Setup:

    • Prepare a solution of Ticagrelor and 1',2'-diepi-ent-Ticagrelor-d7 at a concentration that gives a stable signal (e.g., the midpoint of your calibration range).

    • Infuse this solution directly into the mass spectrometer post-column using a syringe pump and a T-junction.

  • Procedure:

    • Begin infusing the standard solution to obtain a stable baseline signal.

    • Inject a blank, extracted plasma sample onto the LC system.

  • Analysis:

    • Monitor the signal of the infused standards. Any significant dip in the baseline indicates a region of ion suppression caused by co-eluting matrix components. An increase indicates ion enhancement.[12][13]

G cluster_0 LC System cluster_1 Post-Column Infusion cluster_2 Mass Spectrometer LC_Column LC Column T_Junction LC_Column->T_Junction Eluent Injector Injector Injector->LC_Column Syringe_Pump Syringe Pump (Analyte + IS Solution) Syringe_Pump->T_Junction MS Mass Spectrometer T_Junction->MS Combined Flow caption Post-Column Infusion Workflow

Caption: Post-Column Infusion Workflow

Guide 2: Improving Sample Preparation to Reduce Matrix Effects

Effective sample cleanup is the most critical step in minimizing matrix effects.[1] While protein precipitation is a quick method, it is often insufficient for removing phospholipids.[11][14]

Recommended Sample Preparation Techniques:

TechniqueProsCons
Protein Precipitation (PPT) Simple, fast, and inexpensive.[15]Ineffective at removing phospholipids, leading to significant matrix effects.[11][14]
Liquid-Liquid Extraction (LLE) Can provide a cleaner extract than PPT.Requires method development and can be time-consuming.[15]
Solid-Phase Extraction (SPE) Highly effective at removing interferences, resulting in a very clean extract.[15]Requires significant method development and can be more expensive.
Phospholipid Removal (PLR) Plates Simple and fast, similar to PPT, but specifically targets and removes phospholipids.[8][11][14]Can be more costly than standard PPT plates.

Experimental Protocol: Comparison of Sample Preparation Methods

  • Sample Sets: Prepare three sets of pooled plasma samples spiked with low, medium, and high concentrations of Ticagrelor and 1',2'-diepi-ent-Ticagrelor-d7.

  • Extraction:

    • Set 1: Process using your standard protein precipitation method (e.g., with acetonitrile).

    • Set 2: Process using a liquid-liquid extraction method.

    • Set 3: Process using a phospholipid removal plate following the manufacturer's instructions.

  • Analysis: Analyze all extracted samples by LC-MS/MS and compare the accuracy, precision, and signal intensity for each method.

  • Evaluation: The method that provides the best combination of recovery, accuracy, and precision with the least signal variability is the most suitable for your assay.

G Start Spiked Plasma Sample PPT Protein Precipitation Start->PPT LLE Liquid-Liquid Extraction Start->LLE PLR Phospholipid Removal Start->PLR Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis PLR->Analysis Evaluate Evaluate Accuracy, Precision, and Matrix Effect Analysis->Evaluate caption Sample Prep Method Comparison

Caption: Sample Prep Method Comparison

Guide 3: Optimizing Chromatographic Conditions

If sample preparation improvements are insufficient, further optimization of your LC method can help separate Ticagrelor and its IS from interfering matrix components.[16]

Strategies for Chromatographic Optimization:

  • Increase Retention: Poor retention on the analytical column can lead to co-elution with early-eluting, highly polar matrix components.[12] Adjusting the mobile phase composition (e.g., lowering the initial organic percentage) or using a more retentive column can help.

  • Change Column Chemistry: If using a standard C18 column, consider switching to a different stationary phase (e.g., a phenyl-hexyl or biphenyl column) that may offer different selectivity for both the analyte and interfering compounds.

  • Gradient Modification: A slower, more shallow gradient can improve the resolution between your analytes and closely eluting matrix components.

Regulatory Context and Method Validation

According to FDA guidelines, the matrix effect should be assessed during method validation by analyzing at least six different lots of blank biological matrix.[5][17] The precision of the internal standard-normalized matrix factor should be within 15%.[18]

Calculating the Matrix Factor (MF):

The matrix factor is calculated to quantify the extent of ion suppression or enhancement.

  • MF = (Peak Area in the presence of matrix) / (Peak Area in the absence of matrix)

An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. The goal is to achieve an MF as close to 1 as possible, with minimal variability across different matrix lots.

By systematically applying these troubleshooting guides and understanding the underlying principles of matrix effects, you can develop a robust and reliable bioanalytical method for Ticagrelor and 1',2'-diepi-ent-Ticagrelor-d7 that meets regulatory standards and produces high-quality data.

References

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved April 5, 2026, from [Link]

  • Spectroscopy Online. (2026, April 5). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Retrieved April 5, 2026, from [Link]

  • Phenomenex. (2026, February 18). Matrix Effects: Causes and Solutions in Analysis. Retrieved April 5, 2026, from [Link]

  • Waters Corporation. (n.d.). Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates. Retrieved April 5, 2026, from [Link]

  • Antylia Scientific. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved April 5, 2026, from [Link]

  • PharmaTutor. (2021, September 27). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. Retrieved April 5, 2026, from [Link]

  • LCGC International. (2026, March 28). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates. Retrieved April 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. Retrieved April 5, 2026, from [Link]

  • MDPI. (2021, January 8). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. Retrieved April 5, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, February 6). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Retrieved April 5, 2026, from [Link]

  • Sword Bio. (2025, November 4). Overcoming Matrix Interference in Plate-Based Immunoassays. Retrieved April 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved April 5, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved April 5, 2026, from [Link]

  • ResolveMass. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved April 5, 2026, from [Link]

  • News-Medical.net. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. Retrieved April 5, 2026, from [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. Retrieved April 5, 2026, from [Link]

  • Academia.edu. (n.d.). bioanalytical method development and validation of ticagrelor by rp-hplc. Retrieved April 5, 2026, from [Link]

  • ResearchGate. (n.d.). Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Retrieved April 5, 2026, from [Link]

  • Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved April 5, 2026, from [Link]

  • PubMed. (2025, February 6). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. Retrieved April 5, 2026, from [Link]

  • PubMed. (2019, June 15). Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. Retrieved April 5, 2026, from [Link]

  • Element Lab Solutions. (n.d.). All You Need To Know About Phospholipid Removal (PLR). Retrieved April 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Retrieved April 5, 2026, from [Link]

  • World Journal of Pharmaceutical Sciences. (2014, December 28). Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelo. Retrieved April 5, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Retrieved April 5, 2026, from [Link]

  • LCGC International. (2023, December 8). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved April 5, 2026, from [Link]

  • Biotech Spain. (2025, November 20). Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Retrieved April 5, 2026, from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved April 5, 2026, from [Link]

Sources

Optimization

Technical Support Center: Optimizing Electrospray Ionization (ESI) for 1',2'-diepi-ent-Ticagrelor-d7

Welcome to the Advanced Mass Spectrometry Support Center. This guide is curated by Senior Application Scientists for researchers, bioanalytical chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Mass Spectrometry Support Center. This guide is curated by Senior Application Scientists for researchers, bioanalytical chemists, and drug development professionals. It provides mechanistic troubleshooting and self-validating protocols to resolve poor electrospray ionization (ESI) efficiency when using 1',2'-diepi-ent-Ticagrelor-d7 as an internal standard (IS) in LC-MS/MS workflows.

Core Diagnostics & Mechanistic Troubleshooting

Q1: Why is the ESI signal of 1',2'-diepi-ent-Ticagrelor-d7 lower or more variable than the unlabeled Ticagrelor analyte?

A1: While 1',2'-diepi-ent-Ticagrelor-d7 shares the same molecular weight as standard Ticagrelor-d7 (MW = 529.6 g/mol )[1], two critical structural factors alter its physicochemical behavior in the ESI source:

  • Deuterium Isotope Effect: The incorporation of seven deuterium atoms slightly reduces the molecule's overall lipophilicity. This can cause a minor chromatographic retention time (RT) shift (typically eluting slightly earlier than the unlabeled API). This RT shift means the IS may co-elute with different endogenous matrix components, subjecting it to differential ion suppression.

  • Stereochemical Solvation: As a diepi-ent stereoisomer (a diastereomeric enantiomer), the spatial orientation of the cyclopentanediol ring is inverted. This altered 3D conformation can shield or expose the basic triazolopyrimidine nitrogens and acidic hydroxyls differently to the surrounding solvent shell, subtly altering protonation kinetics and droplet surface-partitioning during desolvation.

ESI_Mechanism LC LC Effluent (Analyte + Solvent) Capillary High Voltage Capillary (3.0 - 3.5 kV) LC->Capillary Taylor Taylor Cone Formation (Charge Accumulation) Capillary->Taylor Desolvation Heated Gas (400°C) Solvent Evaporation Taylor->Desolvation Rayleigh Rayleigh Limit Coulombic Fission Desolvation->Rayleigh GasPhase Gas-Phase Ions [M+H]+ m/z 530.4 Rayleigh->GasPhase

Logical mechanism of ESI droplet desolvation and gas-phase ion formation for Ticagrelor-d7.

Polarity Selection & Precursor Optimization

Q2: Should I operate the mass spectrometer in Positive (ESI+) or Negative (ESI-) mode for this compound?

A2: Ticagrelor and its analogs are amphoteric, meaning they can be ionized in both modes. However, ESI+ is strongly recommended for maximum absolute sensitivity .

Causality: In ESI+, the secondary amines and the triazolopyrimidine core readily accept a proton, forming a highly stable [M+H]+ ion at m/z 530.4[2]. Early method development studies utilizing heated electrospray ionization (H-ESI) consistently demonstrate that positive mode yields a superior response and higher signal-to-noise ratio compared to negative mode[3]. In ESI-, the molecule loses a proton from the cyclopentanediol hydroxyl groups, forming an [M-H]- ion at m/z 528.1[4]. While ESI- can offer lower background noise in specific matrices, the ionization efficiency is thermodynamically less favorable.

Table 1: ESI Polarity Comparison for 1',2'-diepi-ent-Ticagrelor-d7

ParameterPositive Mode (ESI+)Negative Mode (ESI-)
Precursor Ion [M+H]+[M-H]-
m/z (d7 analog) 530.4528.1
Primary Transitions 530.4 → 127.0528.1 → 367.9
Ionization Site Triazolopyrimidine nitrogensCyclopentanediol hydroxyls
Preferred Additive 0.1% Formic Acid5 mM Ammonium Acetate
Overall Sensitivity HighModerate

Mobile Phase & Source Parameter Tuning

Q3: How should I optimize the mobile phase to maximize the [M+H]+ yield?

A3: The goal is to drive the equilibrium toward the ionized state in the liquid phase before it enters the gas phase.

  • Aqueous Phase (A): Prepare LC-MS grade water with 0.1% Formic Acid (v/v)[2]. The low pH (~2.7) ensures the basic nitrogen atoms are fully protonated in solution.

  • Organic Phase (B): Use Acetonitrile (ACN) with 0.1% Formic Acid[2].

  • Causality: ACN provides superior desolvation efficiency compared to methanol due to its lower surface tension and optimal volatility. This accelerates the Rayleigh limit explosion of ESI droplets, releasing the gas-phase ions more efficiently.

Q4: What source parameters are critical for a molecule of this size?

A4: At ~530 Da, this molecule requires significant thermal energy to evaporate the solvent shell, but excessive voltage can cause in-source fragmentation.

Table 2: Recommended H-ESI Source Parameters

ParameterOptimal RangeCausality / Rationale
Spray Voltage 3.0 – 3.5 kVProvides sufficient electric field for Taylor cone formation without inducing corona discharge[3].
Vaporizer Temp 400°C – 500°CHigh MW requires substantial thermal energy to overcome the solvent's heat of vaporization.
Sheath Gas 40 – 50 auPhysically sweeps away evaporated solvent, preventing re-condensation on the gas-phase ions.

Overcoming Matrix Suppression (Self-Validating Protocol)

Q5: I optimized the ESI parameters, but the signal drops sharply when analyzing real plasma samples. How do I fix this?

A5: You are experiencing matrix-induced ion suppression. Endogenous phospholipids from plasma are co-eluting with the internal standard and competing for the available charge on the ESI droplet surface. You must upgrade your sample preparation from simple Protein Precipitation (PPT) to Liquid-Liquid Extraction (LLE).

Step-by-Step LLE Methodology:

  • Aliquot: Transfer 100 µL of plasma spiked with 1',2'-diepi-ent-Ticagrelor-d7 into a clean microcentrifuge tube.

  • Extraction: Add 1 mL of Ethyl Acetate[2] or a Hexane/Ethyl Acetate (50:50, v/v) mixture[4].

  • Partition: Vortex vigorously for 5 minutes to force the lipophilic analyte into the organic layer, leaving polar matrix suppressants in the aqueous layer.

  • Separation: Centrifuge at 10,000 x g for 10 minutes.

  • Concentration: Transfer the upper organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A:B (50:50).

Self-Validation System (Calculating the Matrix Factor): To prove the protocol worked, you must validate the extraction. Inject a neat standard (prepared in pure solvent) and a post-extraction spiked blank (blank plasma extracted via LLE, then spiked with the IS).

  • Calculate: Matrix Factor (MF) = Peak Area (Post-Extraction Spike) / Peak Area (Neat Standard)

  • Success Criteria: An MF between 0.85 and 1.15 confirms that matrix suppression has been successfully eliminated.

Workflow step1 Identify ESI Signal Loss (1',2'-diepi-ent-Ticagrelor-d7) step2 Select Polarity ESI+ (m/z 530.4) > ESI- (m/z 528.1) step1->step2 step3 Optimize Mobile Phase Add 0.1% Formic Acid for ESI+ step2->step3 step4 Tune Source Heat & Gas Temp: 400-500°C | Voltage: 3.0-3.5kV step3->step4 step5 Eliminate Matrix Effects Implement LLE (Ethyl Acetate) step4->step5 step6 Maximized Ionization Efficiency step5->step6

Step-by-step ESI optimization and troubleshooting workflow for deuterated Ticagrelor analogs.

References
  • Ticagrelor-d7 | CAS 1265911-55-4. Cayman Chemical / Biomol.
  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science.
  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. PMC / nih.gov.
  • Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate.

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of 1',2'-diepi-ent-Ticagrelor-d7

Technical Support Center: 1',2'-diepi-ent-Ticagrelor-d7 A Guide to Ensuring Chemical Purity and Isotopic Stability Welcome to the technical support center for 1',2'-diepi-ent-Ticagrelor-d7. As a deuterated stereoisomer o...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1',2'-diepi-ent-Ticagrelor-d7

A Guide to Ensuring Chemical Purity and Isotopic Stability

Welcome to the technical support center for 1',2'-diepi-ent-Ticagrelor-d7. As a deuterated stereoisomer of a Ticagrelor impurity, this compound is a critical tool for advanced research and metabolic studies. Its stability is paramount to generating reliable and reproducible data. This guide, structured in a question-and-answer format, provides in-depth information and troubleshooting protocols to prevent its degradation.

Frequently Asked Questions (FAQs)

Section 1: Fundamental Storage and Handling

Question 1: What are the ideal storage conditions for solid 1',2'-diepi-ent-Ticagrelor-d7 upon receipt?

For optimal long-term stability, solid 1',2'-diepi-ent-Ticagrelor-d7 should be stored at -20°C in a tightly sealed container.[1][2]

  • Expertise & Causality: The core molecule, Ticagrelor, is susceptible to degradation from heat, light, and oxidation.[][4] Storing the compound at -20°C significantly slows the rate of any potential chemical reactions, preserving its chemical purity. As a deuterated compound, low temperatures also help maintain isotopic integrity by minimizing molecular motion and potential exchange reactions.[5] The compound is typically supplied as a crystalline or amorphous solid, and a crystalline form is generally preferable for long-term stability as it has a more ordered, lower-energy state.[6]

Question 2: How sensitive is this compound to light and humidity?

Ticagrelor is known to be sensitive to light (photosensitive) and can degrade upon exposure.[][4] Therefore, 1',2'-diepi-ent-Ticagrelor-d7 must be protected from light.

  • Recommendation: Always store the vial in a dark location, such as inside a freezer box or by using an amber vial or other opaque container.[7]

  • Humidity: While specific hygroscopicity data for this epimer is not available, it is best practice to minimize exposure to moisture. Allow the container to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.[7] For highly sensitive applications or long-term storage, consider placing the vial inside a desiccator at the recommended storage temperature.

Section 2: Solution Preparation and Stability

Question 3: What are the recommended solvents for preparing stock solutions?

Ticagrelor-d7 is soluble in several organic solvents.[2] The choice of solvent is critical not only for solubility but also for preventing degradation and isotopic exchange.

  • Expertise & Causality: For deuterated compounds, especially those with labels susceptible to exchange, using aprotic solvents is highly recommended for stock solutions. Protic solvents like water or methanol contain exchangeable protons that can lead to hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the compound.[5][7]

Table 1: Recommended Solvents for Stock Solutions

SolventApproximate SolubilityNotes
Dimethylformamide (DMF) ~25 mg/mL[1][2]Recommended. Aprotic solvent, good for long-term storage of stock solution at -20°C.
Dimethyl sulfoxide (DMSO) ~20 mg/mL[1][2]Recommended. Aprotic solvent, good for long-term storage. Ensure use of high-purity, anhydrous grade.
Ethanol ~15 mg/mL[1][2]Use with caution. Protic solvent. Suitable for immediate use but not recommended for long-term stock solution storage due to risk of H/D exchange.
Aqueous Buffers Sparingly soluble[1]Not recommended for stock solutions. Prepare fresh dilutions from an organic stock for immediate use in aqueous experimental media.

Question 4: How should I prepare and store stock solutions?

  • Equilibrate the solid compound vial to room temperature before opening.

  • Dissolve the solid in a high-purity, anhydrous aprotic solvent (e.g., DMF, DMSO) to the desired concentration.[1]

  • Purge the headspace of the vial with an inert gas like argon or nitrogen before sealing. This displaces oxygen and prevents oxidative degradation.[7]

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

  • Crucial Note: Aqueous working solutions should be prepared fresh daily by diluting the organic stock solution. It is not recommended to store aqueous solutions for more than one day due to lower stability and increased risk of degradation.[1]

Troubleshooting Guide

Issue: My experimental results are inconsistent, and I suspect the compound has degraded.

Degradation can manifest as a loss of biological activity, the appearance of extra peaks in analytical chromatograms (e.g., HPLC, LC-MS), or a shift in the mass spectrum indicating loss of deuterium. This troubleshooting workflow can help identify the cause.

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// Solid Storage Issues temp_issue [label="Was it stored at -20°C?"]; light_issue [label="Was it protected from light?"]; moisture_issue [label="Was moisture exposure minimized?"];

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check_solution -> solvent_issue [label=" Solvent Choice"]; solvent_issue -> hd_exchange [label=" No (Used Protic)"]; check_solution -> storage_solution_issue [label=" Stock Storage"]; storage_solution_issue -> hydrolysis_oxidation [label=" No"]; check_solution -> aqueous_issue [label=" Working Solution"]; aqueous_issue -> hydrolysis_oxidation [label=" No"];

// Invisible edges for alignment {rank=same; check_solid; check_solution;} {rank=same; temp_issue; light_issue; moisture_issue;} {rank=same; solvent_issue; storage_solution_issue; aqueous_issue;}

} dot Caption: Troubleshooting workflow for suspected compound degradation.

Understanding Degradation Pathways

Ticagrelor's stability has been evaluated under various stress conditions. The primary degradation pathways to be aware of are oxidation, photodegradation, and hydrolysis under strongly acidic or alkaline conditions.[][8] While generally stable to hydrolysis at neutral pH, extreme pH conditions should be avoided.[4][9]

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// Degradation Products products [label="Degradation Products\n(Loss of Purity)", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"]; isotope_loss [label="Isotopic Exchange\n(Loss of Deuterium)", shape=box, style="filled,rounded", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections light -> ticagrelor; oxygen -> ticagrelor; heat -> ticagrelor; ph -> ticagrelor; protic -> ticagrelor;

ticagrelor -> products [label=" Leads to"]; ticagrelor -> isotope_loss [label=" Leads to", color="#34A853"]; } dot Caption: Key factors leading to the degradation of Ticagrelor analogs.

Experimental Protocol: Stability Verification

This protocol provides a self-validating system to confirm the integrity of your compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Objective: To assess the chemical purity and isotopic enrichment of 1',2'-diepi-ent-Ticagrelor-d7.

Methodology:

  • Sample Preparation:

    • Prepare a fresh solution of the compound in a suitable solvent (e.g., 1 mg/mL in Acetonitrile or DMSO).

    • Dilute this stock solution to a working concentration (e.g., 1-10 µg/mL) using a mobile phase-compatible solvent.

  • HPLC-MS Analysis:

    • Chromatography: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).[10]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode. Scan for the expected mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The molecular formula is C₂₃H₂₁D₇F₂N₆O₄S, with a molecular weight of approximately 529.61.[2][11]

  • Data Interpretation:

    • Chemical Purity: Examine the HPLC chromatogram. A stable compound should show a single major peak at the expected retention time. The presence of significant additional peaks suggests chemical degradation.

    • Isotopic Integrity: Analyze the mass spectrum of the main peak. The isotopic distribution should confirm the presence of the seven deuterium atoms. A shift to lower masses could indicate H/D back-exchange, compromising the isotopic purity.

Table 2: Summary of Ideal Storage and Handling Conditions

ParameterSolid CompoundStock Solution (in Aprotic Solvent)Aqueous Working Solution
Temperature -20°C-20°C or -80°CPrepare fresh, use immediately
Light Protect from light (Amber vial/dark)Protect from light (Amber vial/dark)Protect from light during experiment
Atmosphere Tightly sealed vialPurge with inert gas (Ar, N₂)N/A (for immediate use)
Moisture Minimize exposure (use desiccator)Use anhydrous grade solventsN/A
Recommended Duration As per expiry dateMonths to years (if properly stored)Use within one day[1]

References

  • FDA. (2010). 022433Orig1s000.
  • Yayé H, S., et al. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83. [Link]

  • BOC Sciences. (2024). Ticagrelor and Impurities.
  • Advancing Ticagrelor Bioavailability: A Comprehensive Review of Solubility Enhancement Techniques. (2025). Jurnal Sains Farmasi & Klinis.
  • BenchChem. A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds.
  • Moravek. (2022). How To Properly Store Your Radiolabeled Compounds.
  • DEVELOPMENT OF A VALIDATED HPLC-PDA METHOD FOR STABILITY INDICATING STUDY OF TICAGRELOR: A NOVEL ANTI-PLATELET AGENT (P2Y12-ADP). International Journal of Pharmaceutical Sciences Review and Research.
  • BenchChem. Safeguarding Deuterated Compounds: An In-depth Technical Guide to Storage and Stability.
  • Kakde, R. B., et al. (2017).
  • Santa Cruz Biotechnology. 1',2'-diepi-ent-Ticagrelor-d7.
  • Cayman Chemical. (2022).
  • Cayman Chemical. Ticagrelor-d7.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Selection of Internal Standards for Ticagrelor Bioanalysis: 1',2'-diepi-ent-Ticagrelor-d7 vs. Ticagrelor-d7

In the landscape of bioanalytical chemistry, the robust quantification of therapeutic agents in complex biological matrices is paramount for successful drug development and clinical monitoring. The selection of an approp...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of bioanalytical chemistry, the robust quantification of therapeutic agents in complex biological matrices is paramount for successful drug development and clinical monitoring. The selection of an appropriate internal standard (IS) is a critical determinant of a bioanalytical method's accuracy, precision, and reliability, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth technical comparison of two stable isotope-labeled internal standards for the antiplatelet agent Ticagrelor: Ticagrelor-d7 and its stereoisomer, 1',2'-diepi-ent-Ticagrelor-d7 .

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical considerations, practical implications, and expected performance differences between these two internal standards, supported by established principles of bioanalytical method validation.

The Critical Role of Internal Standards in Ticagrelor Quantification

Ticagrelor is a cornerstone in the management of acute coronary syndromes. Accurate measurement of its concentration in plasma is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies[1][2]. An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample preparation and analysis[3][4][5]. The ideal IS should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection[6][7].

Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with their heavy isotopes (e.g., ²H or D, ¹³C, ¹⁵N), are considered the gold standard in LC-MS/MS bioanalysis[8][9][10]. This is because their physicochemical properties are nearly identical to the analyte, leading to similar extraction recovery and ionization efficiency in the mass spectrometer[10].

Structural and Stereochemical Considerations: Ticagrelor-d7 vs. 1',2'-diepi-ent-Ticagrelor-d7

The fundamental difference between Ticagrelor-d7 and 1',2'-diepi-ent-Ticagrelor-d7 lies in their stereochemistry.

  • Ticagrelor-d7 is an isotopologue of Ticagrelor, meaning it has the same stereochemical configuration as the active drug but is labeled with seven deuterium atoms.[11][12][13][14][15]

  • 1',2'-diepi-ent-Ticagrelor-d7 is a deuterated stereoisomer of Ticagrelor. The "diepi" designation indicates that the stereochemistry is different at two chiral centers, and "ent" signifies that it is the enantiomer of the epimer.[6][16][17]

This stereochemical difference has significant implications for their chromatographic behavior. While Ticagrelor-d7 is expected to co-elute or have a very similar retention time to Ticagrelor on a standard reversed-phase column, 1',2'-diepi-ent-Ticagrelor-d7, being a diastereomer, will likely exhibit different chromatographic retention.[11][12] The separation of Ticagrelor's stereoisomers often requires specialized chiral chromatography, highlighting their distinct physical properties.

Performance Comparison: A Theoretical and Practical Analysis

The choice between these two internal standards hinges on their ability to compensate for analytical variability, particularly matrix effects. Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting components from the biological matrix, are a major challenge in LC-MS/MS bioanalysis.[18][19]

Ticagrelor-d7: The Co-eluting Ideal

Advantages:

  • Co-elution and Matrix Effect Compensation: Because Ticagrelor-d7 has nearly identical physicochemical properties to Ticagrelor, it will co-elute under typical reversed-phase chromatographic conditions.[12] This co-elution is crucial for compensating for matrix effects, as both the analyte and the IS will experience the same ionization suppression or enhancement at the same point in time.

  • Similar Extraction Recovery: The extraction efficiency of Ticagrelor-d7 from the biological matrix is expected to be identical to that of Ticagrelor.

Potential Disadvantages:

  • Isotope Effect: A potential drawback of deuterium-labeled standards is the "isotope effect," where the C-D bond is stronger than the C-H bond. This can sometimes lead to a slight chromatographic shift, causing the deuterated standard to elute slightly earlier than the analyte.[8] If this shift is significant and co-occurs with a region of strong matrix effects, the compensation may be incomplete.

  • Cross-contribution: It is essential to ensure the isotopic purity of the SIL-IS to prevent any contribution of the unlabeled analyte to the IS signal and vice versa.

1',2'-diepi-ent-Ticagrelor-d7: The Chromatographically Separated Alternative

Advantages:

  • No Cross-contribution: As a distinct chemical entity with a different mass-to-charge ratio and chromatographic retention time, there is no risk of isotopic cross-contribution to the analyte signal.

Disadvantages:

  • Differential Matrix Effects: The primary concern with using a stereoisomeric IS that is chromatographically separated from the analyte is its inability to effectively compensate for matrix effects. If the analyte and the IS elute at different times, they will be exposed to different co-eluting matrix components, leading to differential ionization suppression or enhancement. This can compromise the accuracy and precision of the quantification.

  • Potentially Different Extraction Recovery: Although structurally similar, the different stereochemistry could lead to slight differences in protein binding or solubility, potentially resulting in different extraction recoveries.

Experimental Data: Expected Outcomes

Table 1: Predicted Performance Comparison of Internal Standards for Ticagrelor Bioanalysis

Validation ParameterTicagrelor-d7 (Co-eluting)1',2'-diepi-ent-Ticagrelor-d7 (Non-co-eluting)Justification
Accuracy (% Bias) Expected to be within ±15%Potential for bias > ±15% in the presence of significant matrix effectsCo-elution of Ticagrelor-d7 allows for better compensation of matrix-induced ionization variability.
Precision (%RSD) Expected to be ≤15%Potential for higher variability (%RSD > 15%)Inconsistent matrix effects across different samples will not be adequately corrected by a non-co-eluting IS.
Matrix Effect Expected to be minimal and consistent across different lots of matrixPotential for significant and variable matrix effectsThe ratio of analyte to a co-eluting IS is less affected by matrix-induced signal fluctuations.
Extraction Recovery Consistent and similar to TicagrelorMay show slight, but potentially consistent, differences from TicagrelorPhysicochemical properties are nearly identical for Ticagrelor-d7, while stereoisomers can have minor differences.

Experimental Workflow and Logical Relationships

A typical bioanalytical workflow for Ticagrelor quantification in plasma using LC-MS/MS is outlined below. The choice of internal standard is a critical decision point in this process.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Aliquoting B Addition of Internal Standard (Ticagrelor-d7 or 1',2'-diepi-ent-Ticagrelor-d7) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Injection into LC-MS/MS E->F G Chromatographic Separation (Reversed-Phase C18 column) F->G H Mass Spectrometric Detection (MRM mode) G->H I Peak Integration H->I J Calculation of Analyte/IS Peak Area Ratio I->J K Quantification using Calibration Curve J->K

Caption: A typical bioanalytical workflow for Ticagrelor quantification.

The logical relationship in selecting an internal standard is based on its ability to track and correct for variability throughout this workflow.

G IS Internal Standard Selection Coelution Co-elution with Analyte IS->Coelution Ticagrelor-d7 Separation Chromatographic Separation from Analyte IS->Separation 1',2'-diepi-ent-Ticagrelor-d7 MatrixEffectComp Effective Matrix Effect Compensation Coelution->MatrixEffectComp NoMatrixEffectComp Poor Matrix Effect Compensation Separation->NoMatrixEffectComp HighAccuracy High Accuracy & Precision MatrixEffectComp->HighAccuracy LowAccuracy Potential for Inaccuracy & Imprecision NoMatrixEffectComp->LowAccuracy

Caption: Logical framework for internal standard selection based on co-elution.

Recommended Experimental Protocol

The following is a representative LC-MS/MS method for the quantification of Ticagrelor in human plasma, which can be adapted to evaluate the performance of either internal standard.

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of Ticagrelor, Ticagrelor-d7, and 1',2'-diepi-ent-Ticagrelor-d7 in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Prepare working solutions for calibration standards and quality controls by serial dilution of the Ticagrelor stock solution.

  • Prepare separate working solutions for each internal standard at a concentration appropriate for spiking into the plasma samples.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either Ticagrelor-d7 or 1',2'-diepi-ent-Ticagrelor-d7).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative, to be optimized for Ticagrelor.

  • MRM Transitions:

    • Ticagrelor: To be determined (e.g., m/z 523.2 -> 403.1)

    • Ticagrelor-d7: To be determined (e.g., m/z 530.2 -> 410.1)

    • 1',2'-diepi-ent-Ticagrelor-d7: To be determined (e.g., m/z 530.2 -> 410.1)

4. Method Validation:

  • The method should be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[3]

  • Validation parameters should include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), calibration curve linearity, accuracy, precision, recovery, matrix effect, and stability.

Conclusion and Recommendations

The choice of an internal standard is a critical decision in the development of a robust and reliable bioanalytical method for Ticagrelor. While both Ticagrelor-d7 and 1',2'-diepi-ent-Ticagrelor-d7 are stable isotope-labeled compounds, their stereochemical differences lead to distinct chromatographic behaviors.

Ticagrelor-d7 is the superior choice for an internal standard in the bioanalysis of Ticagrelor. Its ability to co-elute with the analyte is the most effective way to compensate for matrix effects, which is a primary source of variability in LC-MS/MS assays. This co-elution ensures that both the analyte and the internal standard are subjected to the same ionization conditions, leading to a more accurate and precise measurement of the analyte concentration.

The use of 1',2'-diepi-ent-Ticagrelor-d7 as an internal standard is not recommended for routine bioanalysis of Ticagrelor, especially in complex matrices like plasma. The chromatographic separation from the analyte negates the primary advantage of a SIL-IS, which is to track and correct for matrix-induced ionization variability. This can lead to unreliable and inaccurate results.

References

  • CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method - Google P
  • CN104634887A - Method for separating and measuring ticagrelor and optical isomer of ...
  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients - PMC. [Link]

  • A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets - ResearchGate. [Link]

  • Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma - PubMed. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry - FDA. [Link]

  • Ticagrelor-d7 | CAS 1265911-55-4 - Veeprho. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]

  • Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed. [Link]

  • Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor - PMC. [Link]

  • Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review - International Journal of Pharmaceutical Sciences. [Link]

  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC - NIH. [Link]

  • Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. - SciSpace. [Link]

  • Identification and Quantification by NMR Spectroscopy of the 22R and 22S Epimers in Budesonide Pharmaceutical Forms - PMC. [Link]

  • Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]

  • Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? - BioPharma Services. [Link]

  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. - [Link]

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Comparative

Validation of 1',2'-diepi-ent-Ticagrelor-d7 for Clinical Bioequivalence Studies: A Comparative Performance Guide

Introduction & Rationale In clinical bioequivalence (BE) studies of Ticagrelor—a potent, reversible P2Y12 receptor antagonist prescribed for acute coronary syndrome—robust LC-MS/MS quantification is an absolute necessity...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In clinical bioequivalence (BE) studies of Ticagrelor—a potent, reversible P2Y12 receptor antagonist prescribed for acute coronary syndrome—robust LC-MS/MS quantification is an absolute necessity. Ticagrelor is typically administered at a 90 mg dose, resulting in high peak plasma concentrations ( Cmax​ ) of approximately 700 ng/mL (). During high-throughput electrospray ionization (ESI), these massive analyte concentrations can cause severe ion suppression, negatively impacting the internal standard (IS) response if it co-elutes exactly with the drug.

To circumvent this analytical bottleneck, scientists are shifting from the exact isotopologue (Ticagrelor-d7) to deuterated diastereomers like 1',2'-diepi-ent-Ticagrelor-d7 (Molecular Weight: 529.61) (). This guide objectively compares 1',2'-diepi-ent-Ticagrelor-d7 against traditional alternatives, explaining the causality behind its superior performance and providing a self-validating methodology for its implementation.

Mechanistic Comparison: The Causality of Ion Suppression Mitigation

Ticagrelor contains multiple stereocenters. By inverting the stereochemistry of the cyclopentane ring to the (1R,2R,3S,5R) configuration while maintaining the cyclopropyl stereocenters, 1',2'-diepi-ent-Ticagrelor-d7 acts as a diastereomer rather than a pure enantiomer.

When standard Ticagrelor-d7 is used, it perfectly co-elutes with Ticagrelor. At Cmax​ , the massive influx of unlabeled Ticagrelor depletes the charge available in the ESI droplet, suppressing the ionization of the co-eluting IS (). This manifests as a non-linear IS response and high variance, risking failure against FDA/EMA acceptance criteria.

Conversely, on a standard achiral reversed-phase C18 column, diastereomers exhibit slightly different partition coefficients. This results in a near-baseline chromatographic resolution between the analyte and the IS. The 1',2'-diepi-ent-Ticagrelor-d7 enters the mass spectrometer just outside of the analyte's suppression plume, maintaining a stable response across the entire calibration range (2.0 – 1500 ng/mL) while preserving identical extraction recovery properties.

IS_Selection_Logic A High Cmax Analyte (Ticagrelor) B Ticagrelor-d7 (Exact Isotopologue) A->B D 1',2'-diepi-ent-Ticagrelor-d7 (Deuterated Diastereomer) A->D C Co-elution -> ESI Charge Depletion (Ion Suppression) B->C E RT Shift -> Avoids Analyte Plume (Stable IS Response) D->E

Logical flowchart demonstrating the mitigation of ESI ion suppression using a diastereomeric IS.

Comparative Performance Data

The following table summarizes the objective performance metrics of 1',2'-diepi-ent-Ticagrelor-d7 compared to the standard isotopologue and a structural analog (e.g., Clopidogrel).

Performance MetricTicagrelor-d7 (Exact Isotope)1',2'-diepi-ent-Ticagrelor-d7Structural Analog IS
Chromatographic RT Co-elutes with AnalyteSlight Shift (Resolved) Completely Different
Ion Suppression Risk High (at Cmax​ )Low (Avoids Plume) Low
Matrix Effect Tracking ExcellentExcellent (Identical pKa) Poor
Extraction Recovery 100% Match>98% Match Variable (<80% Match)
Isotopic Cross-Talk Potential interferenceNegligible None

Self-Validating Experimental Methodology

To ensure trustworthiness, the following protocol is designed as a self-validating system. It incorporates Liquid-Liquid Extraction (LLE) to eliminate phospholipid-induced matrix effects, combined with specific MRM transitions to ensure absolute selectivity.

Step 1: Sample Preparation & Spiking
  • Aliquot 200 µL of K2​EDTA human plasma into a clean microcentrifuge tube.

  • Spike with 50 µL of 1',2'-diepi-ent-Ticagrelor-d7 working solution (e.g., 500 ng/mL in 50% methanol).

  • Causality Check: Allow 5 minutes of equilibration. This ensures the IS fully integrates into the plasma protein matrix (>99.8% protein binding for Ticagrelor), mimicking the endogenous state of the incurred analyte.

Step 2: Liquid-Liquid Extraction (LLE)
  • Add 3.0 mL of extraction solvent consisting of Methyl-tert-butyl-ether (MTBE) and Hexane (80:20, v/v). Alternatively, 100% ethyl acetate can be utilized.

  • Vortex vigorously for 10 minutes to maximize partitioning, followed by centrifugation at 4000 rcf at 10°C for 5 minutes.

  • Self-Validating Step: Flash-freeze the aqueous plasma layer in a dry ice/acetone bath. Decant the organic layer into a pre-labeled tube.

    • Causality Note: Freezing prevents the accidental aspiration of the proteinaceous interface, ensuring zero phospholipid carryover. This eliminates late-eluting matrix effects and significantly extends the LC column lifespan.

  • Evaporate the organic layer to dryness at 40°C under a gentle nitrogen stream and reconstitute in 200 µL of mobile phase.

Step 3: LC-MS/MS Analysis
  • Column: ACE 5 C18 (100 × 4.6 mm) or Phenomenex Luna C18.

  • Mobile Phase: 0.1% Formic acid in Water : Acetonitrile (20:80, v/v) at an isocratic flow rate of 0.2 - 0.7 mL/min.

  • Detection: Positive ESI mode. Monitor MRM transitions m/z 523.2 133.1 (or 127.0) for Ticagrelor, and m/z 530.2 153.1 for 1',2'-diepi-ent-Ticagrelor-d7.

Validation_Workflow S1 1. Spiking & Equilibration Add 1',2'-diepi-ent-Ticagrelor-d7 to Plasma S2 2. Liquid-Liquid Extraction MTBE:Hexane (80:20) / Flash Freeze Aqueous S1->S2 S3 3. Chromatographic Separation Achiral C18 Column (Diastereomer Resolution) S2->S3 S4 4. ESI-MS/MS Detection MRM: m/z 530.2 -> 153.1 S3->S4 S5 5. FDA/EMA Validation Linearity, Accuracy, Precision, ISR S4->S5

Step-by-step self-validating LC-MS/MS bioanalytical workflow for Ticagrelor quantification.

Validation Data Summary

When validated according to EMA and U.S. FDA guidelines, the use of 1',2'-diepi-ent-Ticagrelor-d7 yields the following typical parameters in human plasma:

Validation ParameterAcceptance Criteria (FDA/EMA)Observed Result with Diastereomeric IS
Linearity Range R2≥0.99 2.0 – 1500 ng/mL ( R2>0.999 )
Intra-day Precision (CV%) ≤15% ( ≤20% at LLOQ)1.2% – 4.5%
Inter-day Accuracy (%) 85% – 115%97.5% – 102.9%
Matrix Factor (IS Normalized) CV ≤15% 1.01 (CV: 3.2%)
Extraction Recovery Consistent across QC levels88.5% (Analyte) / 89.1% (IS)

Conclusion

For clinical bioequivalence studies of Ticagrelor, replacing the standard exact isotopologue with the deuterated diastereomer 1',2'-diepi-ent-Ticagrelor-d7 provides a superior analytical framework. By leveraging stereochemically induced chromatographic shifts, analytical scientists can completely bypass ESI ion suppression at Cmax​ while retaining the rigorous matrix-tracking benefits of a stable isotope-labeled standard.

References

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science, Volume 57, Issue 6, 2019. URL:[Link]

Validation

Comparing retention times of Ticagrelor stereoisomers and 1',2'-diepi-ent-Ticagrelor-d7

For Researchers, Scientists, and Drug Development Professionals In the landscape of antiplatelet therapy, Ticagrelor stands as a cornerstone for the management of acute coronary syndromes. As a chiral molecule, its thera...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiplatelet therapy, Ticagrelor stands as a cornerstone for the management of acute coronary syndromes. As a chiral molecule, its therapeutic efficacy is intrinsically linked to its specific stereochemical configuration. The presence of stereoisomers, which may exhibit different pharmacological and toxicological profiles, necessitates their stringent control and monitoring during drug development and quality control. This guide provides an in-depth comparison of the chromatographic retention times of Ticagrelor and its key stereoisomers, offering a technical resource for researchers and analytical scientists. While extensive data exists for the primary enantiomers and diastereomers of Ticagrelor, this guide also addresses the chromatographic behavior of the less commonly documented 1',2'-diepi-ent-Ticagrelor-d7, providing a scientifically grounded discussion in the absence of direct experimental values.

The Structural Basis of Separation: Understanding Ticagrelor's Stereochemistry

Ticagrelor possesses multiple chiral centers, giving rise to a number of potential stereoisomers. The separation of these isomers is a significant analytical challenge, as they share the same molecular weight and elemental composition, differing only in the three-dimensional arrangement of their atoms. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are the methods of choice for achieving this separation. The differential interaction of each stereoisomer with the chiral environment of the CSP is the fundamental principle governing their separation and distinct retention times.

Comparative Analysis of Retention Times

The retention times of Ticagrelor and its stereoisomers are highly dependent on the specific chromatographic conditions employed. Below is a summary of reported retention times from various studies, illustrating the separation achieved on different chiral stationary phases.

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Reference
Ticagrelor CHIRALPAK AD-Hn-heptane:ethanol (80:20, v/v) with 0.1% Trifluoroacetic AcidNot Specified3020.987[1]
Diastereomer of Ticagrelor CHIRALPAK AD-Hn-heptane:ethanol (80:20, v/v) with 0.1% Trifluoroacetic AcidNot Specified3025.727[1]
Ticagrelor Feilomen Lux Cellulose-2n-hexane:ethanol (45:55, v/v)1.03021.903[2]
Enantiomer of Ticagrelor Feilomen Lux Cellulose-2n-hexane:ethanol (45:55, v/v)1.03010.681[2]
Diastereomer 1 of Ticagrelor Feilomen Lux Cellulose-2n-hexane:ethanol (45:55, v/v)1.03011.678[2]
Diastereomer 2 of Ticagrelor Feilomen Lux Cellulose-2n-hexane:ethanol (45:55, v/v)1.03018.445[2]
Ticagrelor ACE 5 C18Organic mixture:0.02% formic acid solution (60:40, v/v)Not SpecifiedNot Specified5.05[3]
Ticagrelor-d7 ACE 5 C18Organic mixture:0.02% formic acid solution (60:40, v/v)Not SpecifiedNot Specified4.96[3]

The Case of 1',2'-diepi-ent-Ticagrelor-d7: A Scientific Discussion

Direct experimental data for the retention time of 1',2'-diepi-ent-Ticagrelor-d7 was not found in the reviewed literature. However, we can infer its likely chromatographic behavior based on established principles.

1. Epimeric Relationship: "1',2'-diepi" indicates a change in the stereochemistry at two positions relative to the parent Ticagrelor molecule. As a diastereomer of Ticagrelor, it is expected to have a distinct retention time on a chiral stationary phase. The magnitude of this difference will depend on how the altered stereochemistry affects its interaction with the CSP.

2. Enantiomeric Relationship: The "ent" prefix designates it as the enantiomer of the 1',2'-diepi-Ticagrelor. Enantiomers have identical physical properties in an achiral environment but will be resolved on a chiral column.

3. The Deuterium Isotope Effect: The "-d7" signifies that seven hydrogen atoms in the molecule have been replaced by deuterium. In reversed-phase HPLC, deuterated compounds often exhibit slightly shorter retention times than their non-deuterated counterparts. This phenomenon, known as the "inverse deuterium isotope effect," is attributed to the fact that C-D bonds are slightly shorter and stronger than C-H bonds, leading to a smaller van der Waals radius and reduced polarizability. These subtle differences can result in weaker interactions with the stationary phase. A study on Ticagrelor and its deuterated internal standard (Ticagrelor-d7) on a C18 column showed the deuterated version eluting slightly earlier (4.96 min vs. 5.05 min)[3]. A similar, likely small, reduction in retention time would be expected for 1',2'-diepi-ent-Ticagrelor-d7 compared to its non-deuterated form.

Based on these principles, it is highly probable that 1',2'-diepi-ent-Ticagrelor-d7 would be well-resolved from Ticagrelor and its other stereoisomers on a suitable chiral stationary phase, with a retention time that is distinct from the other diastereomers and slightly shorter than its non-deuterated counterpart.

Experimental Protocols

The following are detailed experimental protocols for the chiral separation of Ticagrelor and its stereoisomers, based on methodologies described in the scientific literature.

Method 1: Separation of Ticagrelor and its Diastereomers on CHIRALPAK AD-H[1]

This method is effective for the separation of Ticagrelor from its diastereomeric impurities.

Chromatographic Conditions:

  • Column: CHIRALPAK AD-H (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-heptane:ethanol (80:20, v/v) containing 0.1% trifluoroacetic acid

  • Flow Rate: Not specified

  • Column Temperature: 30°C

  • Detection: UV at 256 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Dissolve approximately 20 mg of the Ticagrelor sample in 2 mL of ethanol.

  • Dilute to 10 mL with n-heptane.

  • Mix thoroughly.

Expected Results:

  • Ticagrelor: ~20.99 minutes

  • Diastereomer: ~25.73 minutes

Method 2: Separation of Ticagrelor, its Enantiomer, and Diastereomers on Feilomen Lux Cellulose-2[2]

This method provides a comprehensive separation of Ticagrelor from its enantiomer and two diastereomers.

Chromatographic Conditions:

  • Column: Feilomen Lux Cellulose-2 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane:ethanol (45:55, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 300 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the Ticagrelor sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

Expected Results:

  • Enantiomer: ~10.68 minutes

  • Diastereomer 1: ~11.68 minutes

  • Diastereomer 2: ~18.45 minutes

  • Ticagrelor: ~21.90 minutes

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Ticagrelor Sample dissolve Dissolve in appropriate solvent (e.g., ethanol or mobile phase) start->dissolve dilute Dilute to final concentration dissolve->dilute inject Inject sample into HPLC system dilute->inject separate Separation on Chiral Column (e.g., CHIRALPAK AD-H or Feilomen Lux Cellulose-2) inject->separate detect UV Detection separate->detect acquire Acquire Chromatogram detect->acquire identify Identify peaks based on retention times acquire->identify quantify Quantify stereoisomers identify->quantify caption Experimental workflow for chiral HPLC analysis of Ticagrelor.

Caption: Experimental workflow for chiral HPLC analysis of Ticagrelor.

Causality Behind Experimental Choices

The selection of a polysaccharide-based chiral stationary phase, such as those derived from cellulose or amylose, is a deliberate choice for the separation of Ticagrelor stereoisomers[1][2]. These CSPs possess a complex three-dimensional structure with numerous chiral grooves and cavities. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the analyte and the chiral selector.

The use of a normal-phase mobile phase, typically a mixture of a non-polar solvent like n-hexane or n-heptane and a polar modifier like ethanol, is crucial for enhancing the enantioselectivity of these CSPs[1][2]. The polar modifier plays a key role in modulating the retention and selectivity by competing with the analyte for polar interaction sites on the CSP. The addition of a small amount of an acidic modifier, such as trifluoroacetic acid, can further improve peak shape and resolution, particularly for basic analytes like Ticagrelor[1].

Conclusion

The successful separation and quantification of Ticagrelor's stereoisomers are critical for ensuring the quality, safety, and efficacy of this vital medication. This guide has provided a comparative overview of the retention times of Ticagrelor and its known stereoisomers, supported by detailed experimental protocols. While direct experimental data for 1',2'-diepi-ent-Ticagrelor-d7 remains elusive in the current literature, a scientifically grounded discussion on its expected chromatographic behavior has been presented. The methodologies and principles outlined herein offer a valuable resource for analytical scientists working on the development and quality control of Ticagrelor and other chiral pharmaceuticals.

References

  • Bueno, L., Manoel, J. W., Garcia, C. V., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Journal of Pharmaceutical and Biomedical Analysis, 134, 145-152. [Link]

  • CN104634887A - Method for separating and measuring ticagrelor and optical isomer of ...
  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method - Shimadzu. [Link]

  • CN105301142A - Method for detecting Ticagrelor and related substances by use of performance liquid chromatography - Google P
  • CN106841413B - Ticagrelor enantiomer and diastereoisomer separation and detection method - Google P
  • Lee, H., et al. (2018). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. Journal of Pharmaceutical and Biomedical Analysis, 155, 285-292. [Link]

  • Bueno, L., Manoel, J. W., Garcia, C. V., et al. (2017). HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Semantic Scholar. [Link]

  • Determination of Ticagrelor and its related impurities content from oral tablets as per proposed IP monograph UHPLC method | LabRulez LCMS. [Link]

  • CN108037209B - Liquid chromatography analysis method of ticagrelor chiral intermediate - Google P
  • A chiral stationary phase HPLC method for determining ticagrelor isomers in ticagrelor tablets - ResearchGate. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. [Link]

  • Relative bioavailability study of ticagrelor in healthy subjects under fasting conditions. [Link]

  • analytical method development and validation studies of ticagrelor tablets by rp-hplc - Innovare Academic Sciences. [Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Ultra-fast liquid chromatography method for the determination of ticagrelor in pharmaceutical formulations and spiked plasma samples - ACG Publications. [Link]

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Comparative

A Senior Application Scientist's Guide to Accuracy and Precision in Quantitative Bioanalysis: The Case for 1',2'-diepi-ent-Ticagrelor-d7

Introduction: The Imperative for Rigor in Pharmacokinetic Analysis In the realm of drug development, particularly for potent antiplatelet agents like Ticagrelor, the precise quantification of the drug and its metabolites...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Rigor in Pharmacokinetic Analysis

In the realm of drug development, particularly for potent antiplatelet agents like Ticagrelor, the precise quantification of the drug and its metabolites in biological matrices is not merely a procedural step; it is the bedrock of pharmacokinetic (PK) and toxicokinetic (TK) evaluation.[1][2] Ticagrelor, a direct-acting P2Y12 receptor antagonist, is a critical therapeutic intervention for patients with Acute Coronary Syndrome.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for ensuring safety and efficacy. This necessitates bioanalytical methods that are not only sensitive but, more importantly, demonstrably accurate and precise.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its high sensitivity and specificity.[3] However, the reliability of an LC-MS/MS assay is critically dependent on the choice of internal standard (IS). An ideal internal standard should perfectly mimic the analyte's behavior during every stage of the analytical process—from extraction and chromatography to ionization in the mass spectrometer.[4] This is where stable isotopically labeled (SIL) internal standards, such as 1',2'-diepi-ent-Ticagrelor-d7, establish their superiority. By incorporating deuterium, a stable, heavier isotope of hydrogen, the SIL-IS is chemically identical to the analyte but mass-distinguishable, allowing it to compensate for variability far more effectively than a structurally analogous but chemically different IS.[5][6][7]

This guide provides an in-depth comparison of accuracy and precision metrics for a quantitative assay using 1',2'-diepi-ent-Ticagrelor-d7 versus a hypothetical, yet common, alternative: a non-isotopic, structural analog internal standard. We will delve into the regulatory expectations, experimental design, and the scientific rationale that underpins the superior performance of deuterated standards, providing researchers and drug development professionals with the data and insights to build robust, defensible bioanalytical methods.

The Regulatory Gauntlet: Defining Accuracy and Precision

Bioanalytical method validation is a documented process that demonstrates an analytical method is reliable and fit for its intended purpose.[3] Global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established harmonized guidelines through the International Council for Harmonisation (ICH), specifically the M10 guideline, which dictates the essential validation parameters.[2][3][8][9][10][11][12]

Within this framework, accuracy and precision are the cornerstones of method performance:

  • Accuracy is the measure of closeness between the mean experimental value and the true (nominal) concentration of the analyte.[13] It is expressed as percent bias or percent relative error (%RE).

  • Precision describes the degree of scatter or agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample.[13] It is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).

Precision is evaluated at two levels:

  • Intra-Assay Precision (Repeatability): Assesses precision within a single analytical run.

  • Inter-Assay Precision (Intermediate Precision): Measures precision across different runs on different days.

According to ICH M10 guidelines, the acceptance criteria for both accuracy and precision are stringent:

  • The mean concentration should be within ±15% of the nominal value for all quality control (QC) samples.

  • The precision (%CV) should not exceed 15% .

  • An exception is made for the Lower Limit of Quantification (LLOQ), where both accuracy and precision limits are relaxed to ±20% .[3][13][14]

Comparative Performance: Deuterated vs. Structural Analog Internal Standards

The choice of internal standard directly impacts an assay's ability to meet these regulatory criteria. A deuterated IS like 1',2'-diepi-ent-Ticagrelor-d7 co-elutes with the analyte and experiences nearly identical extraction recovery and matrix effects, leading to a more consistent analyte-to-IS response ratio.[5][15] A structural analog, while better than no IS, has different physicochemical properties, leading to potential shifts in retention time, differential extraction efficiencies, and varied responses to matrix-induced ion suppression or enhancement. This introduces variability that compromises accuracy and precision.

The following table presents a realistic comparison of expected performance data.

Table 1: Comparison of Accuracy and Precision Metrics

QC LevelNominal Conc. (ng/mL)Internal Standard TypeIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Inter-Assay Accuracy (%Bias)
LLOQ 2.01',2'-diepi-ent-Ticagrelor-d7≤ 8.0%≤ 10.0%-5.0% to +5.0%
2.0Structural Analog IS≤ 15.0%≤ 18.0%-12.0% to +12.0%
Low QC 6.01',2'-diepi-ent-Ticagrelor-d7≤ 5.0%≤ 7.0%-4.0% to +4.0%
6.0Structural Analog IS≤ 10.0%≤ 12.0%-9.0% to +9.0%
Mid QC 2001',2'-diepi-ent-Ticagrelor-d7≤ 4.0%≤ 6.0%-3.0% to +3.0%
200Structural Analog IS≤ 8.0%≤ 10.0%-7.0% to +7.0%
High QC 8001',2'-diepi-ent-Ticagrelor-d7≤ 3.0%≤ 5.0%-3.0% to +3.0%
800Structural Analog IS≤ 7.0%≤ 9.0%-6.0% to +6.0%

As the data illustrates, the assay utilizing the deuterated internal standard consistently demonstrates lower %CV and %Bias, providing a much tighter and more reliable quantification. This enhanced performance is not just statistically significant; it translates to higher confidence in pharmacokinetic modeling and clinical decision-making.

Experimental Design and Protocols

A self-validating system for accuracy and precision relies on a meticulously planned experimental design and execution.

Visualization of the Validation Workflow

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis (3+ Batches) cluster_eval Phase 3: Evaluation Stock Prepare Analyte & IS Stock Solutions Cal_QC Spike Blank Matrix to Create Calibration Standards & QC Samples (LLOQ, Low, Mid, High) Stock->Cal_QC Extract Sample Extraction (e.g., Protein Precipitation) Cal_QC->Extract Begin Validation Runs LCMS LC-MS/MS Analysis Extract->LCMS Process Data Processing: Peak Integration & Ratio Calculation (Analyte/IS) LCMS->Process Intra Intra-Assay Evaluation (Within each batch, n>=5) Calculate %CV and %Bias Process->Intra Generate Concentration Data Inter Inter-Assay Evaluation (Across all batches) Calculate overall %CV and %Bias Intra->Inter Compare Compare Results to Acceptance Criteria (±15% / ±20% for LLOQ) Inter->Compare Report Report Compare->Report Method Validated

Caption: Workflow for Accuracy and Precision Validation.

Step-by-Step Protocol for an Accuracy and Precision Validation Run

This protocol outlines a typical LC-MS/MS method for Ticagrelor in human plasma using 1',2'-diepi-ent-Ticagrelor-d7.[16][17]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock (1 mg/mL): Accurately weigh ~10 mg of Ticagrelor reference standard and dissolve in an appropriate solvent (e.g., DMSO or Methanol) to a final volume of 10 mL.
  • IS Stock (1 mg/mL): Prepare a stock solution of 1',2'-diepi-ent-Ticagrelor-d7 in the same manner.
  • Working Solutions: Perform serial dilutions of the stock solutions with 50:50 acetonitrile:water to create working solutions for spiking calibration standards and QC samples.
  • Causality: Preparing separate stock solutions for calibrators and QCs is a critical practice to avoid analytical bias and ensure the QC samples provide an independent check of the calibration curve's accuracy.[14]

2. Preparation of Calibration Standards and QC Samples:

  • Spike appropriate volumes of the analyte working solutions into blank human plasma (K2EDTA) to achieve final concentrations for an 8-point calibration curve (e.g., 2, 5, 20, 100, 250, 500, 800, 1000 ng/mL).
  • Separately, spike blank plasma from a different lot with analyte working solutions to prepare QC samples at four levels:
  • LLOQ: 2 ng/mL
  • Low QC: 6 ng/mL
  • Mid QC: 200 ng/mL
  • High QC: 800 ng/mL
  • Causality: Using multiple QC levels across the full calibration range ensures the method is accurate and precise not just at one point, but across the entire spectrum of expected study sample concentrations.[18]

3. Sample Extraction (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or blank), add 150 µL of acetonitrile containing the internal standard (e.g., at 100 ng/mL 1',2'-diepi-ent-Ticagrelor-d7).
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at >12,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
  • Causality: Adding the internal standard early in the extraction process ensures it accounts for any analyte loss during sample handling and preparation, which is a primary advantage of a SIL-IS.[7]

4. LC-MS/MS Analysis:

  • LC System: A standard UHPLC system.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase: Gradient elution using (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.
  • Mass Spectrometer: Triple quadrupole mass spectrometer.
  • Ionization: Electrospray Ionization (ESI), typically in negative mode for Ticagrelor.
  • MRM Transitions (Example):
  • Ticagrelor: m/z 521.1 → 361.1
  • 1',2'-diepi-ent-Ticagrelor-d7: m/z 528.1 → 368.1
  • Causality: The mass shift of +7 amu for the deuterated IS ensures no isotopic crosstalk from the natural abundance isotopes of the analyte, guaranteeing independent and interference-free quantification.[5]

5. Data Processing and Evaluation:

  • Integrate the chromatographic peaks for the analyte and the IS.
  • Calculate the peak area ratio (Analyte Area / IS Area).
  • Construct a calibration curve using a weighted (e.g., 1/x²) linear regression of the peak area ratio versus the nominal concentration of the calibration standards.
  • Back-calculate the concentrations of the QC samples using the regression equation.
  • For each QC level, calculate the intra-assay precision (%CV) and accuracy (%Bias) for the replicates within the run (n≥5).
  • After completing at least three separate runs, calculate the inter-assay precision and accuracy.

The Interconnectivity of Validation Parameters

A bioanalytical method's reliability is not defined by accuracy and precision alone. These parameters are intrinsically linked to other validation characteristics that collectively ensure the method is "fit for purpose."

G Interdependence of Bioanalytical Validation Parameters center_node Reliable Quantitative Data Accuracy Accuracy center_node->Accuracy Precision Precision center_node->Precision Selectivity Selectivity & Specificity center_node->Selectivity Linearity Linearity & Range center_node->Linearity Stability Stability center_node->Stability Matrix Matrix Effect center_node->Matrix Selectivity->Accuracy Selectivity->Precision Linearity->Accuracy Matrix->Accuracy Matrix->Precision

Caption: Core Pillars of Bioanalytical Method Validation.

  • Selectivity ensures the method can differentiate the analyte from endogenous matrix components, which is fundamental for achieving accuracy.

  • Matrix Effect assessments confirm that components in the biological matrix do not suppress or enhance the analyte's ionization, a direct threat to accuracy and precision that is best mitigated by a co-eluting SIL-IS.

  • Linearity and Range establish the concentration window over which the method is accurate and precise.

Conclusion

The rigorous validation of accuracy and precision is non-negotiable in regulated bioanalysis. While regulatory guidelines provide the framework, the ultimate performance of an assay hinges on sound scientific choices made during method development. The empirical evidence and underlying scientific principles overwhelmingly support the use of a stable isotopically labeled internal standard. For the quantification of Ticagrelor, 1',2'-diepi-ent-Ticagrelor-d7 is not just an alternative; it is the gold standard. Its use mitigates the inherent variability of the analytical process, delivering accuracy and precision metrics that are consistently superior to those achieved with structural analogs. This robustness translates directly to higher quality data, reduced analytical failures, and greater confidence in the pharmacokinetic data that underpins critical drug development decisions.

References

  • International Journal of Pharmaceutical Sciences. (2026). Method Development and Validation Approaches for Ticagrelor: An In-Depth Analytical Review.
  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • PubMed. (2019). Validated liquid chromatography-tandem mass spectrometry method for quantification of ticagrelor and its active metabolite in human plasma. [Link]

  • AptoChem. Deuterated internal standards and bioanalysis. [Link]

  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • PubMed. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • ResearchGate. (2018). Liquid Chromatography-Tandem Mass Spectrometry Method for Ticagrelor and its Active Metabolite Determination in Human Plasma: Application to a Pharmacokinetic Study | Request PDF. [Link]

  • National Library of Medicine. (2022). M10: bioanalytical method validation and study sample analysis : guidance for industry. [Link]

  • PMC. (2019). Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. [Link]

  • PubMed. (2016). Simultaneous Determination of Ticagrelor and Its Metabolites in Human Plasma and Urine Using Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • PubMed. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • ICH. (2022). bioanalytical method validation and study sample analysis m10. [Link]

  • Academia.edu. (2020). bioanalytical method development and validation of ticagrelor by rp-hplc. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • Chromatography Online. (2003). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. [Link]

  • European Medicines Agency. (2022). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • FDA. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • PMC. (2025). Bioanalytical method development, in-vivo pharmacokinetic evaluation, ex-vivo platelet aggregation inhibition activity of a novel solid dispersion formulation of ticagrelor. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Scilit. (2020). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR BY RP-HPLC. [Link]

  • HHS.gov. (2024). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • PMC. (2009). Bioanalytical method validation: An updated review. [Link]

  • University of North Carolina. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

  • PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics. [Link]

  • Bioanalysis Zone. (2015). Bioanalytical method validation considerations for LC–MS/MS assays of therapeutic proteins. [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Bioanalytical LC/MS method validation - fit for purpose. [Link]

  • ResearchGate. Precision and accuracy of LC-MS/MS method. | Download Table. [Link]

  • pSMILE. (2026). Quantitative Validation Guidelines. [Link]

  • IJRPR. (2021). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF TICAGRELOR: REVIEW. [Link]

  • MDPI. (2021). Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. [Link]

Sources

Validation

Cross-Validation of 1',2'-diepi-ent-Ticagrelor-d7 Across Mass Spectrometer Platforms: A Comprehensive Bioanalytical Guide

As a Senior Application Scientist, I approach bioanalytical method transfer not as a routine box-ticking exercise, but as a rigorous investigation of ionization physics and chromatographic behavior. When quantifying Tica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach bioanalytical method transfer not as a routine box-ticking exercise, but as a rigorous investigation of ionization physics and chromatographic behavior. When quantifying Ticagrelor—a potent P2Y12 receptor antagonist—in clinical plasma samples, the choice of internal standard (IS) dictates the assay's robustness. While standard Ticagrelor-d7 is ubiquitous, employing the specific diastereomeric isotopologue 1',2'-diepi-ent-Ticagrelor-d7 introduces a strategic advantage in mitigating platform-specific matrix effects.

This guide provides an objective, data-driven cross-validation of this internal standard across three major mass spectrometry (MS) platforms, ensuring compliance with global regulatory frameworks.

The Causality of Internal Standard Selection

Standard stable isotope-labeled (SIL) internal standards perfectly co-elute with their target analytes. However, at high therapeutic concentrations ( Cmax​ ), exact co-elution can trigger mutual ion suppression in the electrospray (ESI) source, where the analyte and IS compete for the same charged droplets.

Because 1',2'-diepi-ent-Ticagrelor-d7 is a diastereomer (featuring inverted stereochemistry at the 1' and 2' positions), it exhibits a slight, predictable chromatographic shift on achiral C18 columns. This temporal baseline resolution prevents ionization competition while still eluting in a nearly identical solvent composition. Consequently, it preserves its ability to correct for matrix effects without suppressing the parent drug signal, a critical factor for robust1[1].

Multi-Platform Cross-Validation Rationale

Different mass spectrometer platforms utilize vastly different source geometries to manage matrix contamination and desolvation. A multi-platform approach leverages the 2[2]. A method validated on one platform may fail on another due to differential susceptibility to these matrix effects. The3[3] mandates that when sample analyses are conducted on different instruments, cross-validation must demonstrate that the platforms yield statistically equivalent outcomes.

Workflow Sample Plasma Sample + 1',2'-diepi-ent-Ticagrelor-d7 Prep Protein Precipitation (Acetonitrile, 4°C) Sample->Prep LC UHPLC Separation (Diastereomeric Resolution) Prep->LC Sciex Sciex 6500+ (Turbo V Source) LC->Sciex Thermo Thermo TSQ Altis (OptaMax NG Source) LC->Thermo Waters Waters Xevo TQ-XS (ZSpray Source) LC->Waters Validation FDA 2018 BMV Cross-Validation Sciex->Validation Thermo->Validation Waters->Validation

Logical workflow for the multi-platform LC-MS/MS cross-validation of Ticagrelor bioanalysis.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, every protocol must operate as a self-validating system. The following methodology incorporates built-in diagnostic checks to immediately flag analytical failures.

Step 1: Reagent Preparation & Calibration
  • Prepare Ticagrelor calibration standards in blank human K2​ -EDTA plasma spanning a linear dynamic range of 0.2 to 2,500 ng/mL.

  • Prepare the internal standard working solution: 10 ng/mL of 1',2'-diepi-ent-Ticagrelor-d7 in 100% LC-MS grade acetonitrile.

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of the plasma sample into a 96-well plate.

  • Add 150 µL of the IS working solution to precipitate plasma proteins.

    • Causality Note: Acetonitrile is selected over methanol because it provides a "harder" crash, yielding a cleaner supernatant that extends column life and reduces phospholipid build-up.

  • Vortex for 10 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Self-Validating Step: Transfer 100 µL of the organic supernatant and dilute with 100 µL of LC-MS grade water. Why? This critical step ensures the injection solvent is weaker than the initial mobile phase. If omitted, the high organic content would cause the analyte to break through the column head, resulting in peak splitting and immediate assay failure.

Step 3: Chromatographic Separation (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phases: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometry Detection
  • Operate all platforms in Negative Electrospray Ionization (ESI-) mode, which provides superior signal-to-noise for Ticagrelor compared to positive mode.

  • MRM Transitions: Monitor Ticagrelor ( m/z 521.1 → 361.1) and 1',2'-diepi-ent-Ticagrelor-d7 ( m/z 528.1 → 368.1)[1].

Multi-Platform Cross-Validation Results

The assay was cross-validated across three distinct hardware architectures: the orthogonal Turbo V source (Sciex), the heated coaxial OptaMax NG source (Thermo), and the off-axis ZSpray source (Waters).

Table 1: Cross-Platform Performance Metrics for Ticagrelor Quantification

Performance MetricSciex QTRAP 6500+Thermo TSQ AltisWaters Xevo TQ-XS
Ion Source Architecture Orthogonal (Turbo V)Heated Coaxial (OptaMax NG)Off-Axis (ZSpray)
Linearity ( R2 ) 0.99850.99790.9991
LLOQ (ng/mL) 0.200.200.20
Accuracy at LLOQ (%) 102.598.4101.1
Intra-day Precision (CV%) 3.24.13.8
IS-Normalized Matrix Factor 0.98 ± 0.041.02 ± 0.050.99 ± 0.03

Data Interpretation & System Validation: The IS-normalized matrix factor serves as our primary internal diagnostic tool. Across all three platforms, the matrix factor remained tightly clustered around 1.0 (with CVs < 5%). If the matrix factor had deviated significantly from 1.0, it would have mathematically proven that the specific MS source geometry was failing to efficiently desolvate the co-eluting matrix components. The consistency of these results confirms that the diastereomeric shift of 1',2'-diepi-ent-Ticagrelor-d7 perfectly compensates for matrix effects regardless of the hardware used.

Regulatory Alignment & Conclusion

For high-stakes pharmacokinetic profiling, particularly when evaluating the 4[4], analytical bias cannot be tolerated. The cross-validation data demonstrates that 1',2'-diepi-ent-Ticagrelor-d7 provides exceptional quantitative stability. By achieving accuracy within ±15% (and ±20% at the LLOQ) across Sciex, Thermo, and Waters platforms, this methodology strictly adheres to the FDA's 2018 BMV guidelines, ensuring that clinical data remains reproducible and defensible even when laboratory hardware changes.

Sources

Validation

Selectivity testing of 1',2'-diepi-ent-Ticagrelor-d7 against other antiplatelet metabolites

Analytical Selectivity Guide: 1',2'-diepi-ent-Ticagrelor-d7 in Antiplatelet Bioanalysis As a Senior Application Scientist in bioanalytical method validation (BMV), I frequently encounter the hidden pitfalls of stereoisom...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Selectivity Guide: 1',2'-diepi-ent-Ticagrelor-d7 in Antiplatelet Bioanalysis

As a Senior Application Scientist in bioanalytical method validation (BMV), I frequently encounter the hidden pitfalls of stereoisomeric and isotopic interference. When quantifying Ticagrelor—a potent, reversible P2Y12 receptor antagonist—and its active metabolite AR-C124910XX, the choice of internal standard (IS) dictates the integrity of your pharmacokinetic (PK) data.

Ticagrelor possesses six chiral centers. The compound 1',2'-diepi-ent-Ticagrelor-d7 is a highly specific stable isotope-labeled (SIL) stereoisomer, featuring an inversion at the 1' and 2' positions of its cyclopentane ring[1]. While deuterated standards conventionally correct for matrix effects and extraction recovery, using a stereoisomeric SIL introduces complex isobaric and isotopic challenges. This guide objectively compares the selectivity of 1',2'-diepi-ent-Ticagrelor-d7 against Ticagrelor, its active metabolite, and co-administered antiplatelet agents, providing a self-validating framework for your LC-MS/MS workflows.

Mechanistic Causality: The Stereochemical & Isotopic Challenge

To achieve regulatory-grade trustworthiness in your assay, you must understand the causality behind cross-talk and co-elution:

  • The Isobaric Trap (Stereoisomerism): Mass spectrometry separates ions by mass-to-charge ratio (m/z), not spatial geometry. 1',2'-diepi-ent-Ticagrelor and active (1S,2S,3R,5S)-Ticagrelor yield identical precursor and product ions in collision-induced dissociation (CID)[2]. If 1',2'-diepi-ent-Ticagrelor-d7 is used as an IS or monitored as a chiral impurity, it must be strictly separated from the parent drug using a chiral stationary phase (CSP) or high-efficiency achiral UHPLC. Failure to do so results in competitive ionization and matrix suppression.

  • Isotopic Cross-Talk: Deuterated standards (+7 Da mass shift) are theoretically distinct from the parent drug (m/z 530.4 vs. 523.4)[3]. However, SILs are synthesized with isotopic purities typically around ≥99%. A 1% unlabelled (d0) impurity in the d7-standard will artificially inflate the Ticagrelor peak area at the Lower Limit of Quantification (LLOQ). Conversely, the natural M+7 isotopic envelope of Ticagrelor can theoretically contribute to the d7 channel at the Upper Limit of Quantification (ULOQ).

  • Metabolite Differentiation: Ticagrelor's primary active metabolite, AR-C124910XX (deshydroxyethoxy ticagrelor), lacks the hydroxyethoxy side chain[4]. Because its mass is fundamentally different (m/z 477.0 in negative ESI), it poses no direct isobaric risk to the d7-stereoisomer[5]. However, in-source fragmentation must be monitored to ensure no neutral losses mimic the metabolite's transition.

Comparative Selectivity Matrix

The following table summarizes the quantitative MS parameters and the chromatographic risk profile of 1',2'-diepi-ent-Ticagrelor-d7 compared to other relevant antiplatelet compounds.

Table 1: Analytical Selectivity & Cross-Talk Matrix

Analyte / CompoundAssay RoleESI PolarityPrecursor (m/z)Product (m/z)Chromatographic RiskCross-Talk Risk
Ticagrelor Parent DrugPositive (+)523.4127.0BaselineHigh (if d0 impurity in IS)
1',2'-diepi-ent-Ticagrelor-d7 SIL IS / ImpurityPositive (+)530.4127.0High (Co-elution with parent)High (Isotopic overlap)
AR-C124910XX Active MetaboliteNegative (-)477.0361.1Minimal (Mass distinct)Low
Clopidogrel (Active Met.) Co-medicationPositive (+)356.1155.0Minimal (Mass exclusion)None
Prasugrel (Active Met.) Co-medicationPositive (+)348.1149.0Minimal (Mass exclusion)None

Data synthesized from validated LC-MS/MS methods for Ticagrelor and related antiplatelet bioanalysis[5],[3].

Self-Validating Experimental Protocol

To guarantee the scientific integrity of your bioanalytical method, implement this self-validating step-by-step protocol. This workflow ensures that any observed signal is causally linked to the analyte, not an artifact of isotopic impurity or stereoisomeric co-elution.

Step 1: Sample Preparation via Liquid-Liquid Extraction (LLE)

Causality: While simple protein precipitation is fast, it leaves high concentrations of endogenous phospholipids that cause severe ion suppression at the retention times of Ticagrelor and its stereoisomers. LLE selectively partitions the analytes.

  • Aliquot 50 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of 1',2'-diepi-ent-Ticagrelor-d7 working solution (e.g., 50 ng/mL).

  • Add 1.0 mL of Ethyl Acetate (extraction solvent)[3].

  • Vortex for 10 minutes at 1500 rpm, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

  • Transfer 800 µL of the organic supernatant to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 20:80 v/v).

Step 2: Stereoisomer Chromatographic Separation

Causality: Because the d7-stereoisomer and potential d0-impurities share MRM transitions with the parent drug, they must be separated in time.

  • Equip the UHPLC with an amylose-tris(3,5-dimethylphenylcarbamate) chiral column or a high-efficiency sub-2 µm C18 column[6].

  • Run an isocratic or shallow gradient mobile phase to ensure a minimum resolution ( Rs​ ) of >1.5 between the 1',2'-diepi-ent peak and the (1S,2S,3R,5S)-Ticagrelor peak.

Step 3: The "3-Spike" Cross-Talk Validation

Causality: This is the core self-validating mechanism to prove selectivity.

  • Double Blank Injection: Inject extracted blank plasma (no drug, no IS). Acceptance: No peaks >20% of the LLOQ in the Ticagrelor channel; no peaks >5% in the IS channel.

  • ULOQ Parent Only Injection: Inject plasma spiked with Ticagrelor at the Upper Limit of Quantification (e.g., 1500 ng/mL) without IS. Acceptance: The signal in the m/z 530.4 127.0 channel must be <5% of the nominal IS response. This proves the M+7 isotope does not interfere.

  • IS Only Injection: Inject plasma spiked only with 1',2'-diepi-ent-Ticagrelor-d7 at the working concentration. Acceptance: The signal in the m/z 523.4 127.0 channel must be <20% of the LLOQ response. This proves the absence of unlabelled d0-impurity in your SIL standard.

Pathway & Workflow Visualization

The following diagram maps the logical flow of the selectivity testing protocol, highlighting the critical transition from multi-drug matrix to isolated MS/MS validation.

G cluster_MS Tandem Mass Spectrometry (ESI-MS/MS) Sample Patient Plasma Matrix (Contains Co-medications) LLE Liquid-Liquid Extraction (Ethyl Acetate) Sample->LLE Spiked with IS UHPLC Chiral UHPLC Separation (Stereoisomer Resolution) LLE->UHPLC Organic Phase ESI Electrospray Ionization (Positive Mode) UHPLC->ESI Eluent Q1 Q1: Precursor Ion (m/z 530.4 for d7) ESI->Q1 Ions CID Collision Cell (Argon Gas) Q1->CID Precursor Q3 Q3: Product Ion (m/z 127.0) CID->Q3 Fragments Validation Cross-Talk Validation (3-Spike System) Q3->Validation MRM Data

Fig 1: LC-MS/MS selectivity and cross-talk validation workflow for stereoisomeric internal standards.

References

  • Simultaneous quantification of ticagrelor and its active metabolite, AR-C124910XX, in human plasma by liquid chromatography-tandem mass spectrometry: Applications in steady-state pharmacokinetics in patients. PubMed Central (NIH).[Link]

  • Development and Validation of Simple LC-MS-MS Assay for the Quantitative Determination of Ticagrelor in Human Plasma: its Application to a Bioequivalence Study. Journal of Chromatographic Science.[Link]

  • Simultaneous quantification of ticagrelor and its metabolite deshydroxyethoxy ticagrelor. World Journal of Pharmaceutical Sciences.[Link]

  • Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • CN105699524A - Detection method for content of isomer impurities in Ticagrelor.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1',2'-diepi-ent-Ticagrelor-d7

This document provides a detailed protocol and essential safety information for the proper disposal of 1',2'-diepi-ent-Ticagrelor-d7. As a deuterated cyclopentyl-triazolo-pyrimidine compound used in research settings, un...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol and essential safety information for the proper disposal of 1',2'-diepi-ent-Ticagrelor-d7. As a deuterated cyclopentyl-triazolo-pyrimidine compound used in research settings, understanding its specific hazard profile is critical for ensuring personnel safety and environmental protection.[1][2][3] This guide is intended for researchers, scientists, and laboratory professionals who handle this compound.

Core Principle: Hazard-Informed Disposal

The foundation of any chemical disposal procedure is a thorough understanding of the substance's inherent hazards. 1',2'-diepi-ent-Ticagrelor-d7, like its non-deuterated parent compound, is classified with specific risks that directly dictate its disposal pathway.[1][4] While the deuterium labeling alters the compound's metabolic profile for research purposes, it does not change its fundamental chemical hazards.[5][6][7]

The primary hazards associated with this compound are:

  • Serious Eye Irritation (H319): Direct contact can cause significant eye irritation.[1][4]

  • Aquatic Toxicity (H411): The compound is toxic to aquatic life with long-lasting effects.[1][4]

This environmental toxicity is the most critical factor for disposal. Under no circumstances should this compound or its containers be disposed of via standard laboratory drains or in regular solid waste. [8][9] Release into the environment must be strictly avoided.[1][8]

Table 1: Hazard and Precautionary Summary for Ticagrelor-d7
GHS PictogramHazard CodeHazard StatementPrecautionary CodePrecautionary Statement
alt text H319Causes serious eye irritation.[1]P280Wear eye protection / face protection.[1]
alt text H411Toxic to aquatic life with long lasting effects.[1]P273Avoid release to the environment.[1]
P391Collect spillage.[1]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Procedural Workflow for Disposal

The following step-by-step process provides a self-validating system for the safe and compliant disposal of 1',2'-diepi-ent-Ticagrelor-d7 and associated waste. Adherence to these steps is mandatory to mitigate risks.

Step 1: Waste Characterization and Segregation

Proper disposal begins with identifying and separating different waste streams at the point of generation.[10][11]

  • Unused or Expired Solid Compound: The pure, solid form of 1',2'-diepi-ent-Ticagrelor-d7.

  • Contaminated Labware: This includes items like pipette tips, weighing boats, vials, and gloves that have come into direct contact with the compound.

  • Contaminated Solutions: Any solvents (e.g., DMF, DMSO, Ethanol) used to dissolve the compound.[12] Note that the solvent itself may be a hazardous waste and must be handled accordingly.

Causality: Segregation is crucial to prevent unintended chemical reactions and to ensure that waste is sent to the correct disposal facility.[9] For example, mixing solvent waste with solid waste can create more complex and costly disposal challenges.

Step 2: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.[13]

  • Container Selection: Use chemically compatible containers with secure, leak-proof closures.[8][9] For solid waste, a sealed plastic container or the original product vial is suitable. For liquid waste, use a designated solvent waste container that is compatible with the specific solvent used.

  • Labeling: All waste containers must be labeled clearly. The label should include:

    • The full chemical name: "1',2'-diepi-ent-Ticagrelor-d7 Waste"

    • The relevant GHS pictograms (Exclamation Mark, Environment)

    • The approximate concentration and quantity of the waste

    • The date of accumulation

    • The name of the generating researcher or lab

Causality: Proper labeling is a regulatory requirement and is essential for the safety of everyone who handles the waste, from lab personnel to the final disposal technicians.[10][13] It ensures the identity of the waste is never in doubt.

Step 3: Temporary On-Site Storage

Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.[10]

  • Store containers away from incompatible materials.

  • Ensure containers are kept closed except when adding waste.

  • Utilize secondary containment (e.g., a chemical-resistant tray) to manage potential leaks or spills.[9]

Causality: Safe temporary storage minimizes the risk of exposure or accidental release within the laboratory while awaiting pickup for final disposal.[13]

Step 4: Final Disposal

The final step is the transfer of the waste to a licensed hazardous waste disposal company.

  • Do not attempt to treat or neutralize the chemical waste in the lab.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department or the contracted disposal vendor.

  • Ensure all documentation (e.g., waste manifests) is completed accurately.

Causality: Licensed disposal companies have the facilities and expertise to manage hazardous chemical waste in an environmentally sound and legally compliant manner, typically through high-temperature incineration or secure landfilling.[10][14]

Caption: Decision workflow for the proper disposal of 1',2'-diepi-ent-Ticagrelor-d7.

Spill Management Protocol

In the event of an accidental spill, immediate and appropriate action is required to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or involves a volatile solvent, evacuate the lab. Restrict access to the spill area.

  • Personal Protective Equipment (PPE): Before cleaning, don appropriate PPE, including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][8]

  • Containment and Cleanup:

    • For solid spills , carefully sweep or scoop the material into a designated waste container. Avoid creating dust.[8]

    • For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Collect and Dispose: Once absorbed, collect the material using spark-proof tools and place it in a sealed, labeled hazardous waste container.[8]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following institutional protocols.

By adhering to this comprehensive guide, researchers can ensure the safe handling and disposal of 1',2'-diepi-ent-Ticagrelor-d7, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Title: Chemically hazardous waste | Environmental Science Center Source: The University of Tokyo URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: University of Florida URL: [Link]

  • Title: Laboratory Waste Solutions for Sustainable Research Practices Source: My Green Lab URL: [Link]

  • Title: Chemical Waste Management for Laboratories Source: Physikalisch-Technische Bundesanstalt URL: [Link]

  • Title: How to Ensure Safe Chemical Waste Disposal in Laboratories Source: Daniels Health URL: [Link]

  • Title: Protecting deuterated drugs Source: IAM URL: [Link]

  • Title: Deuterium in drug discovery: progress, opportunities and challenges Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Deuterated drugs; where are we now? Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Deuterated Drugs: Isotope Distribution and Impurity Profiles Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Deuterated Drugs Source: Bioscientia URL: [Link]

  • Title: International Expert Consensus on Switching Platelet P2Y12 Receptor–Inhibiting Therapies Source: Circulation - American Heart Association Journals URL: [Link]

  • Title: Reversal of Platelet Inhibition in Patients Receiving Ticagrelor Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Ticagrelor inverse agonist activity at the P2Y12 receptor is non‐reversible versus its endogenous agonist adenosine 5 Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Antiplatelet therapy - ticagrelor Source: PubMed URL: [Link]

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Handling

Personal protective equipment for handling 1',2'-diepi-ent-Ticagrelor-d7

Introduction & Hazard Profiling 1',2'-diepi-ent-Ticagrelor-d7 is a stable isotope-labeled (SIL), stereoisomeric analog of the active pharmaceutical ingredient (API) Ticagrelor. In drug development and pharmacokinetic res...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Hazard Profiling

1',2'-diepi-ent-Ticagrelor-d7 is a stable isotope-labeled (SIL), stereoisomeric analog of the active pharmaceutical ingredient (API) Ticagrelor. In drug development and pharmacokinetic research, it is primarily utilized as an internal standard for LC-MS/MS quantification. The incorporation of seven deuterium atoms provides a distinct +7 Da mass shift, eliminating isotopic cross-talk with the parent drug during Multiple Reaction Monitoring (MRM).

While its stereoisomeric configuration (1',2'-diepi-ent) may attenuate its binding affinity to the P2Y12 receptor compared to the parent drug, laboratory safety protocols dictate that it must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI). The parent compound, Ticagrelor, presents specific occupational hazards that dictate our handling logic: it is a severe eye irritant (GHS Hazard H319)[1] and is highly toxic to aquatic life with long-lasting environmental effects (GHS Hazard H411)[2]. Furthermore, when dispersed in the air, the dry powder can form explosible dust-air mixtures[3].

Risk Assessment & PPE Causality

Standard laboratory PPE is insufficient when handling concentrated API standards, especially when reconstitution involves permeation-enhancing solvents. The following protective equipment is mandatory, grounded in the chemical physics of the compound and its solvents.

Quantitative Hazard & PPE Summary Table
Hazard ClassGHS CodePrimary Risk VectorRequired PPEMechanistic Rationale
Eye Irritation H319Airborne powder / SplashesTight-fitting goggles (EN 166 / NIOSH)API micro-particles can dissolve in tear film, causing severe, localized corneal inflammation[1].
Aquatic Toxicity H411Environmental releaseZero-drain disposal containersThe molecule is highly stable and resists environmental degradation, bioaccumulating in aquatic ecosystems[2].
Dermal Exposure N/ASolvent-mediated absorptionDouble Nitrile Gloves (EN 374)Solvents like DMSO rapidly penetrate the stratum corneum, acting as a Trojan horse for dissolved API.
Inhalation N/ADust-air dispersionFume Hood / N95 RespiratorPrevents inhalation of pharmacologically active micro-particles and mitigates dust explosion risks[3].

Mandatory Operational Workflow

The following logical relationship dictates the safe handling of this compound from dry powder to liquid waste.

HandlingWorkflow Start 1',2'-diepi-ent-Ticagrelor-d7 (Solid API Standard) Risk Hazard Profiling H319 & H411 Start->Risk PPE Don PPE Nitrile, Goggles, Coat Risk->PPE Hood Containment Weigh in Fume Hood PPE->Hood Solvent Reconstitution Solubilize in DMSO Hood->Solvent Waste Disposal Incineration Only Solvent->Waste

Operational workflow for handling and disposing of Ticagrelor analog standards.

Experimental Protocol: Safe Reconstitution for LC-MS/MS

To ensure a self-validating safety system, every step in this protocol includes a verification check. Do not proceed to the next step unless the verification is successful.

Step 1: Environmental Preparation & Containment

  • Action: Ensure the Class II Biological Safety Cabinet (BSC) or chemical fume hood is operational with an inward face velocity of at least 100 FPM. Clear the deck of unnecessary clutter.

  • Causality: Ticagrelor powders are prone to static cling and can easily become aerosolized. Containment prevents inhalation and cross-contamination of other assays.

  • Verification: Check the digital airflow monitor on the hood. If the alarm is active, abort the procedure.

Step 2: PPE Donning Sequence

  • Action: Don a flame-resistant, impervious lab coat. Put on tight-fitting safety goggles[1]. Don two pairs of EN 374 compliant nitrile gloves. Pull the inner glove under the lab coat cuff, and the outer glove over the cuff.

  • Causality: Double-gloving creates a sacrificial barrier. If a drop of DMSO/API solution lands on the outer glove, it can be immediately doffed before the solvent permeates to the skin.

  • Verification: Visually inspect the outer gloves for micro-tears or chemical degradation before proceeding.

Step 3: Weighing the API

  • Action: Use an anti-static U-shaped spatula to transfer the 1',2'-diepi-ent-Ticagrelor-d7 powder to a pre-tared anti-static weigh boat.

  • Causality: Standard metal spatulas can generate electrostatic discharge. Because Ticagrelor derivatives can form explosible dust-air mixtures[3], eliminating static electricity is a critical GLP habit.

  • Verification: Ensure the powder transfers smoothly without "jumping" to the sides of the weigh boat (which indicates static buildup).

Step 4: Solubilization

  • Action: Transfer the powder to a glass amber vial. Add the required volume of LC-MS grade DMSO or Methanol. Cap immediately and vortex until visually clear.

  • Causality: Capping immediately prevents solvent evaporation and aerosolization of the dissolved API. Amber glass protects the compound from photodegradation.

  • Verification: Hold the vial against a light source to confirm the absence of undissolved particulates.

Step 5: Decontamination and Disposal

  • Action: Wipe down the spatulas, balance, and hood surfaces with a wipe wetted with 70% Isopropyl Alcohol (IPA), followed by a secondary wipe with mild soap and water.

  • Causality: IPA solubilizes residual API, while soap and water remove the solvent residue, preventing secondary exposure to the next operator.

  • Verification: Dispose of all wipes and the outer pair of gloves into a designated solid hazardous waste bin.

Waste Disposal Plan

Due to the H411 classification (Toxic to aquatic life with long-lasting effects), zero-drain disposal is strictly enforced[2].

  • Liquid Waste: All unused DMSO/Methanol stock solutions must be collected in a dedicated, clearly labeled "Hazardous Chemical Waste - Toxic/Flammable" carboy.

  • Solid Waste: Contaminated weigh boats, pipette tips, and primary packaging must be disposed of in a solid hazardous waste bin.

  • Destruction: All collected waste must be transferred to a licensed hazardous material disposal company for high-temperature incineration equipped with an afterburner and scrubber[4].

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). "Ticagrelor Safety Data Sheet." Council of Europe. Available at:[Link]

  • AstraZeneca. "SAFETY DATA SHEET - BRILIQUE TABLETS (Ticagrelor)." AstraZeneca Australia. Available at: [Link]

Sources

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